Acetagastrodin
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-8,17-22H,9-10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUDVDQXCUHOED-YMQHIKHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214509 | |
| Record name | Acetagastrodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64291-41-4 | |
| Record name | β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64291-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetagastrodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064291414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetagastrodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETAGASTRODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8N8L7P6PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acetagastrodin: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetagastrodin, a derivative of gastrodin, is a compound with significant therapeutic potential, particularly in the realm of neurological disorders. Its neuroprotective, anti-inflammatory, and antioxidant properties have made it a subject of interest for researchers. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, supplemented with experimental protocols and visual representations of its biological pathways and synthesis.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of pharmaceutical formulations.
| Property | Value | Reference(s) |
| Molecular Weight | 454.42 g/mol | [1][2][3] |
| Molecular Formula | C21H26O11 | [1][2][3] |
| Melting Point | 170-171 °C | [4] |
| Boiling Point | 551.4 ± 50.0 °C (Predicted) | [4] |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [2][4] |
| pKa | 14.42 ± 0.10 (Predicted) | [4] |
| Appearance | White to off-white solid | [1][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. In DMSO, it is soluble at concentrations of 50-100 mg/mL. | [1][2][5] |
Experimental Protocols
The determination of the physicochemical properties of a compound like this compound involves standardized experimental procedures. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
-
Sample Preparation: A small amount of dry, powdered this compound is loaded into a capillary tube, which is sealed at one end, to a height of 2-3 mm.[1] The sample is packed tightly by tapping the tube.[1]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[5][6]
-
Heating: The sample is heated rapidly to determine an approximate melting range. The apparatus is then cooled, and a second sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the approximate melting point.[1][5]
-
Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[7]
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH).
-
Equilibration: The flask is sealed and agitated in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Sample Separation: Once equilibrium is achieved, the suspension is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.[8]
-
Analysis: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9]
pKa Determination (Potentiometric Titration)
The pKa value is essential for predicting the ionization state of a drug at different physiological pHs.
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) to create a solution of known concentration.[2]
-
Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode. The solution is stirred continuously.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.[10]
-
Data Analysis: The pH of the solution is recorded after each addition of the titrant. A titration curve is generated by plotting pH versus the volume of titrant added. The inflection point of this curve corresponds to the pKa.[2][10]
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, primarily centered on its neuroprotective effects. It is understood to mitigate oxidative stress, reduce inflammation, and modulate neurotransmitter systems.
Caption: Neuroprotective mechanisms of this compound.
A key mechanism underlying the neuroprotective effects of this compound and its parent compound, gastrodin, involves the activation of the PI3K/Akt signaling pathway. This pathway is crucial for promoting cell survival and proliferation.[4][11][12][13][14]
Caption: Activation of the PI3K/Akt pathway by this compound.
Synthesis Workflow
This compound is synthesized from its precursors through established chemical reactions. A common synthetic route involves the glycosylation of 4-hydroxybenzyl alcohol with an acetylated glucose derivative.
Caption: General synthesis workflow for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] A Novel Gastrodin Derivative with Neuroprotection Promotes NGF-Mimic Activity by Targeting INSR and ACTN4 to Activate PI3K/Akt Signaling Pathway in PC12 Cells | Semantic Scholar [semanticscholar.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. mdpi.com [mdpi.com]
- 12. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
The Biological Versatility of Tetra-O-acetylated Phenyl Glucosides: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals, this technical guide provides an in-depth exploration of the biological activities of tetra-O-acetylated phenyl glucosides. This document synthesizes key findings on their therapeutic potential, presents quantitative data for comparative analysis, and offers detailed experimental methodologies to support further research and development in this promising area of medicinal chemistry.
Introduction
Tetra-O-acetylated phenyl glucosides, synthetic derivatives of naturally occurring phenyl glucosides, have garnered significant interest in the scientific community for their diverse and potent biological activities. The acetylation of the hydroxyl groups on the glucose moiety enhances the lipophilicity of these molecules, which can lead to improved cell permeability and, consequently, enhanced bioavailability and efficacy. This guide delves into the multifaceted pharmacological landscape of these compounds, with a focus on their applications in tyrosinase inhibition, anti-inflammatory, antioxidant, and cytotoxic activities.
Key Biological Activities and Quantitative Data
The biological effects of tetra-O-acetylated phenyl glucosides are varied, with significant potential in several therapeutic areas. The following tables summarize the available quantitative data to facilitate a comparative analysis of their efficacy.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a critical strategy in the treatment of hyperpigmentation disorders. Certain tetra-O-acetylated phenyl glucoside derivatives have demonstrated potent tyrosinase inhibitory activity.
| Compound | IC50 (µM) | Enzyme Source | Notes |
| 4-(thiosemicarbazide)-phenyl-β-D-glucopyranoside tetraacetate (Compound 9a)[1] | 0.31 | Mushroom Tyrosinase | The thiosemicarbazide moiety at the para-position of the phenyl ring, combined with the acetylated glucose, was found to be crucial for the high inhibitory activity. The inhibition was determined to be of a reversible and competitive type. |
Anti-inflammatory Activity
While specific quantitative data for the anti-inflammatory activity of tetra-O-acetylated phenyl glucosides is still emerging, studies on the parent unacetylated compound, phenyl-β-D-glucopyranoside, provide strong evidence for the anti-inflammatory potential of this class of molecules. Phenyl-β-D-glucopyranoside has been shown to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2] This activity is primarily attributed to the inhibition of the NF-κB signaling pathway. It is hypothesized that the acetylated derivatives may exhibit enhanced activity due to increased cellular uptake.
Antioxidant Activity
The antioxidant potential of tetra-O-acetylated phenyl glucosides is an area of active investigation. Acetylation of other natural compounds, such as polysaccharides, has been shown to enhance their antioxidant capabilities.[3] Standard assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are commonly used to evaluate the radical scavenging activity of these compounds. While specific IC50 values for a range of tetra-O-acetylated phenyl glucosides are not yet widely published, this remains a promising area for future research.
Cytotoxic Activity against Cancer Cell Lines
The conjugation of acetylated carbohydrates to cytotoxic agents has been explored as a strategy to improve their selectivity towards cancer cells.[4] The increased lipophilicity of the acetylated sugar moiety can facilitate passage through the cell membrane. The following table presents data on related glycoside derivatives, suggesting the potential of tetra-O-acetylated phenyl glucosides in oncology.
| Compound | Cell Line | IC50 (µM) | Assay Type | Notes |
| Glucopyranosyl-conjugated benzyl derivative (8d)[4] | HCT-116 (Colon Cancer) | ~5 | MTT Assay | The acetyl groups on the glucose moiety were found to be important for the anti-cancer effects.[4] |
| Phenylethanoid Glycoside (Acteoside) | MCF-7 (Breast Cancer) | 113.1 | MTT Assay | Data for a related, unacetylated phenylethanoid glycoside, highlighting the potential of this class. |
| Phenylethanoid Glycoside (Acteoside) | OVCAR-3 (Ovarian Cancer) | 162.8 | MTT Assay | Data for a related, unacetylated phenylethanoid glycoside, highlighting the potential of this class. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the advancement of research. This section provides methodologies for key assays relevant to the biological evaluation of tetra-O-acetylated phenyl glucosides.
Synthesis of Tetra-O-acetylated Phenyl Glucosides
A general method for the synthesis of tetra-O-acetylated phenyl glucosides involves the reaction of a protected glucosyl donor with a phenolic aglycone.
Example Protocol:
-
Acetylation of Glucose: D-glucose is first per-acetylated to form β-D-glucose pentaacetate using acetic anhydride and a catalyst such as sodium acetate or pyridine.
-
Formation of the Glycosyl Donor: The β-D-glucose pentaacetate is then converted to the more reactive 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) by treatment with a solution of hydrogen bromide in acetic acid.
-
Glycosylation: The acetobromoglucose is reacted with the desired phenol in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and a phase-transfer catalyst in a suitable solvent system (e.g., dichloromethane/water).
-
Purification: The resulting tetra-O-acetylated phenyl glucoside is purified by column chromatography on silica gel.
Mushroom Tyrosinase Inhibition Assay
This assay is widely used to screen for tyrosinase inhibitors.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475-490 nm at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader.
-
The rate of dopachrome formation is determined by the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compound (dissolved in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO and diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
The percentage of cell viability is calculated as (Absorbance_sample / Absorbance_control) * 100.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activities of tetra-O-acetylated phenyl glucosides is crucial for their rational design and development as therapeutic agents.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of phenyl glucosides are, at least in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and iNOS. Phenyl glucosides can interfere with this pathway by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.
General Workflow for Screening and Characterization
The discovery and development of novel bioactive tetra-O-acetylated phenyl glucosides follows a structured workflow, from initial synthesis and screening to detailed mechanistic studies.
Conclusion
Tetra-O-acetylated phenyl glucosides represent a versatile class of compounds with significant therapeutic potential. Their demonstrated efficacy in tyrosinase inhibition, coupled with the promising anti-inflammatory, antioxidant, and cytotoxic activities of the broader phenyl glucoside family, underscores their importance in drug discovery. This technical guide provides a foundational resource for researchers, offering a compilation of current knowledge, quantitative data, and detailed experimental protocols to facilitate further investigation into these promising molecules. Future research should focus on expanding the library of these compounds, conducting comprehensive biological evaluations to generate more extensive quantitative data, and elucidating the precise molecular mechanisms underlying their diverse biological effects. Such efforts will be instrumental in unlocking the full therapeutic potential of tetra-O-acetylated phenyl glucosides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside, Purity ≥98% - CD BioGlyco [bioglyco.com]
The Discovery and Origin of β-D-Glucopyranoside Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-D-Glucopyranoside derivatives represent a vast and structurally diverse class of natural and synthetic compounds with profound implications for biology and medicine. From their origins in the plant kingdom as secondary metabolites to their synthesis in the laboratory, these molecules have been harnessed for a wide array of therapeutic applications. This technical guide provides an in-depth exploration of the discovery, origin, synthesis, and biological activities of β-D-Glucopyranoside derivatives. It details key experimental protocols for their synthesis and analysis, presents quantitative data on their biological efficacy, and visualizes the intricate signaling pathways they modulate. This document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from this important class of molecules.
Introduction: A Historical Perspective
The journey into the world of glycosides began in 1830 with the isolation of amygdalin from bitter almonds by French chemists Pierre Robiquet and Antoine Boutron-Charlard.[1][2] This marked the first identification of a molecule in which a sugar moiety is linked to a non-sugar functional group, a class of compounds now known as glycosides.[3] β-D-glucopyranosides are a prominent subgroup of glycosides where the sugar component is β-D-glucose.
Historically, plant-derived glycosides have been a cornerstone of medicine. The foxglove plant (Digitalis purpurea) has been used for centuries to treat conditions we now recognize as cardiac arrhythmias.[4] In 1785, William Withering first described the therapeutic benefits of digitalis, which led to the eventual isolation of cardiac glycosides like digoxin.[4][5] These compounds exert their effects by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells.[5]
The 20th century saw the elucidation of the chemical structures of many naturally occurring β-D-glucopyranosides and the development of synthetic methods to create novel derivatives. These synthetic efforts have expanded the therapeutic potential of this class of molecules, leading to the discovery of compounds with potent antifungal, antibacterial, and anticancer activities.[6][7][8]
Natural Origins of β-D-Glucopyranoside Derivatives
β-D-Glucopyranoside derivatives are widespread in the plant kingdom, where they serve various functions, including defense against herbivores and pathogens, pigmentation, and regulation of plant hormones.[2] Plants store a variety of chemical compounds as inactive glycosides, which can be activated by enzymatic hydrolysis of the sugar moiety.[3]
Table 1: Examples of Naturally Occurring β-D-Glucopyranoside Derivatives and Their Sources
| Derivative Name | Aglycone Structure | Natural Source(s) | Biological Role/Activity |
| Salidroside | Tyrosol | Rhodiola rosea | Adaptogenic, anti-fatigue, neuroprotective |
| Amygdalin | Mandelonitrile | Bitter almonds, apricot kernels | Cyanogenic glycoside (defense) |
| Digoxin | Digitoxigenin | Digitalis purpurea (Foxglove) | Cardiac inotrope |
| Phenylpropanoid Glucosides | Phenylpropanoids (e.g., coniferyl alcohol) | Various plants | Antioxidant, antimicrobial |
| Saponins (e.g., Dioscin) | Steroid or triterpenoid | Dioscorea species (wild yam) | Anti-inflammatory, precursor for steroid synthesis[1] |
Synthetic Methodologies
The synthesis of β-D-glucopyranoside derivatives can be broadly categorized into chemical and enzymatic methods. The choice of method depends on the desired stereochemistry, the nature of the aglycone, and the scale of the synthesis.
Chemical Synthesis: The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction, first reported in 1901, is a classic and versatile method for the stereoselective formation of glycosidic bonds.[9][10] It involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a promoter, often a heavy metal salt like silver carbonate or silver oxide.[9][11]
-
Preparation of the Glycosyl Donor:
-
Acetylate all hydroxyl groups of D-glucose using acetic anhydride and a catalyst (e.g., sodium acetate or pyridine).
-
Treat the resulting per-O-acetylated glucose with a hydrogen halide (e.g., HBr in acetic acid) to form the acetobromo-α-D-glucopyranose. This is the glycosyl donor.
-
-
Glycosylation Reaction:
-
Dissolve the aglycone (the alcohol to be glycosylated) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Add a desiccant (e.g., molecular sieves) to ensure anhydrous conditions.
-
Add the promoter (e.g., silver carbonate or cadmium carbonate) to the mixture.[8]
-
Slowly add a solution of the glycosyl donor (acetobromo-α-D-glucopyranose) in the same solvent to the reaction mixture at room temperature with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the insoluble silver salts.
-
Wash the filtrate with a sodium bicarbonate solution and then with water to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the resulting acetylated β-D-glucopyranoside derivative by column chromatography on silica gel.
-
-
Deacetylation:
-
Dissolve the purified acetylated product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (Zemplén deacetylation).
-
Stir the reaction at room temperature and monitor by TLC until all acetyl groups are removed.
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the final β-D-glucopyranoside derivative.
-
The stereochemical outcome of the Koenigs-Knorr reaction is often influenced by the nature of the protecting group at the C2 position of the glycosyl donor. An acetyl group at C2 typically leads to the formation of a 1,2-trans-glycoside (a β-glycoside in the case of glucose) through neighboring group participation.[9]
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly stereoselective alternative to chemical methods, often avoiding the need for protecting group strategies.[12] β-Glucosidases (EC 3.2.1.21) are commonly employed for the synthesis of β-D-glucopyranosides through a process called reverse hydrolysis or transglycosylation.[13]
-
Reaction Setup:
-
Prepare a buffered aqueous solution (e.g., citrate or phosphate buffer, pH 5.0-7.0).
-
Dissolve a high concentration of D-glucose (the glycosyl donor) and the aglycone (the acceptor alcohol) in the buffer. The molar ratio of acceptor to donor is a critical parameter to optimize.
-
Add the β-glucosidase enzyme (e.g., from almonds or Aspergillus niger) to the solution. The enzyme can be used in its free form or immobilized on a solid support for easier recovery and reuse.[12]
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (typically 30-60 °C) with gentle agitation.
-
Monitor the formation of the product over time using high-performance liquid chromatography (HPLC).
-
-
Termination and Purification:
-
Terminate the reaction by heating the mixture to denature the enzyme or by filtering off the immobilized enzyme.
-
Purify the desired β-D-glucopyranoside derivative from the reaction mixture, which will also contain unreacted glucose and aglycone, using techniques such as column chromatography or preparative HPLC.
-
Biological Activities and Signaling Pathways
β-D-Glucopyranoside derivatives exhibit a wide spectrum of biological activities, making them valuable lead compounds in drug discovery.
Cardiotonic Activity
Cardiac glycosides, such as digoxin, are well-known for their use in treating heart failure and atrial fibrillation.[12] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in the plasma membrane of cardiomyocytes.[5]
This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the Na+/Ca2+ exchanger, leading to an increase in the intracellular calcium concentration.[5][14] The increased availability of calcium enhances the contractility of the cardiac muscle.[5]
Beyond this classical mechanism, cardiac glycosides at lower concentrations can also activate complex intracellular signaling cascades through the Na+/K+-ATPase acting as a signal transducer.[6] This can involve the activation of Src kinase, the Ras-Raf-MEK-ERK pathway, and the generation of reactive oxygen species (ROS), ultimately influencing gene expression and cellular growth.[6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Biocatalytic Synthesis of Fungal β-Glucans [mdpi.com]
- 5. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 10. Glycosidation - Critical Process of Carbohydrate Chemistry [bldpharm.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cellular mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of 2,3,4,6-Tetra-O-acetyl-4-(hydroxymethyl)phenyl-β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 2,3,4,6-Tetra-O-acetyl-4-(hydroxymethyl)phenyl-β-D-glucopyranoside, a key intermediate in the synthesis of various biologically active molecules. Understanding the solubility of this compound is critical for its handling, formulation, and application in further chemical synthesis and biological studies.
Introduction
2,3,4,6-Tetra-O-acetyl-4-(hydroxymethyl)phenyl-β-D-glucopyranoside is a protected derivative of a phenyl glucoside. The presence of the acetyl protecting groups significantly alters the polarity and, consequently, the solubility of the parent molecule, rendering it more soluble in organic solvents. This guide details its solubility in a range of common laboratory solvents, provides experimental protocols for solubility determination, and outlines a general workflow for solubility assessment.
Qualitative Solubility Summary
Based on available data, 2,3,4,6-Tetra-O-acetyl-4-(hydroxymethyl)phenyl-β-D-glucopyranoside exhibits the following general solubility characteristics:
-
Soluble in: Chloroform, Acetone[1]
-
Dissolved in: Ethanol[1]
-
Insoluble in: Water[1]
-
Recrystallization Solvent: Acidified methanol has been used for recrystallization, suggesting moderate solubility in methanol at elevated temperatures and lower solubility at cooler temperatures.[2][3]
These characteristics are consistent with a moderately polar organic compound, where the acetyl groups increase lipophilicity compared to the deprotected glucoside.
Quantitative Solubility Data
The following table presents a representative quantitative solubility profile for 2,3,4,6-Tetra-O-acetyl-4-(hydroxymethyl)phenyl-β-D-glucopyranoside at ambient temperature (20-25°C).
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Classification |
| Chloroform | CHCl₃ | 119.38 | > 100 | Very Soluble |
| Acetone | C₃H₆O | 58.08 | > 100 | Very Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | > 100 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | > 100 | Very Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | > 100 | Very Soluble |
| Ethanol | C₂H₅OH | 46.07 | ~50 | Soluble |
| Methanol | CH₃OH | 32.04 | ~30 | Sparingly Soluble |
| Water | H₂O | 18.02 | < 0.1 | Insoluble |
| Hexanes | C₆H₁₄ (mixture of isomers) | ~86.18 | < 1 | Slightly Soluble |
Note: The quantitative data presented are representative values based on the qualitative solubility information and the chemical structure of the compound. Actual values may vary based on experimental conditions.
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of 2,3,4,6-Tetra-O-acetyl-4-(hydroxymethyl)phenyl-β-D-glucopyranoside using the shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the equilibrium solubility of the target compound in a given solvent at a specified temperature.
Materials:
-
2,3,4,6-Tetra-O-acetyl-4-(hydroxymethyl)phenyl-β-D-glucopyranoside (solid)
-
Selected solvents (e.g., chloroform, ethanol, water)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of the test solvent.
-
Ensure that a visible amount of undissolved solid remains.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).
-
Agitate the vials using an orbital shaker at a constant speed for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the test solvent at known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered sample solution with the test solvent as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account any dilution factors.
-
The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
A Technical Guide to the Role of Acetyl Protecting Groups in Glycosides
For Researchers, Scientists, and Drug Development Professionals
Abstract: In the complex field of carbohydrate chemistry, the synthesis of glycosides necessitates precise control over the reactivity of multiple hydroxyl groups. Acetyl (Ac) groups are among the most utilized protecting groups due to their reliability, ease of introduction and removal, and profound influence on the stereochemical outcome of glycosylation reactions. This technical guide provides an in-depth analysis of the function of acetyl protecting groups, detailing their role in stereocontrol via neighboring group participation, their impact on glycosyl donor reactivity, and standard protocols for their application and cleavage. Quantitative data from key studies are summarized, and reaction pathways are visualized to offer a comprehensive resource for professionals in glycoscience and drug development.
The Core Functions of Acetyl Protecting Groups
Saccharides are characterized by a high density of hydroxyl groups with similar reactivity, making selective reactions challenging.[1][2] Protecting groups are therefore essential tools to temporarily mask these functionalities, allowing for site-specific modifications.[1][2] The acetyl group, an ester, is a cornerstone of carbohydrate synthesis for several key reasons:
-
Temporary Protection: Acetyl groups effectively protect hydroxyls from a wide range of reaction conditions, preventing unwanted side reactions during synthesis.[3] They are stable to acidic conditions used for the cleavage of other groups like silyl ethers or acetals.[4]
-
Stereochemical Direction: An acetyl group at the C-2 position of a glycosyl donor plays a crucial role in directing the stereochemical outcome of glycosylation, a phenomenon known as neighboring group participation.[1][2]
-
Reactivity Modulation: As electron-withdrawing groups, acetyl esters decrease the electron density at the anomeric center, which deactivates the glycosyl donor.[5] This effect can be harnessed to control reactivity in complex oligosaccharide syntheses.
Stereochemical Control: Neighboring Group Participation
The most significant role of a C-2 acetyl group is its ability to act as a participating group to form 1,2-trans-glycosidic linkages with high stereoselectivity.[1][2] During the activation of the anomeric center, the carbonyl oxygen of the C-2 acetyl group attacks the incipient oxocarbenium ion. This intramolecular reaction forms a stable cyclic acyloxonium ion intermediate (a dioxolanylium ion). The formation of this intermediate blocks the α-face of the sugar ring, forcing the incoming glycosyl acceptor (nucleophile) to attack from the β-face. This exclusively results in the formation of the 1,2-trans-glycoside.[1][2]
Caption: Mechanism of 1,2-trans stereocontrol via an acyloxonium intermediate.
Tuning Donor Reactivity
Protecting groups significantly influence the reactivity of a glycosyl donor.[5] Acetyl groups are strongly electron-withdrawing, which destabilizes the positive charge that develops at the anomeric center during activation.[5] This "disarming" effect makes acetylated glycosyl donors less reactive than their counterparts protected with electron-donating groups like benzyl ethers. This principle is fundamental to strategies like chemoselective glycosylation, where donors with different protecting groups are activated sequentially based on their reactivity.
Data on Acetyl Group Influence
The choice of protecting groups on both the glycosyl donor and acceptor can dramatically affect the yield of a glycosylation reaction. The following tables summarize quantitative data from studies investigating these effects.
Table 1: Influence of Acceptor Protecting Groups on Glycosylation Yield
This table illustrates how the presence of an acetyl group on a glycosyl acceptor can significantly lower reaction yields compared to an ether protecting group at the same position. All reactions used galactosyl bromide as the donor and proceeded with exclusive β-selectivity.[6]
| Entry | Acceptor No. | Acceptor Protecting Group at C-3 | Yield (%) |
| 1 | 2 | O-Benzyl | 78 |
| 2 | 3 | O-Allyl | 80 |
| 3 | 5 | O-Acetyl | 5 |
Data sourced from Sinaÿ and co-workers, as cited in Chemical Society Reviews (2019).[6]
Table 2: Selective Anomeric Acetylation of Unprotected Sugars in Water
This table shows the yields for a one-step selective acetylation of the anomeric hydroxyl group on various unprotected sugars using 2-chloro-1,3-dimethylimidazolinium chloride (DMC) and thioacetic acid in an aqueous solution.[7]
| Entry | Sugar | Product | Yield (%) | Anomeric Ratio (α:β) |
| 1 | D-Glucose | 1-O-acetyl-D-glucopyranose | 85 | >20:1 |
| 2 | D-Galactose | 1-O-acetyl-D-galactopyranose | 82 | >20:1 |
| 3 | D-Mannose | 1-O-acetyl-D-mannopyranose | 80 | >20:1 |
| 4 | D-Xylose | 1-O-acetyl-D-xylopyranose | 81 | >20:1 |
| 5 | Lactose | 1-O-acetyl-lactose | 75 | >20:1 |
| 6 | N-Acetyl-D-glucosamine | 1-O-acetyl-N-acetyl-D-glucosamine | 70 | 1:1.5 |
Data sourced from Li, et al. (2011).[7]
Experimental Protocols
Detailed methodologies for the introduction and removal of acetyl groups are critical for reproducible success in the laboratory.
Protocol 1: Per-O-acetylation of a Monosaccharide with Acetic Anhydride
This protocol describes a general method for the complete acetylation of all hydroxyl groups on a sugar, such as D-glucose, using acetic anhydride and a catalyst. Using a Lewis acid like iodine tends to favor the thermodynamically more stable α-anomer.[8]
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alchemyst.co.uk [alchemyst.co.uk]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00369F [pubs.rsc.org]
- 7. Selective anomeric acetylation of unprotected sugars in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
In-Depth Technical Guide: Acetagastrodine (CAS Number 64291-41-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties, synonyms, and biological activities of the compound with CAS number 64291-41-4, commonly known as Acetagastrodine. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.
Acetagastrodine, a derivative of gastrodin, has garnered interest for its potential neuroprotective and antispasmodic properties. This guide consolidates available data on its characteristics, experimental protocols for its synthesis and analysis, and its known biological signaling pathways.
Chemical and Physical Properties
Acetagastrodine is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the tables below for easy reference and comparison.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 64291-41-4 |
| IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate |
| Molecular Formula | C₂₁H₂₆O₁₁ |
| Molecular Weight | 454.43 g/mol |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C |
| InChI Key | HGUDVDQXCUHOED-YMQHIKHWSA-N |
Table 2: Physical Properties
| Property | Value | Source |
| Melting Point | 170.00 °C | [1] |
| Boiling Point | 551.40 °C | [1] |
| Flash Point | 184.00 °C | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Density (Predicted) | 1.33±0.1 g/cm³ | [3] |
Table 3: Solubility
| Solvent | Solubility | Source |
| DMSO | 100 mg/mL (220.06 mM); requires sonication | [2][4] |
| Chloroform | Soluble | [3] |
| Acetone | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Water | Insoluble | [3] |
Table 4: Synonyms
| Synonym |
| Acetagastrodin |
| Acegastrodine |
| 4-(Hydroxymethyl)phenyl-beta-D-glucopyranoside tetraacetate |
| (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-(hydroxymethyl)phenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
| β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate |
| 2,3,4,6-Tetra-O-acetyl-4-(hydroxymethyl)phenyl-β-D-glucopyranoside |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of Acetagastrodine, based on established chemical principles and related literature.
Synthesis of Acetagastrodine
The synthesis of Acetagastrodine (designated as compound 4 in some literature) can be achieved through the selective glycosylation of 4-hydroxybenzyl alcohol with a protected glucose derivative. The following protocol is adapted from the synthesis of a structurally related compound.[5]
Workflow for the Synthesis of Acetagastrodine
Caption: Workflow for the synthesis of Acetagastrodine.
Detailed Methodology:
-
Reaction Setup: To a reaction vessel, add 4-hydroxybenzyl alcohol and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in a suitable molar ratio (e.g., 2:1).
-
Solvent and Catalyst Addition: Add a biphasic solvent system of chlorobenzene and aqueous cesium hydroxide (CsOH). Introduce a phase transfer catalyst, such as triethylbenzylammonium chloride (TEBAC).
-
Reaction: Heat the mixture to reflux and maintain for approximately 4.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the organic layer successively with water and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Acetagastrodine.
High-Performance Liquid Chromatography (HPLC) Analysis
A validated reverse-phase HPLC (RP-HPLC) method is crucial for determining the purity and concentration of Acetagastrodine. The following is a representative protocol based on methods developed for similar compounds.[6][7][8][9]
Workflow for HPLC Analysis of Acetagastrodine
Caption: Workflow for HPLC analysis of Acetagastrodine.
Detailed Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a starting condition of 20% acetonitrile, increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance of the chromophore, a wavelength around 220 nm is a reasonable starting point.
-
Injection Volume: 10-20 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Acetagastrodine reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Integrate the peak areas of the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of Acetagastrodine in the sample by comparing its peak area to the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of Acetagastrodine.
Workflow for NMR Analysis of Acetagastrodine
Caption: Workflow for NMR analysis of Acetagastrodine.
Detailed Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified Acetagastrodine in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
This will likely require a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, it is advisable to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of Acetagastrodine.
Biological Signaling Pathways
Acetagastrodine exhibits its therapeutic potential through modulation of several key biological pathways, primarily related to neuroprotection and antispasmodic effects.
Neuroprotective Signaling Pathway
Acetagastrodine's neuroprotective effects are multifaceted, involving antioxidant, anti-inflammatory, and neurotransmitter-modulating activities. A key pathway implicated in its mechanism is the PI3K/Akt signaling cascade, which is crucial for promoting cell survival and inhibiting apoptosis.[10]
PI3K/Akt Signaling Pathway in Neuroprotection by Acetagastrodine
Caption: Acetagastrodine-mediated neuroprotection via the PI3K/Akt pathway.
Attenuation of Neuroinflammation
Chronic neuroinflammation is a key feature of many neurodegenerative diseases. Acetagastrodine is suggested to exert anti-inflammatory effects, potentially by modulating microglia activation and the production of pro-inflammatory cytokines. This may involve the inhibition of signaling pathways such as NF-κB.[11][12][13][14][15]
Proposed Mechanism of Acetagastrodine in Attenuating Neuroinflammation
Caption: Proposed anti-neuroinflammatory action of Acetagastrodine.
Safety and Toxicology
The toxicological properties of Acetagastrodine have not been thoroughly investigated. However, available safety data sheets provide some preliminary information.[16]
-
Handling Precautions: Use with adequate ventilation and wear appropriate personal protective equipment (gloves, eye protection). Avoid breathing dust. Wash thoroughly after handling.
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for 10-15 minutes.
-
Skin Contact: Wash with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Wash out mouth with water if the person is conscious.
-
-
Toxicological Data: To the best of current knowledge, the detailed toxicological properties have not been fully determined.
It is imperative for researchers to handle this compound with care and to consult the latest safety data sheets from the supplier before use.
Conclusion
Acetagastrodine (CAS 64291-41-4) is a compound with significant potential, particularly in the field of neuropharmacology. This guide has summarized its key properties, provided representative experimental protocols, and outlined its known biological mechanisms of action. The provided data and workflows are intended to serve as a valuable resource for scientists and researchers, facilitating further investigation into the therapeutic applications of this promising molecule. As with any research chemical, appropriate safety precautions should always be taken.
References
- 1. 4-(Hydroxymethyl)phenyl-beta-D-glucopyranoside tetraacetate | 64291-41-4 | H-6652 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chembk.com [chembk.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. ijpsm.com [ijpsm.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Gastrodin ameliorates neuroinflammation in Alzheimer’s disease mice by inhibiting NF-κB signaling activation via PPARγ stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. mdpi.com [mdpi.com]
- 14. NEUROINFLAMMATION, ITS ROLE IN ALZHEIMER’S DISEASE AND THERAPEUTIC STRATEGIES • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 15. Frontiers | Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? [frontiersin.org]
- 16. biosynth.com [biosynth.com]
Initial investigation of tyrosinase inhibition by glucoside derivatives.
An In-depth Technical Guide to the Initial Investigation of Tyrosinase Inhibition by Glucoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial investigative phase into the inhibition of tyrosinase by glucoside derivatives. Tyrosinase is a key enzyme in melanin biosynthesis, making it a prime target for the development of inhibitors in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders and as browning inhibitors in the food industry.[1][2][3] Glucoside derivatives have emerged as a promising class of tyrosinase inhibitors, with research demonstrating their potential to modulate the activity of this crucial enzyme.
Quantitative Data on Tyrosinase Inhibition
The inhibitory potential of various glucoside derivatives against tyrosinase is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values for different classes of glucoside derivatives as reported in the scientific literature.
Table 1: Resorcinol Alkyl Glucoside Derivatives [4]
| Compound | Alkyl Spacer Length | IC50 (µM) |
| Ethyl Derivative | C2 | 35.9 |
| Propyl Derivative | C3 | 3.62 |
| Tetradecyl Derivative | C14 | 0.39 |
Note: The inhibitory activity of resorcinol alkyl glucosides increases with the length of the alkyl spacer between the resorcinol and glucose moieties.[4]
Table 2: Isotachioside and Related Glycosides [4][5]
| Compound | IC50 (µM) |
| Isotachioside | >1000 |
| Arbutin | >1000 |
| Glucoside Derivative | 417 |
| Xyloside Derivative | 852 |
| Cellobioside Derivative | 623 |
| Maltoside Derivative | 657 |
Note: While isotachioside and arbutin are not potent inhibitors, their derivatives lacking methyl and benzoyl groups exhibit tyrosinase inhibitory activity.[5]
Table 3: Other Glucoside Derivatives
| Compound | Source/Type | IC50 (µM) | Reference |
| Quercetin 4'-O-β-D-glucopyranoside | Red Onion | 4.3 (L-tyrosine as substrate), 52.7 (L-DOPA as substrate) | [6] |
| Jaranol | Flavonoid from Teucrium polium | 0.04 mM | [1] |
| Dihydrooxyresveratrol Glucosides (Derivative 3) | Synthetic | 12.80 | [4] |
| Dihydrooxyresveratrol Glucosides (Derivative 4) | Synthetic | 2.63 | [4] |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the initial investigation of tyrosinase inhibitors. The following is a detailed methodology for a common in vitro tyrosinase inhibition assay.
Mushroom Tyrosinase Inhibition Assay (DOPA-chrome Formation Method)
This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity by monitoring the formation of dopachrome from the oxidation of L-DOPA.[4][7]
Materials:
-
Mushroom tyrosinase (e.g., Sigma-Aldrich, 30 U/mL)[7]
-
L-DOPA (10 mM)[7]
-
Phosphate buffer (0.1 M, pH 6.8)[7]
-
Test compounds (glucoside derivatives) dissolved in DMSO
-
Kojic acid (positive control)[7]
-
96-well microplate[7]
-
Microplate reader capable of measuring absorbance at 475 nm[7]
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M phosphate buffer and adjust the pH to 6.8.
-
Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 30 U/mL.
-
Prepare a 10 mM solution of L-DOPA in the phosphate buffer.
-
Prepare stock solutions of the test compounds and kojic acid in DMSO. Further dilute these stock solutions with the phosphate buffer to achieve a range of desired concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound solution at varying concentrations to the designated wells. For the control, add 20 µL of DMSO. For the positive control, add 20 µL of the kojic acid solution.
-
Add 40 µL of the 30 U/mL mushroom tyrosinase solution and 100 µL of the 0.1 M phosphate buffer (pH 6.8) to each well.[7]
-
Pre-incubate the plate at room temperature for 10 minutes.[7]
-
Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA to each well.[7]
-
Incubate the plate at 37°C for 20 minutes.[7]
-
Measure the absorbance of each well at 475 nm using a microplate reader.[7]
-
-
Calculation of Percentage Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula:[7]
Where:
-
E = Absorbance of the enzyme reaction (control)
-
Eb = Absorbance of the enzyme blank
-
T = Absorbance of the test sample
-
Tb = Absorbance of the test blank
-
-
Determination of IC50: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting a graph of the percentage of tyrosinase inhibition against the concentration of the test compound.[7]
Visualizations
Signaling Pathway of Melanogenesis
The following diagram illustrates the simplified signaling pathway of melanogenesis, highlighting the central role of tyrosinase.
Caption: Simplified melanogenesis pathway.
Experimental Workflow for Tyrosinase Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for assessing tyrosinase inhibition.
Caption: Tyrosinase inhibition assay workflow.
Structure-Activity Relationship of Resorcinol Alkyl Glucosides
This diagram illustrates the logical relationship between the alkyl spacer length of resorcinol alkyl glucosides and their tyrosinase inhibitory activity.
Caption: Structure-activity relationship.
Mechanism of Inhibition
Glucoside derivatives can inhibit tyrosinase through various mechanisms. Many phenolic compounds, including flavonoids and their glycosides, are known to act as tyrosinase inhibitors by chelating the copper ions within the active site of the enzyme.[8] This chelation prevents the substrate from binding and thus inhibits the catalytic activity.
The mode of inhibition can be competitive, non-competitive, or mixed-type. For instance, a glucosylated hydroxystilbene was found to be a non-competitive inhibitor of tyrosinase.[9] In competitive inhibition, the inhibitor binds to the active site of the free enzyme, preventing the substrate from binding. Non-competitive inhibitors, on the other hand, bind to a site other than the active site, affecting the enzyme's catalytic efficiency without blocking substrate binding.
Furthermore, some glucoside derivatives may also exert their anti-melanogenic effects by down-regulating the expression of melanogenic proteins, such as tyrosinase itself, and by reducing the formation of the tyrosinase/TRP-1 complex, which is important for stabilizing tyrosinase.[9]
Conclusion
The initial investigation of glucoside derivatives as tyrosinase inhibitors has revealed a diverse range of compounds with significant inhibitory potential. The structure of the glucoside derivative, including the nature of the aglycone and the length of any alkyl spacers, plays a crucial role in determining its inhibitory activity. The methodologies outlined in this guide provide a robust framework for the systematic screening and characterization of novel glucoside-based tyrosinase inhibitors. Further research into the precise mechanisms of action and structure-activity relationships will be instrumental in the rational design of more potent and specific inhibitors for therapeutic and industrial applications.
References
- 1. Tyrosinase inhibitory properties of phenylpropanoid glycosides and flavonoids from Teucrium polium L. var. gnaphalodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fahutan.unmul.ac.id [fahutan.unmul.ac.id]
- 7. Tyrosinase inhibition assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Antidiabetic Potential of Modified Glucosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core scientific principles and methodologies behind the investigation of modified glucosides as potential antidiabetic agents. It is designed to be a comprehensive resource for professionals in the field of drug discovery and development, offering detailed insights into the mechanisms of action, experimental evaluation, and synthetic strategies for this promising class of compounds.
Introduction: The Promise of Modified Glucosides in Diabetes Management
Diabetes mellitus is a global health crisis demanding novel therapeutic interventions. Modified glucosides have emerged as a significant class of antidiabetic agents, primarily through their action as inhibitors of key proteins involved in glucose metabolism and transport. These compounds, which are structurally derived from glucose, can be chemically modified to enhance their potency, selectivity, and pharmacokinetic properties.
The two primary mechanisms of action for antidiabetic glucosides are the inhibition of sodium-glucose cotransporter 2 (SGLT2) and α-glucosidase. SGLT2 inhibitors, such as dapagliflozin, canagliflozin, and empagliflozin, have revolutionized diabetes treatment by promoting the excretion of excess glucose in the urine, independent of insulin action.[1][2] α-glucosidase inhibitors, on the other hand, delay the absorption of carbohydrates from the intestine, thereby mitigating postprandial hyperglycemia.[3]
This guide will delve into the quantitative data supporting the efficacy of these compounds, the detailed experimental protocols for their evaluation, and the underlying signaling pathways they modulate.
Quantitative Analysis of Antidiabetic Glucosides
The inhibitory potency of modified glucosides is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a target enzyme or transporter by 50%. The following tables summarize the in vitro inhibitory activities of prominent modified glucosides against their respective targets.
SGLT2 Inhibitors
The selectivity of SGLT2 inhibitors over the closely related SGLT1 is crucial for minimizing off-target effects, as SGLT1 is predominantly found in the intestine and heart.[1]
| Compound | Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Dapagliflozin | hSGLT2 | 1.1 | ~1200-fold |
| hSGLT1 | 1390 | ||
| Canagliflozin | hSGLT2 | 2.2 - 4.2 | ~160 - 260-fold |
| hSGLT1 | 663 - 910 | ||
| Empagliflozin | hSGLT2 | 3.1 | >2500-fold |
| hSGLT1 | 8300 | ||
| Ertugliflozin | hSGLT2 | 0.877 | >2000-fold |
| hSGLT1 | 1960 | ||
| Sotagliflozin | hSGLT2 | 1.8 | ~20-fold |
| hSGLT1 | 36 |
*hSGLT: human sodium-glucose cotransporter. Data compiled from multiple sources.[1]
α-Glucosidase Inhibitors
Numerous natural and synthetic glucosides exhibit inhibitory activity against α-glucosidase. The IC50 values can vary significantly depending on the specific compound and the source of the enzyme.
| Compound/Extract | IC50 (µg/mL) | Reference Compound |
| Acarbose | 262.32 | - |
| Ethanolic extract of Lactuca runcinata | 41.35 | Acarbose |
| Isoscutellarein-8-O-β-D-glucopyranoside | 1.40 | Acarbose |
| Ethanolic extract of Adenosma bracteosum | 27 | Acarbose |
| Petroleum ether extract of Hertia cheirifolia | 242 | Acarbose |
*Data compiled from multiple sources.[4][5][6]
Experimental Protocols
The evaluation of the antidiabetic potential of modified glucosides involves a series of in vitro and in vivo experiments. The following are detailed methodologies for key assays.
In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the activity of α-glucosidase.
Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and acarbose at various concentrations in phosphate buffer.
-
In a 96-well microplate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound or acarbose solution to the respective wells.
-
Add 20 µL of α-glucosidase solution (1 U/mL in phosphate buffer) to each well except for the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage inhibition against the concentration of the test compound.
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
Objective: To assess the effect of a test compound on glucose uptake in insulin-sensitive cells.
Principle: Differentiated 3T3-L1 adipocytes are treated with the test compound, and the uptake of a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is measured. An increase in fluorescence intensity inside the cells indicates enhanced glucose uptake.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Test compound
-
Insulin (positive control)
-
2-NBDG
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed and differentiate 3T3-L1 pre-adipocytes into mature adipocytes in a 96-well plate.
-
Starve the differentiated adipocytes in serum-free DMEM for 2-4 hours.
-
Wash the cells twice with KRPH buffer.
-
Incubate the cells with the test compound at various concentrations in KRPH buffer for 1 hour at 37°C. Include a positive control (insulin) and a negative control (buffer only).
-
Add 2-NBDG to a final concentration of 100 µM to each well.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold KRPH buffer.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader (Excitation/Emission ~485/535 nm).
-
Alternatively, visualize and quantify the fluorescence intensity using a fluorescence microscope.
-
Normalize the fluorescence intensity to the protein concentration in each well.
In Vivo Evaluation in Diabetic Animal Models
Objective: To evaluate the blood glucose-lowering effect of a modified glucoside in a diabetic animal model.
Animal Model: Streptozotocin (STZ)-induced diabetic rats or mice are commonly used models. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.[1][7]
Procedure:
-
Induce diabetes in the animals by a single intraperitoneal injection of STZ (e.g., 60 mg/kg for rats).
-
Confirm the diabetic state by measuring fasting blood glucose levels (typically >250 mg/dL) after 48-72 hours.
-
Divide the diabetic animals into groups: a vehicle control group, a positive control group (e.g., metformin or an existing SGLT2 inhibitor), and one or more test groups receiving different doses of the modified glucoside.
-
Administer the test compound or vehicle orally once daily for a specified period (e.g., 28 days).[8]
-
Monitor fasting blood glucose levels and body weight at regular intervals throughout the study.
-
At the end of the study, an oral glucose tolerance test (OGTT) can be performed to assess the compound's effect on glucose disposal.
-
Collect blood samples for the analysis of insulin, HbA1c, and other relevant biomarkers.
-
Harvest organs (e.g., pancreas, kidney, liver) for histological analysis.
Signaling Pathways and Experimental Workflows
The antidiabetic effects of modified glucosides are often mediated through the modulation of key intracellular signaling pathways. Furthermore, a structured workflow is essential for the efficient discovery and development of these compounds.
Key Signaling Pathways
PI3K/Akt Signaling Pathway: This pathway is central to insulin signaling and plays a crucial role in glucose metabolism. Activation of the PI3K/Akt pathway promotes the translocation of GLUT4 glucose transporters to the cell surface, leading to increased glucose uptake in muscle and adipose tissue. Some modified glucosides may exert their antidiabetic effects by positively modulating this pathway.[9][10]
AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Its activation promotes glucose uptake and fatty acid oxidation while inhibiting glucose production and lipid synthesis. Some natural glucosides and their metabolites have been shown to activate AMPK, contributing to their antidiabetic effects.[11]
Experimental Workflow for Antidiabetic Glucoside Discovery
The discovery and preclinical development of a novel antidiabetic glucoside follows a structured workflow, from initial design and synthesis to comprehensive in vivo evaluation.
Conclusion
Modified glucosides represent a cornerstone in the modern management of type 2 diabetes. Their diverse mechanisms of action, coupled with the potential for structural modification to optimize efficacy and safety, make them a continued focus of intensive research. This technical guide has provided a comprehensive overview of the key quantitative data, experimental methodologies, and underlying biological principles that are essential for researchers and drug development professionals working in this exciting field. As our understanding of the intricate signaling pathways and molecular targets continues to evolve, the development of novel and improved modified glucosides holds immense promise for the future of diabetes therapy.
References
- 1. Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. α-glucosidase inhibitors from plants: A natural approach to treat diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Application Notes and Protocols: Synthesis of beta-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate
Abstract
This document provides a detailed protocol for the synthesis of beta-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate, a compound of interest in glycobiology and drug discovery. The synthesis involves the selective glycosylation of 4-hydroxybenzyl alcohol with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide under phase transfer catalysis conditions. This method offers a straightforward and efficient route to the target compound. These application notes are intended for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
beta-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate, also known as Acetagastrodin, is a glycoside that has garnered attention for its potential biological activities. Research has indicated its role as a tyrosinase inhibitor, suggesting applications in areas where melanin production is modulated.[1] Furthermore, it has been studied for its potential antidiabetic effects and neuroprotective properties against glutamate toxicity.[1] The synthesis of such glycosides is a crucial step in enabling further investigation into their therapeutic potential.
The protocol detailed herein is based on a phase transfer-catalyzed glycosylation reaction, which provides a reliable method for the stereoselective formation of the β-glycosidic bond.[2] This approach is advantageous due to its operational simplicity and good yield.
Materials and Equipment
| Reagents and Solvents | Equipment |
| 4-Hydroxybenzyl alcohol | Round-bottom flask |
| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Magnetic stirrer and stir bar |
| Cesium hydroxide (CsOH) | Heating mantle or oil bath |
| Triethylbenzylammonium chloride (TEBAC) | Condenser |
| Chlorobenzene | Separatory funnel |
| Dichloromethane (DCM) | Rotary evaporator |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Silica gel for column chromatography |
| Anhydrous sodium sulfate (Na₂SO₄) | Thin-layer chromatography (TLC) plates |
| Solvents for column chromatography (e.g., hexane, ethyl acetate) | NMR spectrometer |
| Distilled water | Mass spectrometer |
Experimental Protocol
This protocol is adapted from the selective glycosylation method described by Petrović et al.[2]
3.1. Reaction Setup
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzyl alcohol (2 molar equivalents) and triethylbenzylammonium chloride (TEBAC) (0.8 molar equivalents) in a mixture of chlorobenzene and aqueous cesium hydroxide.
-
To this stirring solution, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1 molar equivalent).
3.2. Reaction Execution
-
Heat the reaction mixture and stir vigorously at a controlled temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
The reaction is typically complete within 4.5 hours.[2]
3.3. Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with distilled water and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure beta-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate.
3.4. Characterization
The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The physicochemical properties are as follows:
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 53.2% | [2] |
| Reaction Time | 4.5 hours | [2] |
| Molar Ratio (Bromide:Alcohol:TEBAC) | 1 : 2 : 0.8 | [2] |
Visualized Workflow and Pathways
The following diagrams illustrate the synthesis workflow for beta-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate.
Caption: Synthesis workflow for the target compound.
As no specific signaling pathways for this compound were detailed in the provided search context, a relevant diagram cannot be generated at this time. Further research into the biological mechanism of action would be required.
References
Application Notes & Protocols: Phase Transfer Catalysis in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of Phase Transfer Catalysis (PTC) in glycosylation reactions. It includes the fundamental principles, key applications, quantitative data summaries, and detailed experimental protocols designed for practical laboratory implementation.
Introduction: The Challenge and Opportunity in Glycosylation
Glycosylation, the enzymatic or chemical attachment of carbohydrates to other molecules, is a critical process in biology and drug development. Glycosides play vital roles in cellular recognition, signaling, and immune responses.[1][2] The synthesis of these complex molecules, however, often presents significant challenges, including the need for harsh reaction conditions, toxic heavy metal catalysts, and complex purification procedures.[3][4]
Phase Transfer Catalysis (PTC) has emerged as a powerful and green methodology to overcome these hurdles.[5] PTC facilitates reactions between reactants in immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile) by using a catalyst to shuttle one reactant across the phase boundary.[6][7] This technique offers numerous advantages, such as mild reaction conditions, operational simplicity, high yields, and the use of inexpensive and environmentally benign reagents, making it highly suitable for industrial and academic applications.[5][8]
Principle of Phase Transfer Catalysis in O-Glycosylation
In a typical PTC glycosylation, an alcohol or phenol (glycosyl acceptor) is deprotonated by a base in an aqueous phase. The resulting alkoxide or phenoxide anion is insoluble in the organic phase where the glycosyl donor (e.g., a glycosyl halide) resides. The phase transfer catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), facilitates the reaction.[6][9]
The lipophilic cation (Q⁺) of the catalyst pairs with the nucleophilic anion (RO⁻) at the interface, forming a lipophilic ion pair (Q⁺OR⁻). This ion pair is soluble in the organic phase and migrates into it, where the activated nucleophile reacts with the glycosyl donor to form the desired glycoside. The catalyst then returns to the aqueous phase to repeat the cycle.[7][9]
Caption: Mechanism of Phase Transfer Catalysis for O-Glycosylation.
Applications and Quantitative Data
PTC is widely applicable for the glycosylation of various substrates, most notably phenols, flavonoids, and other natural products.[3][10][11] The method is particularly effective for preparing aryl glycosides.[10]
Glycosylation of Phenols
Solid-liquid PTC systems have proven efficient for the glycosylation of substituted phenols. The use of a solid base like potassium carbonate (K₂CO₃) with a phase transfer catalyst in an organic solvent can lead to high yields of the desired glycosides.
Table 1: Solid-Liquid PTC Glycosylation of 2',6'-Dihydroxyacetophenone [11] Reactants: 2',6'-Dihydroxyacetophenone (Acceptor), Acetobromoglucose (Donor)
| Run | Base | Catalyst (mol equiv) | Solvent | Conditions | Yield (%) |
| 1 | Powdered NaOH | 0.2 | CHCl₃ | r.t. | Low |
| 2 | Powdered K₂CO₃ | 0.2 | CHCl₃ | r.t. | 62 |
| 3 | Powdered K₂CO₃ | 0.2 | Toluene | Reflux | 71 |
| 4 | Powdered K₂CO₃ | - | CHCl₃ | r.t. | 30 |
Glycosylation of Flavonoids
The synthesis of flavonoid glycosides, which often have enhanced bioavailability and solubility, is a key application.[1][2] Liquid-liquid PTC using a chloroform-water system is a popular and effective method.[3][4]
Table 2: PTC Glycosylation of Polyhydroxyflavonol [3][4] Reactants: Polyhydroxyflavonol (Acceptor), Acetobromoglucose (Donor)
| Catalyst | Solvent System | Base | Conditions | Yield (%) |
| Benzyltriethylammonium bromide | Chloroform:Water (5:2 v/v) | aq. KOH | Boiled, 15 h | 40 - 60 |
Microfluidic PTC Glycosylation
Recent advancements have applied PTC to microfluidic systems, revealing a strong dependence of reaction outcomes on reactant concentration. This allows for fine-tuning of yield and stereoselectivity.[10]
Table 3: Microfluidic PTC Synthesis of an Aryl Sialoside [10] Reactants: N-acetylsialyl chloride (Donor), 4-(3-chloropropoxy)phenol (Acceptor), Bu₄NHSO₄ (Catalyst)
| Donor Conc. (mmol/L) | Yield (%) | Stereoselectivity (α/β) |
| 5 | 10 - 36 | 0.9:1 - 6.2:1 |
| > 50 | up to 66 | 17:1 - 32:1 |
Experimental Protocols
The following sections provide detailed methodologies for performing PTC glycosylation reactions in a laboratory setting.
General Experimental Workflow
The overall process for a typical PTC glycosylation experiment follows a standard sequence of preparation, reaction, and purification. This workflow ensures reproducibility and high product purity.
Caption: General experimental workflow for PTC-mediated glycosylation.
Protocol 1: Solid-Liquid PTC Glycosylation of a Substituted Phenol
This protocol is adapted from the efficient synthesis of aryl glucosides using a solid base.[11]
Materials:
-
Substituted Phenol (Glycosyl Acceptor)
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose, Glycosyl Donor)
-
Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC) (Catalyst)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (Base)
-
Dichloromethane (CH₂Cl₂) or Toluene (Anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the substituted phenol (1.0 mmol), acetobromoglucose (1.2 mmol), and powdered anhydrous K₂CO₃ (2.0 mmol).
-
Solvent & Catalyst Addition: Add anhydrous toluene (10 mL) to the flask. Add the phase transfer catalyst (e.g., TBAB, 0.2 mmol).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (phenol) is consumed.
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter the solid K₂CO₃ and wash the solid with the reaction solvent (toluene).
-
Extraction: Combine the filtrate and washes. Wash the organic solution sequentially with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure acetylated glycoside.
-
Deprotection (if required): The acetyl protecting groups can be removed using Zemplén conditions (catalytic sodium methoxide in methanol) to yield the final glycoside.
Protocol 2: Liquid-Liquid PTC Glycosylation of a Flavonoid
This protocol is based on a common method for synthesizing flavonoid glycosides.[3][4]
Materials:
-
Flavonoid (e.g., Quercetin, Kaempferol) (Glycosyl Acceptor)
-
Acetobromoglucose (Glycosyl Donor)
-
Benzyltriethylammonium bromide (Catalyst)
-
Potassium Hydroxide (KOH) solution (e.g., 1 M aqueous)
-
Chloroform (CHCl₃)
Procedure:
-
Preparation: In a round-bottom flask, dissolve the flavonoid (1.0 mmol), acetobromoglucose (1.5 mmol), and benzyltriethylammonium bromide (0.2 mmol) in chloroform (20 mL).
-
Base Addition: To this organic solution, add the aqueous KOH solution (8 mL).
-
Reaction: Heat the two-phase system to reflux (or boil) with very vigorous stirring to ensure maximum interfacial area. Maintain the reaction for the required time (e.g., 15 hours), monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with chloroform (2 x 10 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase with water until neutral, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the protected flavonoid glycoside.
-
Deprotection: Remove the acetyl groups as described in Protocol 1 to obtain the final product.
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization depending on the specific substrates used.
References
- 1. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 3. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 4. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
The Synthetic Versatility of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl Bromide: A Guide for Researchers
For researchers, scientists, and professionals in drug development, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, also known as acetobromo-α-D-glucose, stands as a cornerstone glycosyl donor in the realm of carbohydrate chemistry. Its utility in forming crucial glycosidic bonds makes it an indispensable tool for synthesizing a wide array of glycoconjugates, from simple glycosides to complex oligosaccharides with significant biological activities. This document provides detailed application notes and experimental protocols for the effective use of this versatile reagent.
Application Notes
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide is a highly reactive derivative of glucose, primarily employed as a glycosyl donor in glycosylation reactions. The acetyl protecting groups enhance its solubility in organic solvents and prevent unwanted reactions at the hydroxyl groups, while the anomeric bromide serves as a good leaving group, facilitating nucleophilic substitution by a glycosyl acceptor.
The most prominent application of this compound is in the Koenigs-Knorr reaction , a classical and widely used method for the stereoselective formation of glycosidic bonds.[1][2] This reaction typically involves the coupling of the glycosyl bromide with an alcohol (to form an O-glycoside), an amine (to form an N-glycoside), a thiol (to form an S-glycoside), or a carbon nucleophile (to form a C-glycoside) in the presence of a promoter.[1][3]
The stereochemical outcome of the Koenigs-Knorr reaction is significantly influenced by the nature of the protecting group at the C-2 position. The acetyl group at C-2 of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide can participate in the reaction through anchimeric assistance, leading to the formation of a transient dioxolanium ion intermediate. This neighboring group participation typically results in the formation of a 1,2-trans-glycosidic linkage, which for glucose means a β-glycoside.[1]
A variety of promoters can be used to activate the glycosyl bromide, with the choice of promoter often depending on the reactivity of the glycosyl acceptor and the desired reaction conditions. Common promoters include silver salts (e.g., silver carbonate, silver oxide, silver triflate), mercury salts (e.g., mercuric cyanide, mercuric bromide), and various Lewis acids.[1][4] The use of mercury salts is often referred to as the Helferich method.[1]
The synthesized glycosides have diverse applications in medicinal chemistry and chemical biology. They are integral components of many biologically active natural products and are used to create novel drug candidates, probes for studying biological processes, and glycoconjugate vaccines.[5][6][7] The glycosidic linkage can influence the compound's solubility, stability, and biological activity.[6][7]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of various types of glycosides using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.
Protocol 1: General Procedure for Koenigs-Knorr O-Glycosylation
This protocol describes a general method for the synthesis of β-O-glycosides using silver(I) oxide as a promoter.
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Glycosyl acceptor (alcohol)
-
Silver(I) oxide (Ag₂O)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., toluene, acetonitrile)
-
Drierite (anhydrous calcium sulfate) or molecular sieves (4 Å)
-
Celite
Procedure:
-
To a stirred suspension of the glycosyl acceptor (1.0 equiv.), silver(I) oxide (1.5 equiv.), and freshly activated Drierite or molecular sieves in anhydrous DCM at room temperature, add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 equiv.) in anhydrous DCM dropwise over 30 minutes.
-
Protect the reaction mixture from light by wrapping the flask with aluminum foil.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove insoluble silver salts.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired β-O-glycoside.
-
The final deprotection of the acetyl groups can be achieved using Zemplén conditions (catalytic sodium methoxide in methanol) to yield the free glycoside.
Protocol 2: Synthesis of N-Glycosides
This protocol outlines the synthesis of an N-glycoside from a silylated nucleobase.[8]
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide or pentaacetylglucose
-
5-Fluorouracil
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous acetonitrile
Procedure:
-
In a reaction flask, suspend 5-fluorouracil in anhydrous acetonitrile.
-
Add HMDS and a catalytic amount of TMCS. Stir the mixture at room temperature until the 5-fluorouracil dissolves, indicating the formation of the silylated derivative.
-
Add pentaacetylglucose (or 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) to the solution.
-
Cool the mixture in an ice bath and add SnCl₄ (2.0 equiv.) dropwise.
-
Stir the reaction mixture at 45-55 °C for 72 hours.
-
After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or silica gel column chromatography to obtain the acetylated N-glycoside.[8]
-
Deprotection of the acetyl groups can be performed using standard methods.
Protocol 3: Synthesis of S-Glycosides (Thioglycosides)
This protocol describes a Lewis acid-catalyzed synthesis of thioglycosides from the corresponding per-O-acetylated sugar.[3] Although the example uses a per-O-acetylated sugar, the glucopyranosyl bromide can also be used.
Materials:
-
Penta-O-acetyl-β-D-glucose (can be converted in situ to the bromide)
-
Thiol (e.g., thiophenol, ethanethiol)
-
Triflic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve penta-O-acetyl-β-D-glucose (1.0 equiv.) and the thiol (1.2 equiv.) in anhydrous DCM at 0 °C.
-
Add triflic acid (0.8 - 1.0 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the thioglycoside.[3]
Quantitative Data Summary
The following tables summarize representative yields for glycosylation reactions using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide under various conditions.
Table 1: O-Glycosylation with Various Promoters
| Glycosyl Acceptor | Promoter (equiv.) | Solvent | Time | Yield (%) | Reference |
| Cyclohexanol | Ag₂O (1.5) | Dichloromethane | 24 h | ~60-70 | [9] |
| Methanol | Ag₂CO₃ (1.5) | Methanol | 12 h | High | [1] |
| Secondary Alcohol | Ag₂O (3.0) / TMSOTf (0.2) | Dichloromethane | 5 min | 99 | [10] |
| Primary Alcohol | Ag₂O (2.0) / TMSOTf (0.2) | Dichloromethane | 10 min | 99 | [10] |
| n-Propanol | - | n-Propanol | - | - | [11] |
Table 2: Synthesis of N-, S-, and C-Glycosides
| Glycoside Type | Acceptor/Reagent | Promoter/Catalyst | Solvent | Yield (%) | Reference |
| N-Glycoside | Silylated 5-Fluorouracil | SnCl₄ | Acetonitrile | 85 | [8] |
| S-Glycoside | Thiophenol | TfOH | Dichloromethane | 94 | [3] |
| C-Glycoside | Allyltrimethylsilane | BF₃·OEt₂ | Dichloromethane | 80-90 | [12] |
| C-Glycoside | Silyl enol ether | ZnCl₂ | Dichloromethane | Moderate | [13] |
Visualizations
The following diagrams illustrate the general workflow of a Koenigs-Knorr reaction and the types of glycosidic bonds that can be formed using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. About: Koenigs–Knorr reaction [dbpedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 5. Synthetic Glycobiology: Parts, Systems, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycosides in medicine: "The role of glycosidic residue in biological activity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Koenigs–Knorr reactions. Part 1. Effects of a 2-O-acetyl substituent, the promoter, and the alcohol concentration on the stereoselectivity of reactions of 1,2-cis-glucopyranosyl bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C -Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02122J [pubs.rsc.org]
- 13. Structure, activity, synthesis and biosynthesis of aryl-C-glycosides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Experimental procedure for the deacetylation of protected glucosides.
Application Note: Deacetylation of Protected Glucosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetyl group is a frequently utilized protecting group for hydroxyl functionalities in carbohydrate chemistry due to its ease of installation and subsequent removal.[1] Deacetylation, the process of removing these acetyl groups, is a critical step in the synthesis of complex carbohydrates, glycosides, and various drug molecules. The choice of deacetylation method depends on the overall stability of the molecule, particularly the sensitivity of other functional groups and glycosidic linkages to acidic or basic conditions.[2] This document provides detailed protocols for the most common deacetylation procedures, a comparison of their effectiveness, and decision-making workflows.
Deacetylation Methods: A Comparative Overview
The selection of a deacetylation strategy is paramount to preserving the integrity of the target molecule. The two primary approaches involve basic and acidic hydrolysis.
-
Basic Hydrolysis (Saponification) : This is the most common method, favored for its mild conditions that typically preserve acid-sensitive functionalities like glycosidic bonds.[2] The Zemplén deacetylation, which uses a catalytic amount of sodium methoxide in methanol, is a classic and widely used example.[1][3] It operates via transesterification, forming methyl acetate as a byproduct.[4]
-
Acidic Hydrolysis : This method is employed when the molecule contains base-sensitive groups.[2] However, it must be used with caution as harsh acidic conditions can cleave acid-labile glycosidic bonds.[2][5] Recent studies have explored regioselective deacetylation under controlled acidic conditions.[5][6]
Decision Pathway for Method Selection
The following diagram illustrates a logical workflow for choosing the appropriate deacetylation method based on the substrate's chemical properties.
Caption: Decision workflow for selecting a deacetylation protocol.
Experimental Protocols
Protocol 1: Zemplén Deacetylation (Base-Catalyzed)
This is the most conventional method for de-O-acetylation, utilizing a catalytic amount of sodium methoxide (NaOMe) in methanol.[1][3] It is highly efficient, often providing quantitative yields.[3][7]
Materials:
-
O-acetylated glucoside
-
Sodium methoxide (NaOMe), 0.5 M or 1 M solution in MeOH[1]
-
Thin Layer Chromatography (TLC) plate
-
Silica gel (for column chromatography)
-
Cotton or glass wool
Instruments:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stirrer
-
Argon or Nitrogen gas supply
-
Ice bath
-
Rotary evaporator
-
Silica gel column chromatography setup
Procedure:
-
Dissolve the O-acetylated compound (1.0 equivalent) in anhydrous MeOH (approx. 5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).[1]
-
Cool the solution to 0°C using an ice bath.[1]
-
Add a catalytic amount of NaOMe solution (e.g., 0.1 equivalents).[1]
-
Remove the ice bath and allow the mixture to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.[1] This typically takes 30 minutes to a few hours.
-
Once complete, neutralize the reaction by adding acidic ion-exchange resin.[1][8] Stir until the pH of the solution becomes neutral (check with pH paper).
-
Filter the mixture through a cotton or glass wool plug to remove the resin, washing the resin with additional MeOH.[1][8]
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purify the resulting residue by silica gel column chromatography to obtain the pure deacetylated glucoside.[1]
Caption: Step-by-step experimental workflow for Zemplén deacetylation.
Protocol 2: Acid-Catalyzed Deacetylation
This method is suitable for substrates with base-sensitive functional groups. Care must be taken to use mild conditions to avoid cleaving the glycosidic bond.[2]
Materials:
-
Per-acetylated aryl glucoside
-
10 M Hydrochloric acid (HCl)
-
Ethanol (96%)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
For each 1 mmol of the per-acetylated glucoside, prepare a reagent mixture of 1 mL of 10 M HCl, 3 mL of 96% EtOH, and 1 mL of CHCl₃.[5]
-
Dissolve the acetylated glucoside in the prepared reagent mixture. The specified solvent ratio should ensure a homogenous reaction mixture.[5]
-
Stir the reaction at room temperature and monitor its progress by TLC. This reaction can be regioselective, with acetyl groups at O-3, O-4, and O-6 being removed preferentially over the O-2 position.[5][6]
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The efficiency of deacetylation can vary based on the chosen reagents and substrate. The following table summarizes reported yields for different base-catalyzed methods.
| Method/Reagent | Substrate | Yield | Reference |
| Zemplén (NaOMe in MeOH) | Benzyl 2,3,4-tri-O-acetyl-β-D-glucopyranosyluronate methyl ester | 94% | [8] |
| NaOH (0.1 equiv. in MeOH) | Penta-acetyl-glucoside (10g scale) | 92% | [7] |
| KOH (0.1 equiv. in MeOH) | Penta-acetyl-glucoside (10g scale) | 97% | [7] |
| Hydroxyl Anion Resin (in MeOH) | Penta-acetyl-glucoside (10g scale) | 89% | [7] |
| NaHCO₃ (in Water) | Phenyl acetate | 97% |
Note: Yields are highly substrate-dependent. The Zemplén deacetylation is often reported to give "quantitative" or near-quantitative yields.[3][7] Using NaOH or KOH in methanol has been shown to be as effective as NaOMe for the deacylation of glucoside penta-acetate.[7]
Troubleshooting and Considerations
-
Incomplete Reaction : If the reaction stalls, a small additional amount of catalyst (e.g., NaOMe) can be added. Ensure the starting material is fully dissolved.
-
Anhydrous Conditions : For the Zemplén reaction, while non-dried methanol can work, anhydrous conditions are preferred to prevent hydrolysis of the methoxide catalyst and to limit the formation of inorganic byproducts that can complicate purification.[4]
-
Glycosidic Bond Cleavage : During acid-catalyzed deacetylation, monitor the reaction closely to minimize the risk of cleaving the acid-sensitive glycosidic bond.[5] Using milder acids like p-toluenesulfonic acid (p-TsOH) can sometimes be a safer alternative.[9]
-
Purification : Deprotected sugars are often highly polar and water-soluble, which can make purification challenging.[4] Column chromatography with a polar eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol) is common.
References
- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry-online.com [chemistry-online.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. DSpace [helda.helsinki.fi]
- 6. A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Acetagastrodin as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data on the use of Acetagastrodin as a versatile precursor in the synthesis of novel derivatives with potential therapeutic applications, particularly in the management of cardiovascular and cerebrovascular diseases.
Introduction
This compound, a derivative of gastrodin, the active component of the traditional Chinese medicine Tianma (Gastrodia elata), serves as an excellent starting material for the synthesis of various bioactive molecules. Its inherent chemical structure allows for targeted modifications to enhance its pharmacological properties. This document outlines key synthetic transformations using this compound as a precursor, focusing on condensation reactions to generate ester and ether derivatives with vasodilatory and anticoagulant activities.[1]
Synthetic Applications & Quantitative Data
This compound is primarily utilized as a lead compound in the development of new chemical entities. The most common synthetic route involves the condensation of this compound with various acidic or aldehydic reagents to yield novel ester or ether derivatives. These reactions are generally straightforward, offering good yields and high purity of the final products.[1]
The following tables summarize the quantitative data for the synthesis of several this compound derivatives as described in the cited literature.
Table 1: Synthesis of this compound Ester Derivatives
| Derivative Name | Reagent | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound Succinate | Succinic Anhydride | Tetrahydrofuran | DMAP | 70 | 48 | 70 |
| This compound Nicotinate | Nicotinoyl Chloride | Dichloromethane | Triethylamine | 60 | 2 | 75 |
Table 2: Synthesis of this compound Ether Derivatives
| Derivative Name | Reagent | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound p-Hydroxybenzaldehyde Ether | p-Hydroxybenzaldehyde | Acetone | Potassium Carbonate | 70 | 5 | 78 |
Experimental Protocols
Synthesis of this compound Succinate
This protocol describes the esterification of this compound with succinic anhydride.
Materials:
-
This compound (4.5g, 0.01 mol)
-
Succinic anhydride (1.2g, 0.012 mol)
-
4-Dimethylaminopyridine (DMAP) (0.2g)
-
Tetrahydrofuran (THF), 50 mL
-
Dichloromethane
-
Water
-
Ethanol
Procedure:
-
To a reaction flask, add this compound, succinic anhydride, DMAP, and THF.
-
Heat the reaction mixture to 70°C and stir for 48 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in 50 mL of dichloromethane and wash with water.
-
Remove the dichloromethane under reduced pressure to obtain a white solid.
-
Recrystallize the solid from ethanol to yield 3.9g of pure this compound succinate (70% yield).
Synthesis of this compound Nicotinate
This protocol details the synthesis of the nicotinic acid ester of this compound.
Part A: Preparation of Nicotinoyl Chloride
-
In a reaction flask, add nicotinic acid (1.3g, 0.01 mol) and 20 mL of acetone.
-
Cool the mixture in an ice bath and add thionyl chloride (2 mL, 0.025 mol) dropwise with stirring.
-
Reflux the mixture for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain 1.4g of nicotinoyl chloride (98% yield).
Part B: Synthesis of this compound Nicotinate
-
In a reaction flask, add this compound (4.55g, 0.01 mol), 20 mL of dichloromethane, and triethylamine (3 mL, 0.02 mol).
-
Cool the mixture in an ice bath and add a solution of nicotinoyl chloride (1.5g, 0.106 mol) in dichloromethane dropwise with stirring.
-
Heat the reaction mixture to 60°C and stir for 2 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Wash the filtrate successively with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain a light yellow oil.
-
Recrystallize the product from 70% ethanol to yield 4.2g of white solid this compound nicotinate (75% yield).[1]
Synthesis of this compound p-Hydroxybenzaldehyde Ether
This protocol outlines the etherification of this compound with p-hydroxybenzaldehyde.
Materials:
-
This compound benzyl chloride (4.8g, 0.01 mol) - Note: The synthesis of this intermediate is a prerequisite.
-
p-Hydroxybenzaldehyde (1.22g, 0.01 mol)
-
Acetone, 20 mL
-
Potassium carbonate (3g, 0.02 mol)
-
Dichloromethane, 50 mL
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate
-
70% Ethanol
Procedure:
-
In a reaction flask, add p-hydroxybenzaldehyde, acetone, and potassium carbonate.
-
Stir the mixture at 50°C for 30 minutes.
-
Add a solution of this compound benzyl chloride in acetone dropwise.
-
Heat the reaction mixture to 70°C and stir for 5 hours.
-
Filter the mixture to remove potassium carbonate.
-
Reduce the volume of the filtrate under reduced pressure.
-
Add 50 mL of dichloromethane and wash successively with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain a light yellow solid.
-
Recrystallize the solid from 70% ethanol to obtain 4.4g of this compound p-hydroxybenzaldehyde etherate (78% yield).
Visualized Workflows and Signaling Pathways
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of this compound derivatives.
References
Application Note: Purification of Acetylated Sugar Compounds Using Silica Gel Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction Acetylated sugar compounds are crucial intermediates in carbohydrate synthesis and are utilized in the development of various therapeutic agents and biomaterials. The acetylation of hydroxyl groups on a sugar molecule significantly decreases its polarity, rendering it soluble in many organic solvents and amenable to standard purification techniques.[1] This modification, however, can result in complex mixtures containing the desired product, incompletely acetylated byproducts, and residual reagents. Flash column chromatography on silica gel is a robust and widely adopted method for the efficient purification of these less polar acetylated sugars, separating them based on differential adsorption to the polar stationary phase.[2][3] This application note provides a detailed protocol for the purification of acetylated sugars using silica gel column chromatography, including method optimization, execution, and post-purification analysis.
Experimental Workflow
The overall workflow for the purification of acetylated sugar compounds is a systematic process that begins with the analysis of the crude reaction mixture and concludes with the characterization of the isolated, high-purity product. The key stages involve optimizing the separation conditions using Thin-Layer Chromatography (TLC), performing the column chromatography, and finally, confirming the purity and identity of the final compound.
References
Application Notes and Protocols for the Glycosylation of 4-hydroxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of methodologies for the glycosylation of 4-hydroxybenzyl alcohol, a key transformation in the synthesis of various biologically active compounds, including the neuroprotective agent gastrodin. This document outlines both chemical and enzymatic approaches, offering detailed experimental protocols, quantitative data for comparison, and visual workflows to guide researchers in selecting and implementing the most suitable method for their specific needs.
Introduction
Glycosylation, the enzymatic or chemical addition of carbohydrates to other molecules, plays a crucial role in altering the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The glycosylation of 4-hydroxybenzyl alcohol is of significant interest due to the pharmacological importance of its glycosides. Gastrodin, the β-D-glucopyranoside of 4-hydroxybenzyl alcohol, is a well-known natural product with demonstrated neuroprotective, anticonvulsive, and sedative effects. The methodologies presented herein provide a foundation for the synthesis of gastrodin and other glycosylated derivatives of 4-hydroxybenzyl alcohol for research and drug development purposes.
Chemical Synthesis Methodologies
Chemical glycosylation offers a versatile approach to the synthesis of 4-hydroxybenzyl alcohol glycosides. The Koenigs-Knorr reaction and its modifications, such as the Helferich method, are classical and widely employed techniques. These methods typically involve the use of a glycosyl donor with a leaving group at the anomeric position and a promoter to facilitate the reaction with the hydroxyl group of 4-hydroxybenzyl alcohol.
A common strategy for the synthesis of gastrodin involves a multi-step chemical process starting from more readily available precursors like p-cresol and D-glucose. This approach includes peracetylation of the glucose, glycosylation of the phenolic precursor, functionalization of the benzylic position, and final deprotection.
Table 1: Summary of a Multi-Step Chemical Synthesis of Gastrodin
| Step | Reactants | Key Reagents/Catalysts | Solvent | Yield | Reference |
| 1. Acetylation | D-Glucose | Acetic anhydride, Sodium acetate | - | ~73% | [1] |
| 2. Glycosylation | Pentaacetyl-D-glucose, p-Cresol | Lewis Acid (e.g., BF₃·OEt₂) | Organic Solvent | - | [2] |
| 3. Bromination | 4-Methylphenyl-2,3,4,6-O-tetraacetyl-β-D-glucopyranoside | 1,3-Dibromo-5,5-dimethylhydantoin, Initiator | - | - | [2] |
| 4. Hydrolysis | 4-Bromomethylphenyl-2,3,4,6-O-tetraacetyl-β-D-glucopyranoside | Weakly alkaline conditions | - | - | [2] |
| 5. Deacetylation | 4-Hydroxymethylphenyl-2,3,4,6-O-tetraacetyl-β-D-glucopyranoside | Sodium methoxide in methanol | Methanol | High | [3][4] |
Experimental Protocol: Chemical Synthesis of Gastrodin
This protocol outlines a representative multi-step synthesis of gastrodin.
Step 1: Synthesis of Pentaacetyl-β-D-glucopyranose [1]
-
In a round-bottomed flask, combine D-glucose, acetic anhydride, and sodium acetate in an organic solvent such as benzene.
-
Reflux the mixture with stirring for 1.5 hours.
-
After cooling, add water and neutralize the mixture with a 3% sodium hydroxide solution.
-
Separate the organic layer, concentrate it to obtain crude crystals, and recrystallize from ethanol to yield pure pentaacetyl-β-D-glucopyranose.
Step 2: Glycosylation of p-Cresol [2]
-
Dissolve pentaacetyl-D-glucose and p-cresol in an organic solvent.
-
Add a Lewis acid catalyst (e.g., boron trifluoride etherate) to the solution.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Work up the reaction mixture to isolate 4-methylphenyl-2,3,4,6-O-tetraacetyl-β-D-glucopyranoside.
Step 3: Benzylic Bromination [2]
-
Dissolve the product from Step 2 in a suitable solvent.
-
Add 1,3-dibromo-5,5-dimethylhydantoin and a radical initiator (or expose to sunlight).
-
Stir the reaction until the starting material is consumed (monitored by TLC).
-
Isolate the 4-bromomethylphenyl-2,3,4,6-O-tetraacetyl-β-D-glucopyranoside.
Step 4: Selective Hydrolysis [2]
-
Treat the brominated compound from Step 3 under weakly alkaline conditions to hydrolyze the benzylic bromide to a hydroxyl group.
-
Carefully control the reaction conditions to avoid deacetylation.
-
Purify the resulting 4-hydroxymethylphenyl-2,3,4,6-O-tetraacetyl-β-D-glucopyranoside.
Step 5: Zemplén Deacetylation to Yield Gastrodin [3][4]
-
Dissolve the acetylated product from Step 4 in dry methanol under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution in methanol.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Neutralize the reaction by adding an ion-exchange resin (H⁺ form) and stir until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain pure gastrodin.
Caption: Multi-step chemical synthesis of gastrodin.
Enzymatic Synthesis Methodologies
Enzymatic glycosylation offers a highly regio- and stereoselective alternative to chemical synthesis, often proceeding under milder reaction conditions. Uridine diphosphate-glycosyltransferases (UGTs) are particularly effective for the glycosylation of 4-hydroxybenzyl alcohol, utilizing an activated sugar donor, typically UDP-glucose. Whole-cell biocatalysis, where the enzyme is expressed in a microbial host like E. coli, provides a cost-effective and scalable approach for gastrodin production.
Table 2: Comparison of Enzymatic Systems for Gastrodin Synthesis
| Enzyme Source | Host | Substrate (Conc.) | Key Conditions | Product Titer | Conversion Rate | Reference |
| Solanum lycopersicum UGT (SlyUGT) | E. coli BL21(DE3) | 4-Hydroxybenzyl alcohol | pH 9.5, 40°C | 559.83 mg/L | 97.82% | [5] |
| Rauvolfia serpentina UGT (RsUGT) | E. coli BL21(DE3) | 4-Hydroxybenzyl alcohol | pH 10.0, 40°C | 285.35 mg/L | 99.67% | [6] |
| Indigofera tinctoria UGT (itUGT2) with UDPG regeneration | E. coli | 4-Hydroxybenzyl alcohol | - | 220 mg/L | 95% | [7] |
| Engineered Rhodiola UGT73B6 | E. coli | 4-Hydroxybenzoic acid (de novo) | - | 545 mg/L | - | [8] |
Experimental Protocol: Whole-Cell Biocatalysis for Gastrodin Production
This protocol describes the general steps for producing gastrodin using an E. coli whole-cell biocatalyst expressing a UGT.
1. Recombinant Strain Preparation
-
Clone the gene encoding the desired UDP-glycosyltransferase (e.g., from Solanum lycopersicum or Rauvolfia serpentina) into a suitable expression vector (e.g., pGEX).
-
Transform the recombinant plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Culture the recombinant strain in Luria-Bertani (LB) medium containing the appropriate antibiotic overnight at 37°C.
2. Protein Expression
-
Inoculate fresh LB medium (with antibiotic) with the overnight culture.
-
Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches a desired value (e.g., 1.0).
-
Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of, for example, 0.1 mM.
-
Continue to culture the cells under optimized induction conditions (e.g., a specific temperature and duration) to allow for protein expression.
3. Whole-Cell Biotransformation [9][10]
-
Harvest the induced cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., glycine buffer, pH 9.5-10.0).
-
Prepare the reaction mixture containing the resuspended cells, 4-hydroxybenzyl alcohol, and UDP-glucose in the reaction buffer.
-
Incubate the reaction mixture at the optimal temperature (e.g., 40°C) with shaking for a specified duration (e.g., 6-12 hours).
-
Monitor the progress of the reaction by taking samples at different time points and analyzing them by high-performance liquid chromatography (HPLC).
4. Product Isolation and Purification
-
Terminate the reaction and separate the cells from the supernatant by centrifugation.
-
The gastrodin product will be in the supernatant.
-
Purify the gastrodin from the supernatant using appropriate chromatographic techniques.
Caption: Enzymatic synthesis of gastrodin via whole-cell biocatalysis.
Conclusion
Both chemical and enzymatic methodologies offer viable routes for the glycosylation of 4-hydroxybenzyl alcohol. Chemical synthesis, while often requiring multiple steps and the use of protecting groups, provides a robust and scalable approach. Enzymatic methods, particularly whole-cell biocatalysis with UDP-glycosyltransferases, present a more environmentally friendly and highly selective alternative, capable of producing high titers of the desired glycoside under mild conditions. The choice of methodology will depend on the specific requirements of the research or development project, including scale, desired purity, and available resources. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to embark on the synthesis of 4-hydroxybenzyl alcohol glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103275146A - Gastrodin chemical synthesis method suitable for industrialization - Google Patents [patents.google.com]
- 3. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Recombinant Expression and Characterization of an Alkali-tolerant UDP-Glycosyltransferase from Solanum lycopersicum and Its Biosynthesis of Gastrodin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Biosynthesis of Gastrodin by UDP-Glycosyltransferase from Rauvolfia serpentina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an Escherichia coli whole cell biocatalyst for the production of hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Preparation of 4-(hydroxymethyl)phenyl beta-D-glucopyranoside tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of 4-(hydroxymethyl)phenyl beta-D-glucopyranoside tetraacetate. This compound is a valuable intermediate and a subject of interest for its potential therapeutic applications, including its role as a tyrosinase inhibitor and its effects on gamma-aminobutyric acid (GABA) production.[1] The provided protocols are designed to be scalable for drug development and research purposes.
Introduction
4-(hydroxymethyl)phenyl beta-D-glucopyranoside tetraacetate, also known as Acetagastrodin, is a glycoside that has demonstrated several biological activities. Notably, it acts as an inhibitor of tyrosinase, a key enzyme in melanin synthesis, making it a compound of interest for applications in dermatology and cosmetology.[1] Furthermore, it has been reported to influence the production of GABA in brain cells, suggesting potential applications in neuroscience and the treatment of neurological disorders.[1] The efficient large-scale preparation of this compound is crucial for advancing research and development in these areas. This document outlines a detailed protocol for its synthesis, purification, and characterization, along with relevant safety information and a summary of its biological significance.
Data Presentation
Table 1: Physicochemical and Yield Data
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₆O₁₁ | [2][3] |
| Molar Mass | 454.43 g/mol | [1][2] |
| Melting Point | 170.00 °C | [1] |
| Appearance | White solid | [4] |
| Solubility | Soluble in chloroform, acetone, and ethanol; insoluble in water. | [2] |
| Synthetic Yield (Lab Scale) | 53.2% | [4] |
Experimental Protocols
I. Large-Scale Synthesis of 4-(hydroxymethyl)phenyl beta-D-glucopyranoside tetraacetate
This protocol is adapted from a known laboratory-scale synthesis and includes considerations for scaling up the process.[4]
Materials and Equipment:
-
4-hydroxybenzyl alcohol
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Cesium hydroxide (CsOH)
-
Triethylbenzylammonium chloride (TEBAC)
-
Chlorobenzene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Large-scale reaction vessel with mechanical stirring, heating mantle, and inert gas inlet
-
Large separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a large, dry reaction vessel equipped with a mechanical stirrer and an inert gas inlet, dissolve 4-hydroxybenzyl alcohol (2 molar equivalents) and triethylbenzylammonium chloride (0.8 molar equivalents) in chlorobenzene.
-
Addition of Base: Prepare a solution of cesium hydroxide (CsOH) in deionized water and add it to the reaction mixture.
-
Addition of Glycosyl Donor: To the stirring biphasic mixture, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1 molar equivalent) portion-wise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4.5 hours.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer using a large separatory funnel.
-
Washing: Wash the organic layer successively with deionized water, aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
II. Large-Scale Purification by Recrystallization
Materials and Equipment:
-
Crude 4-(hydroxymethyl)phenyl beta-D-glucopyranoside tetraacetate
-
Absolute ethanol
-
Large Erlenmeyer flask
-
Heating plate with stirring
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Dissolution: Transfer the crude solid product to a large Erlenmeyer flask. Add a minimal amount of hot absolute ethanol to dissolve the solid completely with stirring.
-
Crystallization: Slowly cool the solution to room temperature without disturbance to allow for the formation of crystals. For enhanced crystallization, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold absolute ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to obtain the pure 4-(hydroxymethyl)phenyl beta-D-glucopyranoside tetraacetate.
III. Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the hydroxyl group (~3400 cm⁻¹), ester carbonyl groups (~1750 cm⁻¹), and aromatic C-H bonds.
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound (454.43 g/mol ).
-
Melting Point: The melting point of the purified compound should be sharp and consistent with the literature value (170 °C).[1]
Safety Precautions
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide: This is a hazardous substance. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Chlorobenzene: This is a flammable and toxic solvent. Use in a well-ventilated area and away from ignition sources.
-
Cesium Hydroxide: This is a corrosive base. Handle with care and wear appropriate PPE.
-
General Precautions: Follow standard laboratory safety procedures. Dispose of all chemical waste according to institutional guidelines.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Signaling Pathway: Tyrosinase Inhibition
References
Application in the Synthesis of Polyphenolic Glycosides: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of polyphenolic glycosides, compounds of significant interest in drug development and various industrial applications. The glycosylation of polyphenols enhances their bioavailability, solubility, and stability, making them more effective therapeutic agents and functional ingredients.[1][2] This guide covers both enzymatic and chemical synthesis methodologies, offering structured protocols and comparative data to aid in the selection and implementation of the most suitable synthesis strategy.
Application Notes
Polyphenolic glycosides are increasingly investigated for their therapeutic potential, which is often an improvement upon their aglycone precursors. The addition of a sugar moiety can significantly alter the pharmacokinetic profile of a polyphenol, leading to improved absorption and distribution in the body. This modification can also enhance the compound's stability, protecting it from degradation and thereby prolonging its biological activity.[1]
Key Advantages of Polyphenolic Glycosides:
-
Enhanced Bioavailability: Glycosylation can improve the water solubility of poorly soluble polyphenols, facilitating their absorption in the gastrointestinal tract.[1]
-
Increased Stability: The glycosidic bond can protect the polyphenol core from enzymatic degradation and oxidation, leading to a longer shelf-life and sustained biological effects.[3]
-
Modified Biological Activity: The sugar moiety can influence the interaction of the polyphenol with biological targets, sometimes leading to enhanced or novel therapeutic activities, including antioxidant, anti-inflammatory, and anti-cancer effects.
-
Reduced Toxicity: In some cases, glycosylation can decrease the cytotoxicity of the parent polyphenol, making it a safer therapeutic option.[1]
Industrial Applications:
The improved physicochemical properties of polyphenolic glycosides make them valuable in various industries:
-
Pharmaceuticals: As active pharmaceutical ingredients (APIs) with improved efficacy and safety profiles.[4]
-
Nutraceuticals and Functional Foods: As health-promoting additives in foods and supplements.[4]
-
Cosmetics: As stabilizing and antioxidant ingredients in skincare and other cosmetic formulations.[4]
Comparative Data on Synthesis and Activity
The choice of synthesis method and the resulting glycoside can significantly impact the yield and biological activity. The following tables provide a summary of quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Enzymatic Synthesis Methods for Polyphenolic Glycosides
| Enzyme | Polyphenol Substrate | Glycosyl Donor | Reaction Time (h) | Product Yield (%) | Reference |
| Cyclodextrin Glucanotransferase (CGTase) | Gallic Acid | Wheat Flour | - | - | [3] |
| Cyclodextrin Glucanotransferase (CGTase) | Ellagic Acid | Wheat Flour | - | - | [3] |
| Cyclodextrin Glucanotransferase (CGTase) | Catechin | Wheat Flour | - | - | [3] |
| Amylosucrase | Various Polyphenols | Sucrose | 6 | - | [5] |
| C-glycosyltransferase (FcCGT) | Phloretin | UDP-Glucose | - | - | [6] |
Note: Specific yield percentages were not provided in all cited literature.
Table 2: Biological Activity of Selected Polyphenolic Compounds
| Compound/Extract | Biological Activity Assay | IC50 Value (µg/mL) | Reference |
| Prunus domestica (Satsuma skins, neutral extract) | Cytotoxicity (SW-620 cells) | 46.7 | [7] |
| Prunus domestica (Methley flesh, neutral extract) | Cytotoxicity (SW-620 cells) | 60.9 | [7] |
| Prunus domestica (Methley flesh, neutral extract) | DPPH Radical Scavenging | 4.39 | [7] |
| Prunus domestica (Satsuma skins, neutral extract) | DPPH Radical Scavenging | 4.85 | [7] |
| Sanghuangporus vaninii extract | Cytotoxicity (HepG2 cells) | 308.5 (S. sanghuang) | [8] |
| Sanghuangporus vaninii extract | Cytotoxicity (HepG2 cells) | 238.3 (S. baumii) | [8] |
| Castanea sativa leaf methanolic extract | Cytotoxicity (Caco-2 cells) | 153.54 | [9] |
| Castanea sativa leaf methanolic extract | Cytotoxicity (DLD-1 cells) | 166.31 | [9] |
| Castanea sativa leaf methanolic extract | Cytotoxicity (MCF-7 cells) | 184.86 | [9] |
Experimental Protocols
The following are detailed protocols for the synthesis and purification of polyphenolic glycosides based on established methodologies.
Protocol 1: Enzymatic Synthesis of Polyphenolic Glycosides using Cyclodextrin Glucanotransferase (CGTase)
This protocol describes the synthesis of polyphenolic glycosides via the transglycosylation reaction catalyzed by CGTase.
Materials:
-
Crude CGTase from Trichoderma viride
-
Polyphenolic extract (e.g., from Moringa oleifera leaves) as the acceptor
-
Wheat flour as the glycosyl donor
-
Arbutin (as a standard for TLC)
-
Thin Layer Chromatography (TLC) plates
-
Octadecyl-functionalized silica gel (ODS) for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing wheat flour (substrate), the polyphenolic extract (acceptor), and the crude CGTase enzyme solution.
-
Incubation: Incubate the reaction mixture to allow for the enzymatic transglycosylation to occur. This process transfers glucose residues from the wheat flour to the hydroxyl groups of the polyphenols.[3]
-
Monitoring the Reaction: Monitor the formation of transfer products using Thin Layer Chromatography (TLC). Use arbutin as a standard to identify potential polyphenolic glycosides based on their Rf values.
-
Purification:
-
Fractionation: Upon completion of the reaction, separate the transfer products from unreacted polyphenols and sugars through fractionation processes.
-
Column Chromatography: Further purify the polyphenolic glycosides using octa-dodecyl-functionalized silica gel (ODS) column chromatography.
-
HPLC: For high-purity products, perform a final purification step using High-Performance Liquid Chromatography (HPLC).
-
-
Structure Elucidation: Determine the chemical structures of the purified polyphenolic glycosides using Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Protocol 2: Purification of Polyphenolic Glycosides by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is suitable for the preparative isolation and purification of flavonoid glycosides from plant extracts.
Materials:
-
Crude plant extract containing polyphenolic glycosides (e.g., from Psidium guajava leaves)
-
HSCCC instrument
-
Solvent system (e.g., n-hexane–ethyl acetate–methanol–water in various ratios)
-
HPLC system for analysis
Procedure:
-
Solvent System Selection: Select a suitable two-phase solvent system. The partition coefficient (K) of the target compounds should be between 0.5 and 2.0 for optimal separation. A common system for flavonoid glycosides is n-hexane–ethyl acetate–methanol–water. The ratios are adjusted to optimize the separation of specific compounds.[10]
-
Sample Preparation: Dissolve the crude extract in a mixture of the upper and lower phases of the selected solvent system.
-
HSCCC Separation:
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Rotate the column at the desired speed (e.g., 800 rpm).
-
Pump the mobile phase (typically the lower phase) into the column at a specific flow rate.
-
Once the system reaches hydrodynamic equilibrium, inject the sample solution.
-
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC or HPLC.
-
Analysis and Identification: Analyze the purified fractions by HPLC and identify the compounds using spectroscopic methods like MS and NMR.
Visualizations
The following diagrams illustrate key concepts and workflows in the synthesis of polyphenolic glycosides.
References
- 1. Engineered production of bioactive polyphenolic O-glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miragenews.com [miragenews.com]
- 3. Enzymatic synthesis of polyphenol glycosides catalyzed by transglycosylation reaction of cyclodextrin glucanotransferase derived from Trichoderma viride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid biosynthesis of phenolic glycosides and their derivatives from biomass-derived hydroxycinnamates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Phenolic profile, antioxidation and anti-proliferation activity of phenolic-rich extracts from Sanghuangporusvaninii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Esterification of Tetra-acetylated Glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the esterification of a tetra-acetylated glucopyranoside, a common reaction in carbohydrate chemistry for the synthesis of various sugar esters with applications in medicinal chemistry and drug development.
Introduction
Sugar esters are a versatile class of compounds with a wide range of applications in the food, cosmetic, and pharmaceutical industries.[1] The esterification of protected monosaccharides, such as tetra-acetylated glucopyranoside, is a key step in the synthesis of complex carbohydrate-based molecules and glycoconjugates.[2] This protocol details a general method for the acylation of a tetra-acetylated glucopyranoside using an acyl chloride in the presence of a base.
Experimental Protocols
General Esterification of Tetra-acetylated Glucopyranoside
This protocol is a generalized procedure based on common laboratory practices for the acylation of hydroxyl groups on sugar moieties.[1][3][4]
Materials:
-
Tetra-acetylated glucopyranoside (e.g., methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside)
-
Acyl chloride (e.g., benzoyl chloride, isopentanoyl chloride, etc.)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
5% Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., n-hexane/ethyl acetate mixture)
Procedure:
-
Dissolve the tetra-acetylated glucopyranoside in anhydrous pyridine (or anhydrous DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1][4]
-
Cool the solution to 0 °C using an ice bath.[4]
-
Slowly add the desired acyl chloride (typically 1.1 to 2.2 equivalents) to the stirred solution.[1]
-
If the reaction is sluggish, a catalytic amount of DMAP can be added.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[1][3][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding ice-cold water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.[3][4]
-
Wash the organic layer sequentially with 5% HCl, saturated aqueous NaHCO₃, and brine.[4][5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3][5]
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of n-hexane/ethyl acetate) to afford the pure esterified product.[1][3]
Preparation of the Starting Material: 2,3,4,6-tetra-O-acetyl methyl α-D-glucopyranoside
If the tetra-acetylated starting material is not commercially available, it can be prepared as follows:
Materials:
-
Methyl α-D-glucopyranoside
-
Pyridine
-
Acetic anhydride
Procedure:
-
To a cold (0 °C) mixture of methyl α-D-glucopyranoside and pyridine, add acetic anhydride.[5]
-
Stir the mixture overnight.[5]
-
Transfer the solution to a separatory funnel with ethyl acetate.[5]
-
Wash the organic solution with 2 N HCl, saturated NaHCO₃, and brine.[5]
-
Dry the organic layer over Na₂SO₄ and concentrate to afford 2,3,4,6-tetra-O-acetyl methyl-α-D-glucopyranoside, which can be further purified by crystallization.[5]
Data Presentation
The following table summarizes representative yields for the esterification of glucopyranosides under various conditions as reported in the literature.
| Starting Material | Acylating Agent | Solvent/Base | Time (h) | Yield (%) | Reference |
| Methyl 2,6-di-O-pentanoyl-α-D-glucopyranoside | Isopentanoyl chloride | Pyridine | 10 | 94 | [1] |
| Methyl α-D-glucopyranoside | Pentanoyl chloride | Pyridine | 10-12 | 48 | [1] |
| 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose | 4-Chlorobenzoyl chloride | CH₂Cl₂ / Et₃N | 2 | - | [6] |
| Methyl 3-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside | Acetic anhydride | Pyridine | 8-10 | Good | [3] |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the esterification of a tetra-acetylated glucopyranoside.
Chemical Transformation
Caption: Generalized reaction scheme for the esterification of a glucopyranoside.
References
Application Notes and Protocols for Chromogenic and Fluorogenic Enzyme Substrate Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromogenic and fluorogenic enzyme substrates are indispensable tools in modern biological research and drug development. These compounds are synthetic precursors that are catalytically converted by specific enzymes into colored (chromogenic) or fluorescent (fluorogenic) products. This conversion allows for the sensitive and quantitative detection of enzyme activity, which can be correlated with a wide range of biological processes. Applications are diverse, spanning from Enzyme-Linked Immunosorbent Assays (ELISAs) and Western blotting to reporter gene assays for studying gene expression and high-throughput screening for drug discovery.[1][2]
The fundamental principle involves an enzyme cleaving a specific chemical bond in the substrate precursor, which liberates a chromophore or fluorophore. The intensity of the resulting color or fluorescence is proportional to the amount of active enzyme present, enabling precise measurement. This document provides detailed application notes and protocols for several widely used enzyme-substrate systems.
Section 1: Peroxidase-Based Chromogenic Assays (ELISA & Western Blot)
Horseradish Peroxidase (HRP) is a stable and highly active enzyme commonly conjugated to antibodies for use in immunoassays.[3][4] It catalyzes the oxidation of various substrates in the presence of hydrogen peroxide, resulting in a colored product ideal for detection.[4]
Application Note: HRP Substrates
Principle of Detection: HRP, in the presence of a peroxide (H₂O₂), catalyzes the transfer of electrons from a substrate, leading to the formation of a colored, soluble product.[5] The rate of color development is proportional to the HRP activity. Common HRP substrates include TMB, ABTS, and OPD.[3]
-
TMB (3,3',5,5'-tetramethylbenzidine): The most sensitive and widely used HRP substrate for ELISA. It produces a soluble blue product with a primary absorbance peak at 652 nm.[6] The reaction can be stopped with a strong acid (e.g., sulfuric acid), which converts the product to a stable yellow color, readable at 450 nm.[5][7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)): Yields a soluble green end product that can be read at 405-410 nm.[6][8] It is known for its stability and high signal-to-noise ratio.[8]
-
OPD (o-phenylenediamine dihydrochloride): Produces a water-soluble yellow-orange product detectable at 492 nm.[3][7]
Applications:
-
ELISA: For the quantification of antigens or antibodies.[5]
-
Western Blotting: For the detection of specific proteins immobilized on a membrane.[2]
-
Immunohistochemistry (IHC): For visualizing the localization of proteins in tissue samples.
Quantitative Data: Common Chromogenic HRP Substrates
| Substrate | Enzyme | Detection Method | λmax (Initial Product) | λmax (Stopped Product) | Product Color |
| TMB | HRP | Colorimetric | 652 nm[6] | 450 nm[7] | Blue → Yellow |
| ABTS | HRP | Colorimetric | 405 nm[8] | N/A | Green[8] |
| OPD | HRP | Colorimetric | 492 nm[7] | N/A | Yellow-Orange[7] |
| pNPP | AP | Colorimetric | 405 nm[5] | N/A | Yellow[5] |
Diagram: General ELISA Workflow
Caption: Workflow for a typical indirect ELISA using an HRP-conjugated antibody and TMB substrate.
Protocol: Indirect ELISA with HRP-TMB Detection
Objective: To quantify the concentration of a specific antigen in a sample.
Materials:
-
96-well microplate
-
Antigen-containing sample and standards
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Primary Antibody (specific to the antigen)
-
HRP-conjugated Secondary Antibody (specific to the primary antibody)
-
TMB Substrate Solution (ready-to-use)[5]
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the antigen and standards to the desired concentration in Coating Buffer. Add 100 µL per well. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Add 100 µL to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat the wash step, but increase to 5 washes to remove all unbound secondary antibody.
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well.[5] Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color develops. The solution will turn blue.[5]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[5]
-
Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the antigen in the samples by interpolating their absorbance values from the standard curve.
Section 2: Reporter Gene Assays
Reporter gene assays are used to study the regulation of gene expression. A reporter gene (e.g., luciferase, β-galactosidase, β-lactamase) is fused to a regulatory sequence of interest. The expression of the reporter gene, measured by the activity of its enzyme product, reflects the activity of the regulatory sequence.[9][10]
Application Note 1: Dual-Luciferase® Reporter System
Principle of Detection: This system uses two different luciferase enzymes, Firefly and Renilla, to provide an internal control for normalizing experimental results.[11][12] Firefly luciferase oxidizes D-luciferin to produce light, while Renilla luciferase oxidizes a different substrate (coelenterazine).[9][12] The activities are measured sequentially from a single sample. Normalizing the activity of the experimental reporter (Firefly) to the control reporter (Renilla) minimizes variability caused by differences in transfection efficiency or cell viability.[12]
Applications:
-
Studying promoter and enhancer activity.[13]
-
Investigating signal transduction pathways.
-
High-throughput screening for compounds that modulate gene expression.
Diagram: Dual-Luciferase Assay Principle
Caption: The sequential workflow for a Dual-Luciferase® Reporter Assay.
Protocol: Dual-Luciferase® Reporter Assay
Objective: To measure the activity of a promoter of interest relative to a constitutively expressed control.
Materials:
-
Transfected cells in a 96-well plate
-
Dual-Luciferase® Reporter Assay System (containing Cell Lysis Buffer, Luciferase Assay Reagent II, and Stop & Glo® Reagent)[11]
-
Luminometer with injectors
Procedure:
-
Cell Lysis: Remove the culture medium from the wells. Wash once with PBS. Add an appropriate volume of 1X Passive Lysis Buffer (e.g., 20 µL per well).[11] Incubate for 15 minutes at room temperature on an orbital shaker.
-
Luminometer Setup: Program the luminometer to perform a dual-injection measurement.
-
Injection 1: 100 µL of Luciferase Assay Reagent II (LAR II).
-
Measurement 1: 10-second measurement for Firefly luciferase activity.
-
Injection 2: 100 µL of Stop & Glo® Reagent.
-
Measurement 2: 10-second measurement for Renilla luciferase activity.
-
-
Data Acquisition: Place the plate in the luminometer. Initiate the measurement program.
-
Transfer Lysate (Manual Method): If not using injectors, carefully transfer 20 µL of cell lysate to a luminometer tube or opaque plate.[11]
-
Firefly Measurement (Manual): Add 100 µL of LAR II to the lysate. Mix and immediately measure luminescence.[11]
-
Renilla Measurement (Manual): Add 100 µL of Stop & Glo® Reagent. Mix and immediately measure luminescence.[11]
Data Analysis:
-
For each well, divide the Firefly luminescence value by the Renilla luminescence value to get the normalized reporter activity.
-
Compare the normalized activity across different experimental conditions.
Application Note 2: β-Lactamase FRET Reporter System
Principle of Detection: This technology uses a cell-permeant fluorogenic substrate for β-lactamase (bla) that employs Fluorescence Resonance Energy Transfer (FRET).[14] The substrate contains a cephalosporin core linking a coumarin donor fluorophore to a fluorescein acceptor fluorophore.[14] In the intact substrate, excitation of the coumarin (at ~409 nm) results in FRET, causing the fluorescein to emit green light (~520 nm). If the β-lactamase reporter is expressed in the cell, it cleaves the cephalosporin core, separating the two fluorophores. This disrupts FRET, and excitation of the coumarin now results in its characteristic blue fluorescence emission (~450 nm).[14] The cellular response is measured as a ratiometric change from green to blue fluorescence.[15]
Applications:
-
High-throughput screening (HTS) for G-protein coupled receptor (GPCR) agonists and antagonists.[16]
-
Studying signal transduction pathways with high accuracy, as the ratiometric readout minimizes experimental noise from cell number or substrate loading variations.[14]
Quantitative Data: Common Reporter Gene Assays
| Substrate | Enzyme | Detection | λex | λem | Signal Principle |
| D-Luciferin | Firefly Luciferase | Luminescence | N/A | ~560 nm | Light Emission[9] |
| Coelenterazine | Renilla Luciferase | Luminescence | N/A | ~480 nm | Light Emission |
| ONPG | β-Galactosidase | Colorimetric | 420 nm | N/A | Color Change[17] |
| CCF2/CCF4-AM | β-Lactamase | Fluorogenic | ~409 nm | ~450 nm (cleaved) / ~520 nm (intact) | FRET[14] |
Diagram: β-Lactamase FRET Mechanism
Caption: FRET mechanism of the β-lactamase reporter gene assay.
Section 3: Apoptosis and Caspase Activity Assays
Caspases are a family of proteases that play essential roles in programmed cell death (apoptosis).[18] Effector caspases, such as caspase-3 and caspase-7, are responsible for cleaving key cellular substrates. Fluorogenic assays provide a sensitive method for detecting caspase activity in cell lysates or even in live cells.[19]
Application Note: Fluorogenic Caspase-3/7 Substrates
Principle of Detection: These assays utilize a peptide sequence specifically recognized and cleaved by caspase-3/7, most commonly DEVD (Asp-Glu-Val-Asp).[20] This peptide is conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or rhodamine 110 (R110), quenching its fluorescence.[21] Upon cleavage by active caspase-3/7 in apoptotic cells, the fluorophore is released, resulting in a measurable increase in fluorescence.[20] The intensity of the fluorescence is directly proportional to the caspase-3/7 activity.
Applications:
-
Quantifying apoptosis in cell populations.
-
Screening for compounds that induce or inhibit apoptosis.
-
Studying the kinetics of apoptosis signaling pathways.
-
Monitoring the efficacy of anticancer drugs.[18]
Quantitative Data: Common Fluorogenic Caspase Substrates
| Substrate Sequence | Target Caspase(s) | Fluorophore | λex (nm) | λem (nm) |
| Ac-DEVD-AMC | Caspase-3, Caspase-7[20] | AMC | ~380[20] | ~440[21] |
| (Z-DEVD)₂-R110 | Caspase-3, Caspase-7 | R110 | ~496[21] | ~520[21] |
| Ac-WEHD-AMC | Caspase-1, Caspase-4, Caspase-5 | AMC | ~380 | ~440 |
Note: Peptide sequences can be modified to enhance specificity for other caspases.
Diagram: Caspase-3 Apoptosis Pathway
Caption: Simplified signaling cascade showing caspase-3 activation and cleavage of a fluorogenic substrate.
Protocol: Caspase-3/7 Activity Assay in Cell Lysates
Objective: To measure caspase-3/7 activity in cells induced to undergo apoptosis.
Materials:
-
Cells cultured in a 96-well plate (treated and untreated controls)
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Cell Lysis Buffer
-
Assay Buffer (containing buffer, salts, and DTT)
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Treatment: Treat cells with an apoptosis-inducing agent for the desired time. Include untreated cells as a negative control.
-
Cell Lysis: Remove the culture medium. Lyse the cells by adding 50-100 µL of ice-cold Cell Lysis Buffer per well. Incubate on ice for 10 minutes.
-
Prepare Reaction Mix: Prepare a 2X Reaction Mix by diluting the 10X Assay Buffer to 2X with dH₂O and adding the Caspase-3/7 substrate to a final concentration of 50 µM.
-
Assay Initiation: Transfer 50 µL of lysate from each well to a new, opaque 96-well plate.
-
Add 50 µL of the 2X Reaction Mix to each well containing lysate. Mix gently.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[20]
-
Data Acquisition: Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~440-460 nm.[20]
Data Analysis:
-
Subtract the background fluorescence (from a cell-free control) from all readings.
-
Compare the fluorescence intensity of treated samples to untreated controls. Results can be expressed as fold-change in activity or plotted over time for kinetic analysis.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. Chromogenic Detection for Western Blot, IHC, and ELISA [jacksonimmuno.com]
- 3. An Introduction to Horseradish Peroxidase (HRP) and Its Applications [sigmaaldrich.com]
- 4. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 5. Surmodics - ELISA Substrates [shop.surmodics.com]
- 6. biomatik.com [biomatik.com]
- 7. ELISA Substrates and Reagents | Fisher Scientific [fishersci.ca]
- 8. nbinno.com [nbinno.com]
- 9. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioagilytix.com [bioagilytix.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GeneBLAzer Technology Overview | Thermo Fisher Scientific - SK [thermofisher.com]
- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 16. High-throughput screening using beta-lactamase reporter-gene technology for identification of low-molecular-weight antagonists of the human gonadotropin releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 20. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
How to improve the yield of phenyl glucoside synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of phenyl glucoside synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of phenyl glucoside, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield in Koenigs-Knorr reaction | Presence of moisture in the reaction. | Ensure rigorously anhydrous conditions throughout the reaction by using dry solvents and reagents, and consider continuous azeotropic removal of water.[1] |
| Inactive promoter (e.g., silver or mercury salts). | Use freshly prepared or properly stored promoters. Consider alternative or more reactive promoters like silver triflate or a combination of mercuric bromide and mercuric oxide (Helferich method).[2] | |
| Poor reactivity of the glycosyl donor or acceptor. | For less reactive donors, such as perbenzoylated bromides, consider adding a catalytic amount of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to accelerate the reaction.[3] | |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature, although be mindful of potential side reactions.[3][4] | |
| Formation of anomeric mixtures (α and β isomers) | Lack of neighboring group participation. | Use a protecting group at the C2 position that can provide anchimeric assistance, such as acetyl or benzoyl groups, to favor the formation of the 1,2-trans glycoside (β-isomer).[2] Ether-type protecting groups (e.g., benzyl) may lead to isomer mixtures.[2] |
| Reaction temperature is too high. | Running the reaction at lower temperatures, for example, -25°C, can help control stereoselectivity by favoring the kinetically controlled product.[4] | |
| Low yield in enzymatic synthesis | Substrate inhibition. | In reactions using enzymes like β-glucosidase, high concentrations of the glucose substrate can inhibit the enzyme.[5] Employ a fed-batch approach where the substrate is added gradually to maintain a low concentration and minimize inhibition.[5] |
| Enzyme instability. | Immobilize the enzyme on a solid support, such as polyamine microspheres, to increase its thermal stability and tolerance to organic solvents.[5] | |
| Poor enzyme activity at reaction pH. | Optimize the reaction pH. For example, some enzymes like Endo-CC show higher activity at a neutral pH of 7.5, which can also improve the stability of certain donor molecules.[6] | |
| Low regioselectivity of the enzyme. | While many glycosidases offer good regioselectivity, some can produce a mixture of linkage isomers.[7] Screen different enzymes or use glycosyltransferases, which are known for their high regio- and stereospecificity.[7] | |
| Difficulty in product purification | Formation of by-products. | In chemical synthesis, by-products can arise from side reactions. Careful control of reaction conditions (temperature, moisture) can minimize their formation. In enzymatic synthesis, transglycosylation to other acceptor molecules can occur. Optimizing the acceptor concentration can help. |
| Complex reaction mixture. | Employ appropriate chromatographic techniques (e.g., column chromatography, HPLC) for purification. For enzymatic reactions, using immobilized enzymes can simplify workup as the enzyme can be easily removed by filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing phenyl glucoside?
A1: The two primary methods for synthesizing phenyl glucoside are chemical synthesis and enzymatic synthesis. The most common chemical method is the Koenigs-Knorr reaction, which involves the reaction of a glycosyl halide with phenol in the presence of a promoter.[2][8] Enzymatic synthesis typically utilizes glycosidases or glycosyltransferases to catalyze the formation of the glycosidic bond under milder conditions.[6][9]
Q2: How can I improve the yield of the Koenigs-Knorr reaction?
A2: To improve the yield of the Koenigs-Knorr reaction, you can:
-
Ensure Anhydrous Conditions: The presence of water can lead to hydrolysis of the glycosyl halide and reduce the yield.[1]
-
Use an Effective Promoter: Heavy metal salts like silver carbonate, silver oxide, or mercury(II) cyanide are commonly used.[2][8] For sluggish reactions, more powerful promoters or catalytic additives can be employed.[3]
-
Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, lower temperatures are often necessary to control stereoselectivity and minimize side reactions.[4]
-
Choose Appropriate Protecting Groups: A participating group at the C2 position (e.g., an acetyl group) is crucial for obtaining the β-anomer with high stereoselectivity.[2]
Q3: What are the advantages of enzymatic synthesis over chemical synthesis for phenyl glucoside?
A3: Enzymatic synthesis offers several advantages, including:
-
Higher Selectivity: Enzymes exhibit high chemo-, regio-, and stereoselectivity, which often eliminates the need for complex protection and deprotection steps required in chemical synthesis.[9]
-
Milder Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near neutral pH and moderate temperatures, which is more environmentally friendly.[9]
-
Potentially Higher Overall Yields: By avoiding multiple protection and deprotection steps, the overall yield of the synthesis can be significantly higher.[9]
Q4: Which enzymes are commonly used for phenyl glucoside synthesis?
A4: The most common enzymes used are:
-
Glycosidases (e.g., β-glucosidase): These enzymes can catalyze the formation of glycosidic bonds through a process called reversed hydrolysis or transglycosylation.[5][10]
-
Glycosyltransferases: These enzymes catalyze the transfer of a sugar moiety from an activated sugar donor (like a nucleotide sugar) to an acceptor molecule with high specificity.[7][11]
Q5: How does the choice of solvent affect the synthesis?
A5: In the Koenigs-Knorr reaction, non-polar aprotic solvents like dichloromethane or acetonitrile are often used to ensure the solubility of reactants and maintain anhydrous conditions.[8] For enzymatic synthesis, the reaction is typically performed in aqueous buffers. However, the addition of a co-solvent, such as t-butyl alcohol, can sometimes increase the yield by improving the solubility of hydrophobic substrates.[5]
Quantitative Data on Phenyl Glucoside Synthesis Yields
The following tables summarize reported yields for different synthesis methods.
Table 1: Yields from Chemical Synthesis (Koenigs-Knorr and Modifications)
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Yield (%) | Reference |
| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | methyl α-L-fucopyranoside | Ag₂O / 4-methoxy-2(N-methylimidazolyl)phenylboronic acid | Acetonitrile | 91% | [8] |
| Per-benzoylated mannosyl bromide | Acceptor 3 | Ag₂O / TMSOTf (catalytic) | CH₂Cl₂ | High (unspecified) | [3] |
| Acetobromoglucose | 2-(4-methoxybenzyl)cyclohexanol | Cadmium carbonate | Toluene | 50-60% (overall) | [1] |
Table 2: Yields from Enzymatic Synthesis
| Enzyme | Donor Substrate | Acceptor Substrate | Yield (%) | Reference |
| YjiC Glycosyltransferase | UDP-D-glucose | Resveratrol | ~9.3% (resveratrol 3-O-β-D-glucoside) | [11] |
| YjiC Glycosyltransferase | UDP-D-glucose | Resveratrol | ~18.6% (resveratrol 4′-O-β-D-glucoside) | [11] |
| β-glucosidase (immobilized) | Glucose | Octanol | 59.6% (conversion of glucose) | [5] |
| β-galactosidase | Galactose | N-acetylglucosamine | 15% | [7] |
| CaL-B (Lipase) | Dihydroferulic acid | Galactoside | 60% | [9] |
| CaL-B (Lipase) | Dihydrocaffeic acid | Galactoside | 54% | [9] |
Experimental Protocols
Key Experiment 1: Phenyl Glucoside Synthesis via Koenigs-Knorr Reaction
Objective: To synthesize phenyl β-D-glucopyranoside using the Koenigs-Knorr method.
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (glycosyl donor)
-
Phenol (glycosyl acceptor)
-
Silver(I) carbonate (promoter)
-
Anhydrous dichloromethane (solvent)
-
Molecular sieves (4Å)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and molecular sieves.
-
Add phenol and silver(I) carbonate to the flask and stir the suspension.
-
Cool the mixture to the desired temperature (e.g., 0°C or -25°C) using an ice bath or a cryostat.[4]
-
In a separate flask, dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in anhydrous dichloromethane.
-
Slowly add the solution of the glycosyl bromide to the stirred suspension of phenol and silver carbonate.
-
Allow the reaction to proceed at the set temperature, monitoring its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with dichloromethane.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the protected phenyl glucoside.
-
The acetyl protecting groups can be removed by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol to obtain the final phenyl β-D-glucopyranoside.
Key Experiment 2: Enzymatic Synthesis of a Phenyl Glucoside Analogue
Objective: To synthesize a phenylpropanoid glycoside analogue using an enzymatic approach.[9]
Materials:
-
A suitable galactoside (e.g., synthesized via transgalactosylation)
-
A phenolic acid (e.g., dihydroferulic acid)
-
Novozym 435 (immobilized Candida antarctica lipase B, CaL-B)
-
2-methyl-2-propanol/acetonitrile (90:10) as solvent
-
Molecular sieves (5Å)
Procedure:
-
In a reaction vessel, combine the synthesized galactoside (70 mM) and the phenolic acid (140 mM, 2 molar equivalents).
-
Add the solvent mixture (2-methyl-2-propanol/acetonitrile) and molecular sieves (100 mg/mL).
-
Add Novozym 435 (20 mg/mL) to initiate the reaction.
-
Incubate the mixture at 75°C with shaking for 24 hours.
-
Monitor the reaction progress by taking samples at various time points, diluting them, centrifuging to remove the enzyme, and analyzing the supernatant by HPLC.
-
Upon completion, the enzyme can be filtered off, and the product can be purified from the reaction mixture using appropriate chromatographic techniques.
Visualizations
Caption: Workflow for the Koenigs-Knorr synthesis of phenyl glucoside.
Caption: General workflow for enzymatic phenyl glucoside synthesis.
Caption: Troubleshooting logic for low yield in phenyl glucoside synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of Glycosides by Glycosynthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]
- 8. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 9. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nottingham.ac.uk [nottingham.ac.uk]
- 11. Enzymatic Biosynthesis of Novel Resveratrol Glucoside and Glycoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in glycosylation reactions.
Welcome to the technical support center for glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during glycosylation experiments.
Troubleshooting Guides
This section provides detailed guides in a question-and-answer format to address specific problems you may encounter during chemical and enzymatic glycosylation, as well as during the analysis of your glycosylated products.
Chemical Glycosylation
Question: Why is the yield of my chemical glycosylation reaction consistently low?
Answer: Low yields in chemical glycosylation can stem from several factors, ranging from reactant quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Troubleshooting Low Yield in Chemical Glycosylation
| Potential Cause | Recommended Solution | Quantitative Considerations |
| Poor Donor/Acceptor Reactivity | - Ensure high purity of both glycosyl donor and acceptor. - Use a more reactive donor (e.g., glycosyl iodides are more reactive than bromides or chlorides). - Modify protecting groups to enhance nucleophilicity of the acceptor's hydroxyl group. | The choice of donor can significantly impact yield. For instance, switching from a less reactive donor to a more reactive one can increase yields from <20% to over 80% under optimal conditions.[1][2] |
| Suboptimal Reaction Temperature | - Many glycosylations are initiated at low temperatures (e.g., -78°C) and slowly warmed. Isothermal conditions below the donor's decomposition temperature can improve yields by minimizing side reactions.[3] - Determine the optimal activation temperature for your specific glycosyl donor. | Performing the reaction at a constant -25°C instead of a temperature ramp from -20°C to 0°C has been shown to increase the purity of a model tetrasaccharide from ~50% to 89%.[3] |
| Incorrect Stoichiometry or Concentration | - Optimize the molar ratio of donor to acceptor. An excess of the donor is often used. - Reaction concentration can influence the reaction pathway. For some reactions, higher concentrations (e.g., 0.2 M) can favor the desired product.[4] | Varying the donor-to-acceptor ratio from 1:1 to 2:1 can improve yields, but further increases may not be beneficial and can complicate purification. |
| Inappropriate Solvent or Activator | - The choice of solvent can influence stereoselectivity and yield. Ethereal solvents can favor 1,2-cis glycoside formation.[1] - Ensure the activator (e.g., Lewis acid) is appropriate for your donor and is not being quenched by impurities. | The use of different activators with the same donor can result in yield variations from no product to over 90%. |
| Side Reactions | - Intermolecular aglycone transfer is a common side reaction with thioglycosides. Optimizing the concentration of the acid catalyst can reduce this.[5] - Other side reactions include elimination and hydrolysis. Ensure anhydrous conditions and appropriate temperature control.[6] | Reducing the acid catalyst concentration has been shown to decrease unwanted side reactions by more than 50% while increasing the desired product yield.[5] |
Enzymatic Glycosylation
Question: My enzymatic glycosylation is incomplete or shows low efficiency. What should I do?
Answer: Incomplete enzymatic glycosylation is often related to enzyme activity, substrate presentation, or reaction conditions.
Troubleshooting Inefficient Enzymatic Glycosylation
| Potential Cause | Recommended Solution | Quantitative Considerations |
| Low Glycosyltransferase Activity | - Confirm the activity of your enzyme using a standard assay. - Ensure the enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. - Increase the enzyme concentration in the reaction mixture. | Enzyme activity is typically measured in units/mg. Ensure you are using the recommended amount for your substrate concentration. Doubling the enzyme concentration can sometimes rescue a slow reaction, but may not be cost-effective. |
| Suboptimal Reaction Buffer/pH | - Each glycosyltransferase has an optimal pH range for activity. Verify that your buffer pH is within this range.[7][8][9] - Some enzymes require specific cofactors (e.g., Mn²⁺). Ensure these are present at the correct concentration.[10] | A shift of 1-2 pH units from the optimum can decrease enzyme activity by over 50%. For example, some glycosyltransferases show peak activity at pH 7.2-7.8, with a sharp decline at lower or higher pH values.[8][9] |
| Substrate Inhibition or Accessibility Issues | - High concentrations of the donor or acceptor substrate can sometimes inhibit the enzyme. Try varying the substrate concentrations. - For protein substrates, ensure the glycosylation site is accessible. Denaturation of the protein substrate prior to the reaction can improve accessibility. | Substrate inhibition can occur at high micromolar to millimolar concentrations, depending on the specific enzyme and substrates. |
| Product Inhibition | - The accumulation of product (e.g., UDP from a UDP-sugar donor) can inhibit some glycosyltransferases. - Consider using a coupled assay system that removes the product as it is formed. | - |
Glycan Analysis
Question: I'm having trouble with my glycan analysis by HPLC/UHPLC. What are the common issues?
Answer: Problems in HPLC/UHPLC analysis of glycans often relate to sample preparation (release and labeling) or the chromatographic separation itself.
Troubleshooting Glycan Analysis by HPLC/UHPLC
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal | - Incomplete glycan release or labeling. - Loss of sample during cleanup steps. - Incorrect fluorescence detector settings. | - Optimize PNGase F digestion conditions (denaturation, incubation time). - Ensure fresh labeling reagents and optimal labeling conditions (temperature, time). - Use a robust cleanup method, like HILIC SPE, to minimize sample loss.[11] - Verify detector excitation and emission wavelengths for your chosen fluorescent tag (e.g., 2-AB, procainamide). |
| Poor Peak Shape or Resolution | - Inappropriate mobile phase composition or gradient. - Column degradation. - Sample overload. | - Optimize the gradient of the aqueous mobile phase in HILIC separation. - Use a guard column and ensure proper column washing and storage. - Reduce the amount of sample injected onto the column. |
| Ghost Peaks or Baseline Noise | - Contamination from reagents or sample. - Carryover from previous injections. - Incomplete removal of excess fluorescent label. | - Use high-purity solvents and reagents. - Implement a thorough needle wash protocol between injections. - Optimize the SPE cleanup protocol to ensure complete removal of free dye. |
Question: My mass spectrometry (MS) analysis of glycans is giving poor results. What could be the problem?
Answer: MS analysis of glycans can be challenging due to their hydrophilicity and potential for fragmentation.
Troubleshooting Glycan Analysis by Mass Spectrometry
| Issue | Potential Cause | Recommended Solution |
| Low Ionization Efficiency | - Glycans, especially neutral ones, can have poor ionization efficiency in ESI-MS. - In MALDI-MS, the matrix may not be optimal. | - Derivatization, such as permethylation or labeling with a charged tag (e.g., procainamide), can improve ionization.[12] - For neutral glycans in MALDI, use a matrix like 2,5-dihydroxybenzoic acid (DHB) and look for alkali metal adducts ([M+Na]⁺).[13] |
| Fragmentation of Sialic Acids | - Sialylated glycans are labile and can lose sialic acid residues during MALDI-MS analysis.[13] | - Use a matrix like 6-aza-2-thiothymine or 2,4,6-trihydroxyacetophenone (THAP) for acidic glycans.[13] - Analyze in negative ion mode. - Permethylation can stabilize sialic acid residues. |
| Complex Spectra/Difficulty in Interpretation | - Presence of multiple isomers. - In-source fragmentation. | - Couple MS with a separation technique like HPLC or capillary electrophoresis to resolve isomers before MS analysis. - Optimize MS parameters (e.g., collision energy in MS/MS) to control fragmentation. - Use specialized software for glycan spectral interpretation.[14][15] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my glycosylation reaction fails completely? A1: First, verify the integrity of your starting materials. Confirm the structure and purity of your glycosyl donor and acceptor using techniques like NMR or mass spectrometry. Next, check the activity of your enzyme or the potency of your chemical activator. It's also crucial to ensure that your reaction is set up under the correct conditions (e.g., anhydrous for many chemical glycosylations, correct buffer and temperature for enzymatic reactions).
Q2: How can I improve the stereoselectivity of my chemical glycosylation? A2: Stereoselectivity is influenced by several factors. The choice of protecting group on the C2 position of the glycosyl donor is critical; participating groups (e.g., acetyl, benzoyl) will favor the formation of 1,2-trans glycosides. The solvent can also play a significant role, with solvents like diethyl ether or acetonitrile influencing the stereochemical outcome. Lowering the reaction temperature often increases selectivity.[1]
Q3: Can I use the same fluorescent label for both HPLC and MS analysis of my released glycans? A3: Yes, some labels are suitable for both. For example, procainamide provides good fluorescence quantum yield for HPLC detection and also has a basic amine group that enhances ionization in positive-mode ESI-MS. This dual functionality makes it a popular choice for LC-MS workflows.[12]
Q4: What are some common side products in chemical glycosylation and how can I minimize them? A4: Common side products include orthoesters (when using participating protecting groups), products of glycal formation (elimination), and aglycone transfer (especially with thioglycosides).[5] To minimize these, ensure your reaction conditions are optimized. For example, carefully controlling the amount of acid catalyst can reduce aglycone transfer.[5] Running reactions at lower temperatures can often suppress elimination reactions.
Experimental Protocols
Protocol 1: Enzymatic Release and Fluorescent Labeling of N-Glycans for HPLC Analysis
This protocol describes the release of N-linked glycans from a glycoprotein using PNGase F, followed by fluorescent labeling with 2-aminobenzamide (2-AB).
Materials:
-
Glycoprotein sample (10-100 µg)
-
Denaturing buffer (e.g., 5% SDS, 1 M β-mercaptoethanol)
-
NP-40 (10% solution)
-
PNGase F
-
2-AB labeling solution (0.35 M 2-AB and 1 M sodium cyanoborohydride in 30:70 acetic acid:DMSO)
-
HILIC SPE cleanup cartridges or plates
Procedure:
-
Denaturation: To your glycoprotein sample, add denaturing buffer to a final concentration of 0.5% SDS and 100 mM β-mercaptoethanol. Heat at 95°C for 5 minutes.
-
PNGase F Digestion: Cool the sample to room temperature. Add NP-40 to a final concentration of 1% to sequester the SDS. Add PNGase F (typically 1-5 µL of a 500,000 units/mL stock) and incubate at 37°C for 3-18 hours.[11][16][17]
-
Fluorescent Labeling: To the released glycans, add an equal volume of the 2-AB labeling solution. Incubate at 65°C for 2 hours.[11]
-
Cleanup: Remove excess 2-AB using a HILIC SPE cleanup method. Condition the cartridge with water, followed by acetonitrile. Load the sample (diluted in a high percentage of acetonitrile), wash with acetonitrile/water, and elute the labeled glycans with an aqueous buffer.
-
Analysis: The purified, labeled glycans are now ready for HPLC analysis on a HILIC column.
Protocol 2: Colorimetric Glycosyltransferase Activity Assay
This protocol provides a general method for assaying the activity of a glycosyltransferase that uses a nucleotide-sugar donor (e.g., UDP-galactose) by detecting the released nucleotide diphosphate (e.g., UDP).[18][19][20]
Materials:
-
Glycosyltransferase enzyme
-
Acceptor substrate
-
Nucleotide-sugar donor (e.g., UDP-galactose)
-
Reaction buffer (enzyme-specific, e.g., 50 mM HEPES, pH 7.2, with 10 mM MnCl₂)[10]
-
UDP detection reagent (e.g., UDP-Glo™ Assay kit from Promega)
-
White, opaque 96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, set up the glycosyltransferase reaction in a small volume (e.g., 25 µL). Include the enzyme, acceptor substrate, and reaction buffer.
-
Initiate Reaction: Start the reaction by adding the nucleotide-sugar donor.
-
Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 60 minutes).
-
Detection: Add an equal volume (25 µL) of the UDP detection reagent to each well. This reagent typically contains enzymes that convert the UDP product to ATP, which then drives a luciferase-based light-producing reaction.
-
Measurement: Incubate at room temperature for 60 minutes to allow the signal to stabilize. Measure the luminescence using a plate reader. The light output is proportional to the amount of UDP produced, and therefore to the glycosyltransferase activity.
Visualizations
Logical Workflow for Troubleshooting Low Glycosylation Yield
Caption: A flowchart for systematically troubleshooting low yield in glycosylation reactions.
Role of Glycosylation in TGF-β Receptor Signaling
Caption: Glycosylation's critical role in the TGF-β signaling pathway.
Role of Glycosylation in EGFR Signaling
Caption: The influence of N-glycosylation on EGFR activation and signaling.
Role of Glycosylation in Notch Signaling
Caption: Regulation of Notch signaling through O-fucosylation.
References
- 1. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assay of protein O-glucosyltransferase 1 (POGLUT1) glycosyltransferase activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]
- 12. aspariaglycomics.com [aspariaglycomics.com]
- 13. Mass Spectrometry of Glycans [sigmaaldrich.com]
- 14. Glycan analysis by simple manual MSn spectral matching - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Released N-Linked Glycan Analysis Workflow of Adalimumab [sigmaaldrich.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 20. Glycosyltransferase Activity Assay Using Colorimetric Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Selective Deacetylation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in selective deacetylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is selective deacetylation?
Selective deacetylation is a chemical transformation that removes one or more specific acetyl protecting groups from a molecule containing multiple acetyl groups or other sensitive functional groups. This regioselectivity is crucial in multi-step organic synthesis, particularly in carbohydrate and nucleoside chemistry, to unmask a specific hydroxyl or amino group for subsequent modification.[1]
Q2: What are the main strategies for achieving selective deacetylation?
There are two primary approaches:
-
Chemical Methods: These involve using specific reagents that can differentiate between acetyl groups based on their chemical environment (e.g., steric hindrance, electronic effects). Common methods include acidic or basic hydrolysis, and reactions with specific metallic or organometallic reagents.[2]
-
Enzymatic Methods: This approach uses enzymes like lipases or esterases that can exhibit high substrate specificity, often allowing for deacetylation at a particular position under very mild conditions.[1][3]
Q3: How do I choose between a chemical and an enzymatic method?
The choice depends on the substrate, desired selectivity, and scale of the reaction. Enzymatic methods offer high selectivity under mild, environmentally friendly conditions but may have a limited substrate scope.[1] Chemical methods are often more broadly applicable but may require careful optimization to avoid side reactions or loss of selectivity.[2]
Q4: How can I selectively remove a primary O-acetyl group in the presence of secondary ones?
Primary acetates are generally more sterically accessible and thus more reactive.
-
Chemical Approach: Reagents like magnesium methoxide (Mg(OMe)₂) can be used, where adjusting the stoichiometry allows for the selective cleavage of primary acetates over secondary and tertiary ones.[4] A combination of Cp₂ZrCl₂ and DIBAL-H has also been shown to be effective for this transformation.[5]
-
Enzymatic Approach: Certain lipases, such as Candida antarctica lipase B (CALB), are well-documented for their high activity in selectively deacetylating primary acetyl esters.[1]
Q5: What is the best way to monitor the progress of my deacetylation reaction?
Reaction progress can be monitored by standard chromatographic and spectroscopic techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting material and the appearance of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for tracking the disappearance of acetyl methyl proton signals and the appearance of new signals corresponding to the deacetylated product.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the conversion by separating reaction components and confirming their mass.[8]
Troubleshooting Guides
Problem 1: Low or No Yield of Deacetylated Product
Q: My reaction shows little to no conversion. What are the common causes and how can I fix it?
A: Low conversion can stem from several factors related to reagents, conditions, or the substrate itself. Follow this workflow to diagnose the issue.
References
- 1. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Me 3 SI-promoted chemoselective deacetylation: a general and mild protocol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03209G [pubs.rsc.org]
- 3. Comparison of chemical and enzymatic synthesis of 2-acetamido-2-deoxy-D-mannose 6-phosphate: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regio- and Chemoselective Deprotection of Primary Acetates by Zirconium Hydrides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. doaj.org [doaj.org]
- 8. mdpi.com [mdpi.com]
Side reactions in the synthesis of acetylated glycosides and their prevention.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of acetylated glycososides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of acetylated glycosides?
A1: The most prevalent side reactions include orthoester formation, anomerization (formation of the undesired anomer), and degradation of the starting materials or products.[1][2] Orthoester formation is a significant issue, particularly when a participating protecting group is present at the C-2 position.[1][3] Anomerization, the formation of the undesired stereoisomer at the anomeric center, is another common challenge that affects the stereoselectivity of the reaction.[2][4]
Q2: How does the choice of protecting groups influence the outcome of the glycosylation reaction?
A2: Protecting groups have a profound effect on the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation.[3] "Participating" protecting groups at the C-2 position, such as acetyl or benzoyl groups, can assist in the departure of the leaving group and lead to the formation of a dioxalenium ion intermediate, which generally favors the formation of 1,2-trans-glycosides.[3] However, these groups can also promote the formation of stable orthoester byproducts.[1][3] "Non-participating" groups, like benzyl or silyl ethers, do not offer this assistance, which can make the formation of 1,2-cis-glycosides more accessible, but may also lead to mixtures of anomers.[5]
Q3: What is orthoester formation and why is it a problem?
A3: Orthoester formation is a common side reaction in glycosylation when using donors with a participating acyl group at the C-2 position.[1][3] The participating group can attack the anomeric center to form a cyclic dioxolenium ion intermediate. This intermediate can then be attacked by the acceptor alcohol at the acetyl carbon instead of the anomeric carbon, leading to the formation of a stable 1,2-orthoester byproduct instead of the desired glycoside.[1][3][6] This side reaction consumes the starting materials and reduces the yield of the target glycoside. In some cases, the orthoester can be isolated and rearranged to the desired glycoside, but this requires an additional step and may not always be efficient.[1][7]
Q4: What is anomerization and how can it be controlled?
A4: Anomerization is the conversion of one anomer (e.g., the α-anomer) into the other (the β-anomer) at the anomeric center (C-1). During a glycosylation reaction, the desired product is often a single anomer. Anomerization can lead to a mixture of α- and β-glycosides, reducing the stereoselectivity and yield of the desired product.[2][4] Control of anomerization can be achieved by carefully selecting the glycosyl donor, leaving group, promoter, solvent, and temperature.[2][8] For instance, certain solvents can suppress anomerization.[2]
Troubleshooting Guides
Problem 1: Low yield of the desired acetylated glycoside with a significant amount of a major byproduct.
Possible Cause:
-
Orthoester Formation: This is a very common cause, especially when using a glycosyl donor with a participating group (e.g., acetate) at the C-2 position and a primary alcohol as the acceptor under basic or neutral conditions.[1][3]
Troubleshooting Steps:
-
Reaction Condition Modification:
-
Use Acidic Conditions: Keeping the reaction mixture mildly acidic can help suppress orthoester formation.[4] However, excessively acidic conditions can lead to anomerization or degradation.[4]
-
Lower the Reaction Temperature: Performing the glycosylation at a lower temperature can often favor the desired glycosidic bond formation over orthoester formation.[9][10]
-
Change the Solvent: The choice of solvent can influence the reaction outcome. For example, using nitriles as solvents can sometimes favor the formation of the desired glycoside.[4]
-
-
Protecting Group Strategy:
-
Switch to a Non-Participating Group: If the 1,2-trans product is not essential, consider using a donor with a non-participating group at C-2 (e.g., a benzyl ether). This will prevent the formation of the dioxalenium ion intermediate required for orthoester formation.
-
-
Rearrangement of the Orthoester:
-
If a significant amount of orthoester has formed, it may be possible to isolate it and then rearrange it to the desired glycoside by treating it with a strong Lewis acid.[1]
-
Experimental Protocol: Acid-Catalyzed Rearrangement of a Glycosyl Orthoester
-
Isolate the orthoester byproduct using column chromatography.
-
Dissolve the purified orthoester in a dry aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Add a catalytic amount of a strong Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or silver trifluoromethanesulfonate (AgOTf).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a few drops of a hindered base, such as 2,6-lutidine or diisopropylethylamine.
-
Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting glycoside by column chromatography.
Problem 2: A mixture of anomers (α and β) is obtained, resulting in low stereoselectivity.
Possible Cause:
-
Anomerization: The reaction conditions may be promoting the interconversion of the anomeric forms of the glycosyl donor or the product.[2][4]
-
Lack of Stereocontrol: The chosen reaction conditions (donor, acceptor, promoter, solvent) may not be optimal for directing the stereochemical outcome.
Troubleshooting Steps:
-
Optimize Reaction Temperature:
-
Solvent Selection:
-
The polarity and coordinating ability of the solvent can significantly impact stereoselectivity. Ethers as solvents or co-solvents can promote axial selectivity, while acetonitrile can favor the formation of equatorial glycosides.[4]
-
-
Choice of Glycosyl Donor and Leaving Group:
-
The reactivity of the glycosyl donor and the nature of the leaving group are critical. For instance, more reactive "armed" donors (with electron-donating protecting groups) may react faster and with higher selectivity than "disarmed" donors (with electron-withdrawing groups).[4]
-
-
Promoter/Catalyst Selection:
-
The choice of promoter can have a dramatic effect on the α/β ratio. For example, in some systems, changing from a mild Lewis acid like Hg(CN)₂ to a stronger one like AgOTf can alter the kinetic and thermodynamic product distribution.[1]
-
Data Presentation
Table 1: Effect of Temperature on Anomeric Selectivity in a Model Glycosylation Reaction
| Temperature (°C) | α:β Ratio | Reference |
| 25 | 1:1 | Fictional Data for Illustration |
| 0 | 1:3 | Fictional Data for Illustration |
| -20 | 1:5 | Fictional Data for Illustration |
| -78 | 1:10 | Fictional Data for Illustration |
Note: This table presents illustrative data. Actual results will vary depending on the specific reactants and conditions.
Table 2: Influence of Solvent on the Stereoselectivity of Glycosylation
| Solvent | Dielectric Constant | Typical Outcome | Reference |
| Dichloromethane | 9.1 | Generally good for SN2-like reactions | [11] |
| Diethyl Ether | 4.3 | Promotes axial selectivity | [4] |
| Acetonitrile | 37.5 | Promotes equatorial selectivity | [4] |
| Toluene | 2.4 | Low polarity, can be useful in specific cases | - |
Mandatory Visualizations
Diagram 1: Side Reaction Pathway - Orthoester Formation
Caption: Mechanism of competing glycoside and orthoester formation.
Diagram 2: Troubleshooting Logic for Low Glycosylation Yield
Caption: Troubleshooting workflow for low yield in glycosylation.
References
- 1. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Orthoesters versus 2-O-acyl glycosides as glycosyl donors: theorectical and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 9. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective β-Glycosidic Bond Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stereoselective formation of β-glycosidic bonds, a critical step in the synthesis of complex carbohydrates and glycoconjugates.
Troubleshooting Guide
This section addresses specific issues that may arise during β-glycosylation experiments, offering potential causes and solutions to improve stereoselectivity and reaction outcomes.
Question: My glycosylation reaction is resulting in a low yield of the desired β-glycoside and a significant amount of the α-anomer. What are the likely causes and how can I improve the β-selectivity?
Answer:
Poor β-stereoselectivity is a common challenge in glycosylation chemistry. The formation of a mixture of anomers often arises from the reaction proceeding through a non-stereoselective SN1-like mechanism involving an oxocarbenium ion intermediate. Several factors can be optimized to favor the desired β-product.
Potential Causes and Solutions:
-
Neighboring Group Participation: The absence of a participating group at the C-2 position of the glycosyl donor is a primary reason for lack of β-selectivity. For the synthesis of 1,2-trans glycosides, which includes β-glucosides and β-galactosides, a participating group is crucial.[1][2]
-
Solution: Employ a glycosyl donor with a participating ester-type protecting group at the C-2 position, such as an acetyl (Ac) or benzoyl (Bz) group. These groups can form a transient cyclic intermediate that shields the α-face of the anomeric center, directing the incoming nucleophile (glycosyl acceptor) to attack from the β-face, thus ensuring the formation of the 1,2-trans glycosidic bond.
-
-
Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome of a glycosylation reaction.[1][3][4]
-
Solution: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) tend to favor the formation of α-glycosides.[1] In contrast, nitrile solvents such as acetonitrile (CH₃CN) have been shown to increase the proportion of the β-glycoside.[1] Consider switching to acetonitrile to enhance β-selectivity.
-
-
Leaving Group and Promoter System: The nature of the anomeric leaving group and the promoter used for its activation are critical.
-
Solution: While many systems exist, glycosyl trichloroacetimidates are versatile donors.[5][6] Activation with a mild Lewis acid can promote the desired reaction. For thioglycosides, promoters like N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH) are commonly used.[7] The specific combination should be optimized for your substrate.
-
-
Protecting Groups on the Donor and Acceptor: Remote protecting groups on the glycosyl donor and acceptor can exert electronic and steric effects that influence stereoselectivity.[1][5]
Experimental Workflow for Optimizing β-Selectivity
Caption: A logical workflow for troubleshooting and improving β-stereoselectivity in glycosylation reactions.
Question: I am observing significant side product formation in my glycosylation reaction, which is complicating purification and reducing the yield. What are common side reactions and how can I minimize them?
Answer:
Side reactions in glycosylation are a frequent problem and can arise from the reactivity of the intermediates and the reaction conditions.
Common Side Reactions and Mitigation Strategies:
-
Orthoester Formation: When using participating ester groups at C-2, the acceptor alcohol can attack the carbonyl carbon of the participating group, leading to the formation of a stable orthoester instead of the desired glycoside.
-
Solution: This is often influenced by the reaction conditions and the nucleophilicity of the acceptor. Lowering the reaction temperature can sometimes disfavor orthoester formation. Additionally, certain promoter systems are less prone to this side reaction.
-
-
Glycosyl Donor Hydrolysis: If there is residual water in the reaction mixture, the activated glycosyl donor can be hydrolyzed, leading to the formation of a hemiacetal and reducing the amount of donor available for coupling.
-
Solution: Ensure all reagents and solvents are rigorously dried. Perform reactions under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves can also help to scavenge any trace amounts of water.
-
-
Aglycone Transfer: In reactions using thioglycosides, an intermolecular transfer of the thioaglycon from the donor to another activated donor molecule can occur, leading to undesired byproducts.[8]
-
Solution: Careful control of the reaction stoichiometry and slow addition of the activator can sometimes minimize this side reaction.[8]
-
-
Protecting Group Migration or Cleavage: Under acidic conditions used for donor activation, acid-labile protecting groups on either the donor or acceptor may be cleaved or may migrate.
-
Solution: Choose protecting groups that are stable to the glycosylation conditions. If using acid-sensitive groups, a milder activation method should be explored.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a participating neighboring group in achieving β-selectivity?
A1: A participating group, typically an ester-type protecting group at the C-2 position of the glycosyl donor, is fundamental for the stereoselective synthesis of 1,2-trans glycosides (e.g., β-glucosides).[2] Upon activation of the anomeric leaving group, the C-2 ester participates in the formation of a cyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face of the pyranose ring. Consequently, the glycosyl acceptor can only attack from the β-face, leading to the exclusive formation of the β-glycosidic bond through an SN2-like displacement.
Mechanism of Neighboring Group Participation
Caption: The role of a C-2 participating group in directing β-selective glycosylation.
Q2: How does temperature affect the stereoselectivity of glycosylation?
A2: Temperature is a critical parameter that can significantly influence both the reaction rate and the stereochemical outcome.[9] Generally, lower temperatures favor the thermodynamically more stable product and can enhance selectivity by disfavoring competing reaction pathways that may have higher activation energies, such as the formation of side products.[9] For reactions proceeding via an SN2-like mechanism, lower temperatures can improve selectivity. However, excessively low temperatures may lead to very slow or incomplete reactions.[9] Therefore, temperature optimization is often necessary for a given glycosylation reaction.
Q3: Can β-mannosides be synthesized using neighboring group participation?
A3: The synthesis of β-mannosides is particularly challenging because it requires the formation of a 1,2-cis-glycosidic linkage. A standard participating group at C-2 of a mannosyl donor would lead to the α-anomer. However, specialized strategies have been developed to achieve β-mannosylation. One approach involves the use of a 4,6-O-benzylidene acetal on the mannosyl donor, which can conformationally lock the pyranose ring and influence the stereochemical outcome.[2] Other methods rely on SN2-like displacement of an α-linked anomeric leaving group.[1]
Q4: For drug development, how important is controlling glycosylation consistency?
A4: In the context of drug development, particularly for therapeutic glycoproteins, controlling glycosylation is of paramount importance.[10][11][12] The type, location, and consistency of glycans attached to a protein can significantly impact its efficacy, stability, immunogenicity, and pharmacokinetic profile.[11][13] Regulatory agencies require detailed characterization and demonstration of batch-to-batch consistency of glycosylation patterns for the approval of biopharmaceuticals.[10][14] Therefore, developing robust and stereoselective glycosylation methods is a critical aspect of synthesizing glycoprotein-based drugs and their corresponding standards.
Data and Protocols
Table 1: Influence of C-2 Protecting Group and Solvent on β-Selectivity
The following table summarizes representative data on the effect of the C-2 substituent and solvent on the α/β ratio in a model glycosylation reaction.
| Glycosyl Donor (C-2 Group) | Solvent | Promoter | Acceptor | α:β Ratio | Reference |
| 2-O-Acetyl-glucosyl bromide | Dichloromethane | Ag₂CO₃ | Methanol | 1:99 | Fictionalized Example |
| 2-O-Benzyl-glucosyl bromide | Dichloromethane | Ag₂CO₃ | Methanol | 85:15 | Fictionalized Example |
| 2-O-Acetyl-glucosyl bromide | Diethyl Ether | Ag₂CO₃ | Methanol | 20:80 | Fictionalized Example |
| 2-O-Acetyl-glucosyl bromide | Acetonitrile | Ag₂CO₃ | Methanol | 5:95 | Fictionalized Example |
Note: Data is illustrative and based on general principles. Actual results will vary depending on the specific substrates and conditions.
Key Experimental Protocol: General Procedure for NIS/TfOH Promoted Glycosylation for β-Glycoside Synthesis
This protocol describes a general method for the synthesis of a β-glycoside using a thioglycoside donor with a participating group at C-2.
Materials:
-
Glycosyl donor (e.g., Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside)
-
Glycosyl acceptor (with a single free hydroxyl group)
-
Dichloromethane (DCM), freshly distilled and dried
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH), as a stock solution in DCM
-
Activated molecular sieves (4 Å)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor (1.0 eq.), glycosyl acceptor (1.2 eq.), and activated molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add NIS (1.3 eq.) to the mixture.
-
Slowly add the TfOH solution (0.1 eq.) dropwise via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine (Et₃N).
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through celite to remove molecular sieves.
-
Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired β-glycoside.
-
Characterize the product by NMR spectroscopy to confirm the β-anomeric configuration (typically evidenced by a large J-coupling constant between H-1 and H-2).
References
- 1. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scispace.com [scispace.com]
- 5. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 7. Improvement of the stereoselectivity of the glycosylation reaction with 2-azido-2-deoxy-1-thioglucoside donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycosylated Drug Development: Key Solutions - Creative Peptides [creative-peptides.com]
- 11. Glycosylation main approval issue with biosimilars [gabionline.net]
- 12. The Evolving Role of Glycosylation Analysis for Biopharmaceuticals | Quality Matters | U.S. Pharmacopeia Blog [qualitymatters.usp.org]
- 13. Glycans in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility in Glycosylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low solubility of starting materials in glycosylation reactions.
Troubleshooting Guides
Problem: My glycosyl donor or acceptor has poor solubility in the reaction solvent, leading to low yields or no reaction.
This guide provides a systematic approach to addressing the poor solubility of starting materials in glycosylation reactions.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low solubility issues in glycosylation.
Frequently Asked Questions (FAQs)
Solvent Optimization and Co-solvents
Q1: What are the first steps I should take if my starting materials are not dissolving?
A1: Before moving to more complex solutions, start with basic solvent optimization.
-
Solvent Screening: Test a range of solvents with varying polarities. Common solvents in glycosylation include dichloromethane (DCM), acetonitrile (MeCN), tetrahydrofuran (THF), and toluene.[1] For more polar substrates, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be considered.[2]
-
Temperature Adjustment: Gently warming the reaction mixture can sometimes improve solubility. However, be cautious as excessive heat can lead to degradation of starting materials or promote side reactions.
-
Mechanical Agitation: Sonication can be used to help dissolve recalcitrant starting materials.
Q2: When should I consider using a co-solvent system?
A2: If a single solvent system is ineffective, a co-solvent system can be employed. Co-solvents work by reducing the interfacial tension between the aqueous solution and a hydrophobic solute.[3] For enzymatic glycosylations, co-solvents like DMSO, ethanol, and acetonitrile can be used, but their concentration needs to be carefully optimized as they can impact enzyme activity and stability.[4]
Q3: What are ionic liquids and how can they help with solubility in glycosylation?
A3: Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered "green" solvents due to their low vapor pressure.[5] They can be effective co-solvents for dissolving a wide range of acceptors, including alcohols, flavonoids, and terpenes, in enzymatic glycosylation reactions.[6] For example, the ionic liquid AMMOENG 101 has been shown to be an effective cosolvent and less detrimental to sucrose phosphorylase activity than DMSO.[6]
Chemical Modification Strategies
Q4: What is a "solubilizing tag" and how does it work?
A4: A solubilizing tag is a chemical moiety temporarily attached to a poorly soluble peptide or glycopeptide to enhance its solubility during synthesis and purification.[7][8] These tags are typically hydrophilic and are designed to be cleaved off under specific conditions once the synthesis is complete.[9] They can be attached to the C-terminus, side chains of amino acids, or the peptide backbone.[7]
Q5: Can you provide an example of a chemical modification strategy?
A5: The lysine-masked GlcNAc (LMG) strategy is a powerful technique for synthesizing aggregation-prone glycopeptides.[10] A lysyl ester is covalently attached to the 6-hydroxyl group of N-acetylglucosamine (GlcNAc).[4][10] This modification significantly increases the solubility of the glycopeptide, making it compatible with Fmoc-based solid-phase peptide synthesis (SPPS).[10] The lysine tag can be cleanly removed under mild neutral conditions (e.g., pH 7.2) to yield the native glycopeptide.[11]
Workflow for the Lysine-Masked GlcNAc (LMG) Strategy
Caption: A simplified workflow for the synthesis of glycopeptides using the LMG strategy.
Enzymatic Glycosylation
Q6: My substrate is poorly soluble in the aqueous buffer required for enzymatic glycosylation. What can I do?
A6: Low solubility of aglycone substrates is a common challenge in enzymatic glycosylation.[4] Several strategies can be employed:
-
Solvent Engineering: The use of organic co-solvents can be explored, but their effect on enzyme activity must be carefully evaluated.[4] In some cases, a water-immiscible organic solvent can be used to create a biphasic system where the substrate resides in the organic phase and is partitioned into the aqueous phase for the reaction.[4]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic substrates, forming an inclusion complex that is soluble in the aqueous reaction medium.[4] For example, 2-hydroxypropyl-β-cyclodextrin (HPβCD) has been successfully used to solubilize nonpolar aglycones without significantly impairing the activity of glycosyltransferases.[4]
Quantitative Data and Experimental Protocols
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Example Application | Starting Material Solubility Issue | Improvement Observed | Citation(s) |
| Lysine-Masked GlcNAc (LMG) | Synthesis of TMEM106B(173–213) glycopeptide | Crude product had poor solubility in CH3CN/H2O and 6 M Gn·HCl buffer. | Incorporation of the LMG tag enabled HPLC purification, affording the desired glycopeptide in 33% isolated yield. | [10] |
| Co-solvent (DMSO) | Glycosylation of luteolin | Luteolin has poor aqueous solubility. | The use of 20% (v/v) DMSO improved luteolin solubility by about 4.0 times compared to aqueous solution, with a final conversion rate of 96%. | [2] |
| Ionic Liquid (AMMOENG 101) | Enzymatic glycosylation of resveratrol | Resveratrol has low solubility in aqueous buffer. | A process was established in a buffer containing 20% AMMOENG 101, leading to the formation of a single regioisomer of the glycosylated product. | [6] |
| Inclusion Complexation (HPβCD) | Enzymatic glycosylation of 15HCM | 15HCM has low water solubility. | Complexation with HPβCD enabled the dissolution of 50 mM 15HCM while retaining ~79% of the UGT71E5 enzyme activity. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of Glycopeptides
This protocol provides a general outline for the synthesis of glycopeptides using the Fmoc/tBu strategy.[12][13]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide MBHA) in DMF for 30 minutes.[12][14]
-
Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF for a short duration (e.g., 30 seconds at 90°C for high-temperature fast stirring SPPS) to remove the Fmoc protecting group.[12] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (or glycoamino acid) using a coupling reagent such as HATU in the presence of a base like DIPEA.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Reaction times will vary depending on the specific amino acids and conditions (e.g., 60 seconds at 90°C).[12]
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude glycopeptide using reverse-phase HPLC.
Protocol 2: Removal of the Lysine-Masked GlcNAc (LMG) Tag
This protocol describes the procedure for removing the lysine tag from a purified LMG-containing glycopeptide.[10][11]
-
Dissolution: Dissolve the purified LMG-glycopeptide in a buffer such as 6 M Guanidine Hydrochloride (Gn·HCl) containing 0.2 M sodium phosphate at a pH of 7.2.[10]
-
Incubation: Incubate the solution at 37°C.
-
Monitoring: Monitor the progress of the tag removal by analytical RP-HPLC. Complete conversion to the native N-GlcNAcylated peptide is typically observed within 8-12 hours.[10]
-
Purification: If necessary, repurify the final glycopeptide by RP-HPLC.
Protocol 3: Enzymatic Glycosylation using an Ionic Liquid Co-solvent
This protocol provides a general procedure for enzymatic glycosylation in a system containing an ionic liquid.
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine:
-
The ionic liquid (e.g., C4MIm·PF6) at the desired concentration (e.g., 5% v/v).
-
A buffered solution (e.g., 100 mM phosphate buffer, pH 6.0).
-
An organic co-solvent if required (e.g., dioxane).
-
The glycosyl donor (e.g., D-glucose).
-
The glycosyl acceptor (e.g., tyrosol).
-
The enzyme (e.g., β-glycosidase).
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with shaking.
-
Monitoring: Withdraw aliquots at specific time intervals and analyze by HPLC to monitor product formation.
-
Work-up and Purification: Once the reaction is complete, quench the reaction and purify the glycosylated product using appropriate chromatographic techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Engineering for Nonpolar Substrate Glycosylation Catalyzed by the UDP-Glucose-Dependent Glycosyltransferase UGT71E5: Intensification of the Synthesis of 15-Hydroxy Cinmethylin β-d-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of thioglycosylation in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionic liquids as cosolvents for glycosylation by sucrose phosphorylase: balancing acceptor solubility and enzyme stability - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydrazide-Mediated Solubilizing Strategy for Poorly Soluble Peptides Using a Dialkoxybenzaldehyde Linker [jstage.jst.go.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 13. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
How to minimize orthoester formation during glycosylation.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize orthoester formation during glycosylation reactions.
Troubleshooting Guide: Minimizing Orthoester Formation
Orthoester formation is a common side reaction in glycosylation, particularly when aiming for 1,2-trans-glycosides using donors with a participating group at the C-2 position. This guide provides a systematic approach to troubleshoot and minimize the formation of this undesired byproduct.
Initial Observation: Your glycosylation reaction has a low yield of the desired 1,2-trans-glycoside and a significant amount of a major byproduct, which you suspect is an orthoester.
Confirmation of Orthoester: Orthoesters can often be identified by their characteristic signals in 1H and 13C NMR spectra. The orthoester carbon is typically a singlet in the 13C NMR spectrum appearing around 120-125 ppm.
Question: I am observing significant orthoester formation in my glycosylation reaction. What are the key factors I should consider to minimize it?
Answer: The formation of orthoester versus the desired 1,2-trans-glycoside is a kinetically and thermodynamically controlled competition. The key factors to investigate are:
-
Protecting Group Strategy: The choice of protecting group at the C-2 position of the glycosyl donor is critical.
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the reaction outcome.
-
Activator/Promoter: The type and concentration of the Lewis acid or promoter play a crucial role.
-
Acceptor Reactivity: The nucleophilicity of the glycosyl acceptor can affect the product distribution.
The following sections provide a detailed breakdown of how to approach each of these factors.
Frequently Asked Questions (FAQs)
Protecting Groups
Q1: How does the C-2 participating group influence orthoester formation?
A1: A participating group at the C-2 position (e.g., an acetyl or benzoyl group) is essential for the formation of 1,2-trans-glycosides. It forms a cyclic acyloxonium ion intermediate. However, this intermediate can be attacked by the acceptor alcohol at either the anomeric carbon (leading to the desired glycoside) or the acyl carbon (leading to the orthoester). Bulky or sterically hindered protecting groups can sometimes favor orthoester formation.[1]
Q2: Are there specific C-2 protecting groups that are known to suppress orthoester formation?
A2: Yes, while standard acyl groups are common, more sterically demanding groups like pivaloyl (Piv) have been shown to disfavor orthoester formation due to increased steric hindrance around the acyl carbon. However, the trade-off can be harsher deprotection conditions.[2]
Reaction Conditions
Q3: What is the effect of temperature on orthoester formation?
A3: Lowering the reaction temperature often favors the formation of the kinetically controlled 1,2-trans-glycoside over the thermodynamically more stable orthoester.[3] Running reactions at temperatures as low as -78 °C can significantly reduce the amount of orthoester byproduct. However, excessively low temperatures can lead to very slow reaction rates.[3]
Q4: Which solvents are recommended to minimize orthoester formation?
A4: The choice of solvent can influence the stability of the intermediates and the reaction pathway.
-
Nitrile solvents like acetonitrile (CH3CN) are known to favor the formation of 1,2-trans-glycosides by promoting the formation of a glycosyl nitrilium intermediate, which can lead to higher yields of the desired product over the orthoester.[4]
-
Ethereal solvents such as diethyl ether (Et2O) or tetrahydrofuran (THF) can sometimes favor orthoester formation.
-
Halogenated solvents like dichloromethane (DCM) are widely used, but their effect can be highly system-dependent.
A solvent screen is often a necessary part of optimizing a problematic glycosylation.
Activators and Promoters
Q5: How does the choice and concentration of the Lewis acid affect orthoester formation?
A5: The strength and concentration of the Lewis acid are critical.
-
Stronger Lewis acids (e.g., TMSOTf) can sometimes promote the conversion of the initially formed orthoester to the desired glycoside, especially at slightly elevated temperatures.[1]
-
Weaker Lewis acids or using a substoichiometric amount of a strong Lewis acid might lead to incomplete activation or favor the accumulation of the orthoester.
-
It is crucial to titrate the amount of Lewis acid. An excess can lead to other side reactions, including degradation of the sugar units.
Troubleshooting in Practice
Q6: I have already formed a significant amount of orthoester. Can it be converted to the desired glycoside?
A6: Yes, in many cases, the isolated orthoester can be converted to the 1,2-trans-glycoside. This is typically achieved by treating the orthoester with a catalytic amount of a strong Lewis acid, such as TMSOTf or a Brønsted acid, in an inert solvent.[1][5] This rearrangement often proceeds in good yield and can be a practical salvage strategy.
Data Presentation: Influence of Reaction Parameters on Product Distribution
The following tables summarize quantitative data on the impact of various factors on the outcome of glycosylation reactions.
Table 1: Effect of Solvent on Glycosylation Outcome
| Glycosyl Donor/Acceptor System | Promoter | Solvent | Temperature (°C) | Product Ratio (Glycoside:Orthoester) | Reference |
| Per-O-benzylated OFox donor with primary acceptor | TMSOTf (5 mol%) | CH2Cl2 | -78 | High β-selectivity (α/β = 1/24) | [4] |
| Per-O-benzylated OFox donor with primary acceptor | TMSOTf (5 mol%) | CH3CN | -40 | Enhanced β-selectivity | [4] |
| Galactosyl bromide with alcohol | None | Toluene | 60 | No reaction | [6] |
| Galactosyl bromide with alcohol | None | CH2Cl2 | 60 | No reaction | [6] |
| Galactosyl bromide with alcohol | None | Acetonitrile | 60 | 8% conversion | [6] |
Table 2: Effect of Temperature on Glycosylation Stereoselectivity
| Glycosyl Donor/Acceptor System | Promoter | Solvent | Temperature (°C) | Product Ratio (α:β) | Reference |
| Per-O-benzylated OFox donor with primary acceptor | TMSOTf (5 mol%) | CH2Cl2 | -78 | 1:24 | [4] |
| Per-O-benzylated OFox donor with primary acceptor | TMSOTf (5 mol%) | CH2Cl2 | Room Temp | 1:1.2 | [4] |
Experimental Protocols
The following are generalized protocols for common glycosylation methods, with specific notes on minimizing orthoester formation.
Protocol 1: Modified Koenigs-Knorr Glycosylation
This protocol is a modification of the classical Koenigs-Knorr reaction, optimized to reduce orthoester formation.
Materials:
-
Glycosyl bromide donor with a C-2 participating group (e.g., acetylated)
-
Glycosyl acceptor
-
Silver triflate (AgOTf) as promoter
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or acetonitrile (CH3CN)
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 equiv.), DTBMP (1.5 equiv.), and activated 4 Å molecular sieves.
-
Add anhydrous DCM or CH3CN and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (start with -40 °C to -60 °C).
-
In a separate flame-dried flask, dissolve the glycosyl bromide donor (1.2 equiv.) in anhydrous DCM or CH3CN.
-
Slowly add the solution of the glycosyl donor to the acceptor mixture via a syringe.
-
In another flask, dissolve silver triflate (1.2 equiv.) in anhydrous DCM or CH3CN, protecting the flask from light.
-
Add the silver triflate solution dropwise to the reaction mixture over 15-20 minutes.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, quench by adding a few drops of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography.
Troubleshooting Notes:
-
If orthoester is still observed, try lowering the temperature further (e.g., to -78 °C).
-
Consider using acetonitrile as the solvent if DCM is not effective.
-
Ensure all reagents and glassware are scrupulously dry.
Protocol 2: Rearrangement of Orthoester to 1,2-trans-Glycoside
This protocol is for the conversion of an isolated orthoester byproduct to the desired glycoside.
Materials:
-
Isolated orthoester
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the isolated orthoester (1.0 equiv.) and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture.
-
Cool the mixture to 0 °C.
-
Add a catalytic amount of TMSOTf (0.1 - 0.2 equiv.) dropwise.
-
Allow the reaction to slowly warm to room temperature while monitoring by TLC for the disappearance of the orthoester and the appearance of the glycoside.
-
Once the reaction is complete, quench with a few drops of triethylamine or pyridine.
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate and purify by silica gel chromatography.
Visualizations
Reaction Pathway Competition
Caption: Competing pathways in glycosylation leading to the desired glycoside or orthoester byproduct.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting and minimizing orthoester formation.
References
- 1. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Lewis acid and Brønsted acid-mediated reactivity of glycosyl trichloroacetimidate donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Effect of temperature and solvent on glycosylation efficiency.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in glycosylation reactions. The following information addresses common issues related to temperature and solvent effects on glycosylation efficiency.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect glycosylation efficiency?
A1: Temperature is a critical parameter in glycosylation reactions, influencing both reaction rate and the prevalence of side reactions. Excessively low temperatures can lead to sluggish or incomplete reactions, while high temperatures may cause decomposition of the glycosyl donor or promote undesired side reactions, ultimately reducing the overall yield.[1] For many glycosylations, reactions are initiated at cryogenic temperatures (e.g., -78°C) and gradually warmed. However, uncontrolled warming can lead to poor reproducibility. A key concept is the "donor activation temperature," which is the temperature at which the glycosyl donor becomes activated. Performing the reaction below this temperature can help evade decomposition and other side reactions.[1]
Q2: What is the general role of solvents in glycosylation reactions?
A2: The choice of solvent significantly impacts the yield and, most notably, the stereoselectivity of glycosylation reactions.[2][3] Solvents can influence the stability of reaction intermediates, such as the oxocarbenium ion.[4][5] The polarity and coordinating ability of the solvent are key factors.[4][5] For instance, nitrile solvents like acetonitrile often favor the formation of β-glycosides, while ethereal solvents such as diethyl ether or dioxane tend to promote the formation of α-glycosides.[2][3]
Q3: How do I choose the right solvent for my glycosylation reaction?
A3: The selection of a solvent depends on the desired stereochemical outcome and the specific reactants involved. Moderately polar solvents are commonly used as they can stabilize the reaction intermediates.[2] Common solvents include dichloromethane (DCM), diethyl ether (Et₂O), acetonitrile (MeCN), toluene, and nitromethane.[2] It is often beneficial to screen a range of solvents to find the optimal conditions for a specific glycosylation reaction. For stereoselective SN2-like glycosylation reactions, it is often recommended to choose the least polar solvent that allows for a homogeneous solution at the desired reaction temperature, with dichloromethane being a frequent choice.[6][7]
Q4: Can solvent mixtures be used in glycosylation reactions?
A4: Yes, solvent mixtures are frequently employed to fine-tune the reaction conditions and improve yield and stereoselectivity.[2] For example, mixtures of toluene and dioxane have been used to achieve excellent α-selectivity in certain reactions.[2] Similarly, varying the ratio of dichloromethane to diethyl ether has been shown to increase α-selectivity.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | The reaction may be proceeding too slowly. Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress by TLC or LC-MS. |
| Reaction temperature is too high. | The glycosyl donor may be decomposing, or side reactions may be occurring. Perform the reaction at a lower temperature. Consider determining the donor activation temperature and running the reaction below this point.[1] |
| Inappropriate solvent. | The solvent may not be suitable for the specific donor, acceptor, or activator system. Consult the literature for solvent systems used with similar substrates. Screen a panel of solvents with varying polarities and coordinating abilities (e.g., DCM, MeCN, Et₂O, Toluene).[2][4] |
| Poor solubility of reactants. | Reactants may not be fully dissolved at the reaction temperature. Choose a solvent or solvent mixture in which all reactants are soluble at the desired temperature.[6][7] |
Issue 2: Poor Stereoselectivity (Incorrect Anomer Formation)
| Possible Cause | Troubleshooting Step |
| Incorrect solvent for desired stereoisomer. | The solvent has a strong directing effect on stereoselectivity.[2][3] To favor β-glycosides , consider using nitrile solvents like acetonitrile.[2][3] To favor α-glycosides , consider using ethereal solvents like diethyl ether or dioxane, or non-coordinating solvents like dichloromethane or toluene.[2][3] |
| Reaction temperature is not optimal for kinetic or thermodynamic control. | Generally, lower temperatures favor the kinetically formed β-glycoside, while higher temperatures can lead to the thermodynamically favored α-glycoside via the anomeric effect.[2] Adjust the reaction temperature accordingly. |
| Influence of protecting groups. | The protecting groups on both the donor and acceptor can influence the stereochemical outcome. This is a complex factor and may require redesign of the synthesis strategy. |
Data Presentation
Table 1: Effect of Temperature on Glycosylation Yield
| Glycosyl Donor | Glycosyl Acceptor | Activator | Solvent | Temperature (°C) | Yield (%) | Reference |
| Thioglycoside 6 | Linker | NIS/TfOH | DCM | -20 to 0 (ramp) | 1.9 | |
| Thioglycoside 6 | Linker | NIS/TfOH | DCM | -25 (isothermal) | 89.1 | |
| L-configured donor 6 | Acceptor 14 | KHMDS/TsCl | THF | Cryogenic to RT | Lower | [8] |
| L-configured donor 6 | Acceptor 14 | KHMDS/TsCl | THF | -57 | Significantly Better | [8] |
Table 2: Effect of Solvent on Glycosylation Stereoselectivity
| Glycosyl Donor | Glycosyl Acceptor | Activator | Solvent | α:β Ratio | Reference |
| Thioglycoside 13 | Acceptor 14 | IDCP | Toluene/Dioxane (1:2) | Excellent α-selectivity | [2] |
| Donor 30 | Acceptor 16 | Pre-activation | Et₂O | α-selective | [2] |
| Donor 30 | Acceptor 16 | Pre-activation | DCM | β-selective | [2] |
| Trichloroacetimidate | Various | TMSOTf | MeCN | Excellent β-selectivity | [2] |
Experimental Protocols
Protocol 1: Optimization of Temperature for a Glycosylation Reaction
-
Initial Reaction Setup: Based on literature precedents for similar glycosylations, choose a starting temperature. A common starting point is -78°C.
-
Temperature Screening:
-
Set up multiple small-scale reactions in parallel.
-
Run the reactions at different, constant (isothermal) temperatures (e.g., -60°C, -40°C, -20°C, 0°C).
-
Alternatively, for reactions that are warmed from a low temperature, carefully control and record the warming rate and final temperature.
-
-
Reaction Monitoring: At regular time intervals, take aliquots from each reaction and quench them. Analyze the aliquots by a suitable method (e.g., TLC, LC-MS, or ¹H NMR) to determine the consumption of starting materials and the formation of the desired product and any byproducts.[1]
-
Analysis and Optimization: Compare the yields and purity of the product at different temperatures to identify the optimal temperature range. Note any temperature at which significant decomposition of the donor is observed.[1]
Protocol 2: Screening of Solvents for Optimal Glycosylation Efficiency
-
Solvent Selection: Choose a range of anhydrous solvents with varying properties. A typical screening panel could include:
-
Moderately Polar, Non-coordinating: Dichloromethane (DCM)
-
Weakly Polar, Coordinating: Diethyl ether (Et₂O)
-
Highly Polar, Coordinating: Acetonitrile (MeCN)
-
Weakly Polar, Non-coordinating: Toluene
-
-
Parallel Reaction Setup: Set up identical small-scale glycosylation reactions in each of the selected solvents. Ensure all other parameters (temperature, concentration, stoichiometry of reactants and promoter) are kept constant.
-
Execution and Monitoring: Run the reactions under the predetermined optimal temperature conditions. Monitor the progress of each reaction as described in the temperature optimization protocol.
-
Data Analysis: Compare the reaction outcomes in terms of yield and stereoselectivity for each solvent. This will help identify the solvent that provides the best performance for the specific glycosylation.
Visualizations
Caption: Troubleshooting workflow for low glycosylation efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refinement of Work-up Procedures for Acetylated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up and purification procedures for acetylated compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the work-up of acetylation reactions.
Q1: My reaction is complete, but I'm unsure of the best general approach to quench and extract my acetylated product.
A1: A standard aqueous work-up is typically the first step after the reaction is deemed complete. The primary goals are to stop the reaction, remove excess reagents like acetic anhydride, neutralize catalysts, and extract the product into an organic solvent.
A typical sequence involves:
-
Quenching: Carefully add water or a quenching agent like methanol to the reaction mixture to consume any remaining acetic anhydride.[1]
-
Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water to remove water-soluble impurities.[2]
-
A mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid byproduct. Add this slowly and vent the funnel frequently to release CO₂ pressure.[3] Using a stronger base like NaOH is possible but carries a higher risk of hydrolyzing the desired ester product.[4]
-
Brine (saturated NaCl solution) to remove residual water from the organic layer.
-
-
Drying & Filtration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), then filter to remove the agent.[5]
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Q2: How can I effectively remove basic catalysts like pyridine or DMAP from my reaction mixture?
A2: Pyridine and other basic amine catalysts can be challenging to remove completely with a simple water wash.[4] The most effective method is an acidic wash to protonate the amine, making it highly soluble in the aqueous layer.
-
Method 1: Dilute Acid Wash: Wash the organic layer with a mild acidic solution, such as 1 M HCl or 2-3% aqueous HCl.[1][6] This converts pyridine into its water-soluble pyridinium salt. Follow this with a wash with saturated sodium bicarbonate to neutralize any remaining acid and then a brine wash.[6]
-
Method 2: Copper Sulfate Wash: For sensitive compounds where a strong acid might cause hydrolysis, washing with a 10-15% aqueous copper(II) sulfate (CuSO₄) solution is an effective alternative.[4][6][7] Pyridine forms a blue-colored complex with copper that partitions into the aqueous layer.[4][7] Repeat the wash until the blue color is no longer observed in the aqueous phase.[4]
// Nodes start [label="Reaction Mixture\nin Organic Solvent\n(Product + Pyridine)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_acid [label="Wash with\n1M HCl (aq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_cuso4 [label="Wash with\n10% CuSO4 (aq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sep_funnel [label="Separate Layers", fillcolor="#FBBC05", fontcolor="#202124"]; org_layer [label="Organic Layer\n(Purified Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; aq_layer [label="Aqueous Layer\n(Pyridinium Salt or\nCu-Pyridine Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; choice [label="Choose Wash", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> choice; choice -> add_acid [label=" Acid-Stable\n Product"]; choice -> add_cuso4 [label=" Acid-Sensitive\n Product"]; add_acid -> sep_funnel; add_cuso4 -> sep_funnel; sep_funnel -> org_layer; sep_funnel -> aq_layer; } DOT Workflow for removing pyridine catalyst.
Q3: I am experiencing low yield after work-up. What are the potential causes and how can I troubleshoot this?
A3: Low yield can stem from several issues during the reaction or work-up. Common culprits include incomplete reaction, product hydrolysis, or loss of product during extraction.
-
Incomplete Reaction: Confirm reaction completion using an appropriate monitoring technique like Thin Layer Chromatography (TLC) before starting the work-up.
-
Product Hydrolysis: Acetylated products (esters) can be sensitive to hydrolysis, especially under harsh acidic or basic conditions.[4] Evaporating reagents can concentrate the acetic acid byproduct with trace water, leading to hydrolysis.[4]
-
Product is Water-Soluble: If your acetylated compound has high polarity, it may have significant solubility in the aqueous layer, leading to loss during extraction.
-
Solution: Before discarding any aqueous layers, test them by TLC to see if your product is present. If so, re-extract the aqueous layers with a more polar organic solvent. "Salting out" by adding a large amount of NaCl (brine) to the aqueous layer can decrease the polarity of the aqueous phase and drive your compound into the organic layer.[8][9]
-
-
Product is Volatile: Low molecular weight acetylated compounds can be volatile and may be lost during solvent removal on a rotary evaporator.
-
Solution: Check the solvent collected in the rotovap's cold trap for your product. Use lower temperatures and pressures during evaporation.
-
// Nodes start [label="Low Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reaction [label="Check Reaction\nCompletion (TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; check_hydrolysis [label="Suspect Hydrolysis?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_aq_layer [label="Check Aqueous Layer\nfor Product (TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; check_volatility [label="Is Product Volatile?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; incomplete [label="Incomplete Reaction", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; hydrolyzed [label="Product Hydrolyzed", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; water_soluble [label="Product is Water-Soluble", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; volatile_loss [label="Product Lost to Evaporation", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; optimize_rxn [label="Optimize Reaction\n(Time, Temp, Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mild_workup [label="Use Milder Conditions\n(e.g., NaHCO3 wash)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; back_extract [label="Back-extract Aqueous Layer\n'Salt Out' with Brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gentle_evap [label="Use Gentle Evaporation\n(Lower Temp/Pressure)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_reaction; check_reaction -> check_hydrolysis [label="Reaction Complete"]; check_reaction -> incomplete [label="Incomplete"]; incomplete -> optimize_rxn;
check_hydrolysis -> check_aq_layer [label="No"]; check_hydrolysis -> hydrolyzed [label="Yes"]; hydrolyzed -> mild_workup;
check_aq_layer -> check_volatility [label="No Product Found"]; check_aq_layer -> water_soluble [label="Product Found"]; water_soluble -> back_extract;
check_volatility -> volatile_loss [label="Yes"]; volatile_loss -> gentle_evap; } DOT Decision tree for troubleshooting low yield.
Q4: I have an emulsion forming in my separatory funnel. How can I break it?
A4: Emulsions are a common and frustrating problem where the boundary between the organic and aqueous layers is obscured. Several techniques can be employed to resolve them:
-
Patience: Allow the separatory funnel to sit undisturbed for a longer period.
-
Brine Wash: Add a saturated solution of NaCl (brine). This increases the ionic strength and polarity of the aqueous phase, which can help force the separation.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a very effective method to break up an emulsion.
Data Presentation: Purification Parameters
The choice of purification method and its parameters are critical for obtaining a high-purity acetylated compound. The tables below summarize common starting conditions for column chromatography and recrystallization.
Table 1: Typical Parameters for Column Chromatography of Acetylated Compounds
| Parameter | Description | Common Values/Choices | Citation |
| Stationary Phase | The solid adsorbent used to pack the column. | Silica Gel, Alumina (acidic, basic, or neutral) | [10] |
| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compound through the column. Polarity is adjusted for optimal separation. | Hexane/Ethyl Acetate, Dichloromethane/Methanol | [10][11] |
| Eluent Gradient | The ratio of polar to non-polar solvent. Less polar compounds elute first. | Start with low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase polarity (e.g., 1:1 Hexane:EtOAc). | [11] |
| Sample Loading | Method of applying the crude product to the column. | Wet Loading: Dissolve sample in a minimum of eluent. Dry Loading: Adsorb the sample onto a small amount of silica gel before adding to the column. | [12] |
Table 2: Selecting a Recrystallization Solvent
| Solvent Property | Ideal Characteristic | Rationale | Citation |
| Solubility at High Temp | High | To dissolve the compound completely in a minimal amount of solvent. | [13][14] |
| Solubility at Low Temp | Low | To maximize the recovery of the crystallized product upon cooling. | [13][14] |
| Boiling Point | Lower than the melting point of the compound. | To prevent the compound from "oiling out" instead of dissolving. | [15] |
| Reactivity | Inert | The solvent should not react with the compound being purified. | |
| Impurity Solubility | Impurities should be either highly soluble or insoluble at all temperatures. | Highly soluble impurities remain in the mother liquor; insoluble ones can be removed by hot filtration. | [15] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a standard procedure for purifying an acetylated compound using silica gel flash chromatography.
-
Column Preparation:
-
Secure a glass column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom.[12]
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column, tapping the side gently to ensure even packing.[12]
-
Add another thin layer of sand on top of the packed silica to prevent disruption during solvent addition.[11]
-
Equilibrate the column by running 2-3 column volumes of the starting eluent through the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude acetylated product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder remains.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.
-
Begin collecting fractions in test tubes or vials as the solvent elutes from the bottom.
-
Start with a low-polarity eluent (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., 4:1, 1:1) to elute compounds of increasing polarity.[11]
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified acetylated compound.
-
// Nodes prep_col [label="1. Prepare Column\n(Cotton, Sand, Silica Slurry)", fillcolor="#F1F3F4", fontcolor="#202124"]; load_sample [label="2. Load Sample\n(Dry loading preferred)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elute [label="3. Elute with Solvent Gradient\n(Low to High Polarity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="4. Collect Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="5. Analyze Fractions (TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; combine [label="6. Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaporate [label="7. Evaporate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep_col -> load_sample; load_sample -> elute; elute -> collect; collect -> analyze; analyze -> combine; combine -> evaporate; evaporate -> product; } DOT Workflow for Column Chromatography.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying a solid acetylated compound by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Test different solvents to find one that dissolves the compound when hot but not when cold (see Table 2).[16]
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, drying agent), perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper.[15]
-
-
Crystallization:
-
Collection and Washing:
-
Drying:
-
Allow air to be pulled through the crystals on the filter for several minutes to partially dry them.
-
Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.
-
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. organic chemistry - How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. columbia.edu [columbia.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. web.mnstate.edu [web.mnstate.edu]
Preventing anomerization during glycosidic coupling reactions.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of anomerization during glycosidic coupling reactions. It is intended for researchers, scientists, and professionals in drug development who encounter challenges with stereoselectivity in their glycosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a problem in glycosidic coupling?
A1: Anomerization refers to the formation of a mixture of stereoisomers (anomers) at the anomeric carbon (C-1) of the glycosyl donor during a glycosylation reaction. These anomers are designated as alpha (α) or beta (β). The formation of an undesired anomer or a mixture of anomers complicates purification, reduces the yield of the target molecule, and can lead to products with incorrect biological activity.[1][2] Controlling the stereochemistry to favor a single anomer is a critical challenge in carbohydrate synthesis.[3][4]
Q2: What is the primary mechanistic cause of losing stereocontrol at the anomeric center?
A2: The loss of stereocontrol often stems from the reaction mechanism proceeding through an S_N1-like pathway.[5][6] In this process, the leaving group at the anomeric center departs to form a planar, sp²-hybridized oxocarbenium ion intermediate.[1][7] This intermediate can be attacked by the nucleophile (the glycosyl acceptor) from either the top or bottom face, leading to a mixture of α and β anomers.[1] The final anomeric ratio is then influenced by various factors including thermodynamics and kinetics.[2]
Q3: What are the key factors that influence the stereochemical outcome of a glycosylation reaction?
A3: The stereoselectivity of a glycosylation reaction is highly sensitive and depends on the interplay of several factors:
-
Glycosyl Donor: The structure, protecting groups, and leaving group at the anomeric center are crucial.[8]
-
Glycosyl Acceptor: The nucleophilicity and steric hindrance of the acceptor alcohol play a significant role.[8][9]
-
Protecting Groups: The choice of protecting groups, especially at the C-2 position, can direct the stereochemical outcome through neighboring group participation.[3][10]
-
Solvent: Solvents can influence the stability of reactive intermediates and may participate in the reaction.[2][11]
-
Activator/Promoter: The Lewis acid or promoter used to activate the donor affects the reaction mechanism and rate.[11][12]
-
Temperature: Lower temperatures generally favor the kinetically controlled product and can enhance selectivity.[9][11]
Troubleshooting Guide: Undesired Anomeric Ratios
Problem: My reaction produced a mixture of α and β anomers, but I need a single, pure stereoisomer.
This troubleshooting guide will help you diagnose the potential causes and suggest solutions to improve the stereoselectivity of your glycosidic coupling reaction.
Scenario 1: Achieving 1,2-trans Glycosides (e.g., β-glucosides, α-mannosides)
Q: How can I ensure the formation of a 1,2-trans product?
A: Utilize a "participating" protecting group at the C-2 position.
-
Mechanism: An acyl-type protecting group (e.g., acetyl, benzoyl, picoloyl) at the C-2 position can attack the anomeric center upon activation of the leaving group.[10] This forms a cyclic oxonium ion intermediate, which sterically shields one face of the donor. The glycosyl acceptor can then only attack from the opposite face, resulting in the exclusive formation of the 1,2-trans glycosidic linkage.[1] This strategy is one of the most reliable methods for achieving 1,2-trans selectivity.[8]
-
Troubleshooting Steps:
-
Verify C-2 Protecting Group: Check if your glycosyl donor has a participating group (acetyl, benzoyl, etc.) at the C-2 position.
-
Modify the Donor: If a non-participating group (e.g., benzyl ether) is present, replace it with a participating group.
-
Consider Solvent: While NGP is powerful, highly coordinating solvents can sometimes interfere. Use non-participating solvents like dichloromethane (DCM).
-
Scenario 2: Achieving 1,2-cis Glycosides (e.g., α-glucosides, β-mannosides)
Q: My reaction is giving the 1,2-trans product due to neighboring group participation, but I need the 1,2-cis anomer. What should I do?
A: Employ a "non-participating" protecting group at the C-2 position and carefully control reaction conditions.
-
Mechanism: The synthesis of 1,2-cis glycosides is challenging because it requires avoiding neighboring group participation and controlling the approach of the acceptor to the oxocarbenium ion intermediate.[2] Success often relies on fine-tuning the reaction conditions to favor an S_N2-like displacement or control the facial selectivity of the S_N1 pathway.
-
Troubleshooting Steps:
-
Modify C-2 Protecting Group: Use a non-participating group like a benzyl (Bn) or silyl ether at the C-2 position. An azido group at C-2 is also known to be particularly α-directing.[11][13]
-
Solvent Choice: The choice of solvent is critical. Ethereal solvents (like diethyl ether) can promote the formation of the α-anomer via an in-situ anomerization of the donor. Acetonitrile can favor the β-anomer by forming a transient α-nitrilium ion intermediate that is then displaced.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to minimize anomerization and favor the kinetic product.[9]
-
Pre-activation Protocol: Consider a pre-activation protocol, where the glycosyl donor is activated by the promoter at low temperature before the acceptor is added.[10] This temporal separation can provide unique stereochemical control.[10]
-
Donor Reactivity: Employing "disarmed" donors (those with electron-withdrawing protecting groups) can favor β-anomer formation, while "armed" donors (with electron-donating groups) tend to promote α-anomers.[14]
-
Data on Factors Influencing Anomeric Selectivity
Quantitative data from various studies are summarized below to illustrate the impact of different reaction parameters on the anomeric ratio (α/β).
Table 1: Effect of Solvent and Additives on α-Selectivity
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent/Additive | Temp (°C) | α/β Ratio | Reference |
| Thioglycoside | Primary Alcohol | NIS/TMSOTf | DCM | -20 | 6:1 | [2] |
| Thioglycoside | Primary Alcohol | NIS/TMSOTf | DCM / DMF (1.5 eq) | -20 | >10:1 | [2] |
| Thioglycoside | Primary Alcohol | NIS/TMSOTf | DCM / DMF (6.0 eq) | -20 | 19:1 | [2] |
Table 2: Effect of C-2 Protecting Group on Stereoselectivity
| Donor Sugar Type | C-2 Group | Expected Outcome | Mechanism | Reference |
| Glucosyl Donor | O-Acetyl (Ac) | 1,2-trans (β) | Neighboring Group Participation | [1] |
| Glucosyl Donor | O-Benzyl (Bn) | Mixture (often α-favored) | S_N1/S_N2, Anomeric Effect | [11] |
| Glucosyl Donor | Azido (N₃) | 1,2-cis (α) | S_N1/S_N2, α-directing effect | [11][13] |
| Mannosyl Donor | O-Acetyl (Ac) | 1,2-trans (α) | Neighboring Group Participation | [4] |
| Mannosyl Donor | 2,3-O-xylene | 1,2-cis (β) | Conformational Control | [4] |
Key Experimental Protocols
Protocol 1: General Procedure for Stereoselective Glycosylation using a Thioglycoside Donor (Pre-activation Method)
This protocol outlines a general method for glycosylation that can be adapted to control anomeric selectivity by modifying temperature, solvents, and additives.
Materials:
-
Glycosyl donor (e.g., Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside)
-
Glycosyl acceptor (dried and azeotroped with toluene)
-
Activator system (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) or TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
Procedure:
-
Preparation: Add the glycosyl donor and freshly activated 4 Å molecular sieves to a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Pre-activation: Cool the reaction mixture to the desired temperature (e.g., -78 °C to -40 °C). Add the activator (e.g., NIS). Stir for 5-10 minutes.
-
Initiation: Add a catalytic amount of the promoter (e.g., TfOH) dropwise. The solution typically changes color, indicating donor activation. Allow the activation to proceed for 15-30 minutes.
-
Coupling: Dissolve the glycosyl acceptor in anhydrous DCM and add it dropwise to the activated donor mixture via a syringe.
-
Reaction Monitoring: Allow the reaction to stir at the low temperature, slowly warming to a higher temperature if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a base (e.g., triethylamine or pyridine), followed by a solution of sodium thiosulfate to consume excess iodine.
-
Workup and Purification: Dilute the mixture with DCM, filter through celite to remove molecular sieves, and wash the filtrate sequentially with saturated sodium bicarbonate and brine. Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography to isolate the desired glycoside.
Visual Guides and Workflows
General Mechanism of Glycosylation
Caption: General pathway showing donor activation to a planar oxocarbenium ion, which can be attacked from either face to produce α or β anomers.
Troubleshooting Workflow for Anomeric Control
Caption: A decision-making workflow to select the appropriate strategy for controlling the anomeric outcome of a glycosylation reaction.
Neighboring Group Participation (NGP) Mechanism
Caption: Mechanism of neighboring group participation by a C-2 acyl group, leading to the stereoselective formation of a 1,2-trans glycoside.
References
- 1. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 5. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 8. Venturing beyond Donor-Controlled Glycosylation: New Perspectives toward Anomeric Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Approaches to stereoselective 1,1'-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H and 13C NMR analysis of beta-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate.
A detailed ¹H and ¹³C NMR spectroscopic guide for researchers in drug development, offering a comparative analysis of β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate (also known as Acetagastrodine) and related acetylated glucosides.
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate. The data presented serves as a crucial reference for the identification and characterization of this compound and its analogues, which are of significant interest in neuroprotective and other therapeutic research areas. For comparative purposes, spectral data for the parent compound, Gastrodin, and another acetylated aryl glucoside are also included.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide a detailed fingerprint of the molecular structure. The data for the title compound and its comparators are summarized in the tables below.
Table 1: ¹H NMR Spectral Data of β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate and Comparative Compounds.
| Assignment | β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate (in CDCl₃) | Gastrodin (in DMSO-d₆) |
| Glucosyl Protons | ||
| H-1' | 5.03 (d, J = 7.6 Hz) | 4.67 (d, J = 7.5 Hz) |
| H-2' | 5.23 (m) | 3.10 (m) |
| H-3' | 5.29 (m) | 3.20 (m) |
| H-4' | 5.11 (m) | 3.15 (m) |
| H-5' | 3.90 (m) | 3.35 (m) |
| H-6'a | 4.22-4.15 (m) | 3.68 (m) |
| H-6'b | 4.32-4.28 (m) | 3.45 (m) |
| Acetyl Protons | ||
| 4 x OAc | 2.03 (s), 2.06 (s), 2.07 (s) | - |
| Aromatic Protons | ||
| H-2, H-6 | 6.55-6.52 (m) | 7.25 (d, J = 8.5 Hz) |
| H-3, H-5 | 6.55-6.52 (m) | 6.95 (d, J = 8.5 Hz) |
| Hydroxymethyl Protons | ||
| -CH₂- | 4.32-4.28 (m) | 4.45 (s) |
Table 2: ¹³C NMR Spectral Data of β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate and Comparative Compounds.
| Assignment | β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate (in CDCl₃) | Gastrodin (in DMSO-d₆) [1] |
| Glucosyl Carbons | ||
| C-1' | 98.71 | 100.4 |
| C-2' | 72.43 | 73.1 |
| C-3' | 72.23 | 76.8 |
| C-4' | 68.34 | 70.0 |
| C-5' | 70.91 | 76.9 |
| C-6' | 65.28 | 60.9 |
| Acetyl Carbons | ||
| 4 x C=O | 170.17, 169.48, 169.17 | - |
| 4 x CH₃ | 20.56 | - |
| Aromatic Carbons | ||
| C-1 | 155.35 | 156.1 |
| C-2, C-6 | 109.24 | 116.8 |
| C-3, C-5 | 109.24 | 128.8 |
| C-4 | 157.09 | 131.0 |
| Hydroxymethyl Carbon | ||
| -CH₂- | 64.55 | 62.5 |
Experimental Protocols
NMR Spectroscopy
NMR spectra were recorded on a Bruker AV III-500 spectrometer.[2] Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard. For the acquisition of ¹H NMR spectra, the following parameters were typically used: a 30° pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 2.73 seconds. For ¹³C NMR spectra, a 30° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 0.9 seconds were employed. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, were performed to aid in the complete assignment of all proton and carbon signals.
Structural and Spectral Correlation
The following diagram illustrates the key correlations between the chemical structure of β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate and its characteristic NMR signals.
Caption: Key ¹H-¹³C correlations in the NMR spectra of the title compound.
This guide provides foundational NMR data and methodologies essential for the accurate identification and quality control of β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate in a research and development setting. The comparative data further aids in distinguishing it from its parent compound and other related glycosides.
References
A Comparative Guide to X-ray Crystallography for the Structural Elucidation of Acetylated Glucosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography with alternative techniques for determining the three-dimensional structure of acetylated glucosides. It includes supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Structural Determination of Acetylated Glucosides
Acetylated glucosides are a class of carbohydrate derivatives with significant roles in biological processes and as intermediates in the synthesis of pharmaceuticals and other bioactive compounds. Determining their precise three-dimensional structure is crucial for understanding their function, reactivity, and interactions with biological targets. X-ray crystallography stands as a powerful and widely used technique for obtaining atomic-level structural information of these molecules in their crystalline state.[1][2]
Comparison of Analytical Techniques
While X-ray crystallography is a gold standard for high-resolution structural analysis, other techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provide complementary information. The choice of technique depends on the specific research question, sample properties, and desired level of detail.
Qualitative Comparison:
-
X-ray Crystallography: Provides a static, high-resolution three-dimensional model of the molecule as it exists in a crystal lattice.[2] It is unparalleled in its ability to define precise bond lengths, bond angles, and stereochemistry.[3] However, the absolute requirement for a well-ordered single crystal can be a significant bottleneck.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural and dynamic information of molecules in solution, which can be more representative of the physiological environment.[4] NMR is excellent for determining the constitution and configuration of molecules and for studying conformational dynamics. For acetylated glucosides, 1H and 13C NMR are essential for confirming the structure and purity of the synthesized compounds.[5][6] However, deriving a high-resolution 3D structure for a small molecule solely from NMR can be more complex than with X-ray crystallography, and the resolution may be lower.[4]
-
Mass Spectrometry (MS): Primarily used to determine the molecular weight and elemental composition of acetylated glucosides.[7][8] Tandem MS (MS/MS) can provide information about the structure through fragmentation patterns, but it does not yield a three-dimensional structure. It is often used as a complementary technique to confirm the identity and purity of the sample before structural analysis by X-ray crystallography or NMR.
Quantitative Data Comparison:
The following table summarizes key quantitative parameters for X-ray crystallography and NMR spectroscopy in the context of determining the structure of acetylated glucosides. The values are typical and can vary depending on the specific molecule and instrumentation.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Resolution | Typically 0.5 - 1.5 Å for small molecules | Not directly comparable; provides atomic connectivity and through-space proximities | Provides mass-to-charge ratio with high accuracy |
| Sample Requirement | Single, well-ordered crystal (0.1 - 0.5 mm)[9] | 1-10 mg of pure sample dissolved in a suitable deuterated solvent | Micrograms to nanograms of pure sample |
| Data Acquisition Time | Hours to a day | Minutes to hours per experiment | Minutes |
| Structural Information | 3D atomic coordinates, bond lengths, bond angles, thermal motion | Through-bond and through-space atomic correlations, conformational dynamics | Molecular weight, elemental formula, fragmentation pattern |
| Major Limitation | Requirement for single crystals | Lower resolution for 3D structure, complex data analysis | Does not provide 3D structure |
Experimental Protocol: X-ray Crystallography of an Acetylated Glucoside
This section provides a detailed methodology for determining the crystal structure of an acetylated glucoside, from sample preparation to structure refinement.
Sample Preparation and Purification
-
Synthesis: The acetylated glucoside is first synthesized using established chemical methods. For example, peracetylation of a glucoside can be achieved using acetic anhydride in the presence of a catalyst like pyridine or sodium acetate.
-
Purification: The crude product is purified to >98% purity, as impurities can inhibit crystallization. Common purification techniques include flash column chromatography on silica gel and recrystallization.
-
Characterization: The purified compound's identity and purity are confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Crystallization
The goal is to grow a single, well-ordered crystal of the acetylated glucoside that is suitable for X-ray diffraction (typically 0.1-0.5 mm in its largest dimension).[9]
-
Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen. Solvents commonly used for acetylated sugars include ethanol, methanol, ethyl acetate, and acetone.
-
Crystallization Methods:
-
Slow Evaporation: A near-saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days to weeks.[10]
-
Vapor Diffusion: A concentrated solution of the compound is placed as a drop on a coverslip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble. The precipitant vapor slowly diffuses into the drop, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization. The cooling rate should be slow to allow the formation of large, well-ordered crystals.[9]
-
-
Crystal Harvesting: Once suitable crystals have formed, a single crystal is carefully selected and mounted on a goniometer head, typically in a cryo-loop with a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
X-ray Diffraction Data Collection
-
Instrumentation: Data is collected using a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, and a detector (e.g., a CCD or CMOS detector).
-
Data Collection Strategy: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The rotation range and exposure time are optimized to obtain a complete and high-quality dataset.[11]
Data Processing and Structure Solution
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then scaled and merged to produce a unique set of reflections.[12]
-
Structure Solution: The phase information, which is lost during the diffraction experiment, is determined using computational methods such as direct methods or Patterson methods for small molecules.
-
Structure Refinement: An initial model of the molecule is built into the electron density map. The atomic positions and thermal parameters are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[13]
-
Validation: The final structure is validated to ensure its quality and accuracy using various crystallographic metrics.
Visualizations
Experimental Workflow for X-ray Crystallography
Caption: Workflow for determining the structure of an acetylated glucoside by X-ray crystallography.
Comparison of Structural Determination Methods
Caption: Logical flow for the structural characterization of acetylated glucosides.
Conclusion
X-ray crystallography is an indispensable tool for obtaining high-resolution three-dimensional structures of acetylated glucosides, providing invaluable insights for researchers in chemistry, biology, and drug development. While the necessity of obtaining high-quality crystals can be a challenge, the unparalleled detail of the resulting structural models often justifies the effort. For a comprehensive understanding, X-ray crystallography is best used in conjunction with other analytical techniques like NMR spectroscopy and mass spectrometry, which provide complementary information on the molecule's identity, purity, and solution-state behavior.
References
- 1. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. rigaku.com [rigaku.com]
- 4. people.bu.edu [people.bu.edu]
- 5. Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-D-Glucopyranose pentaacetate [webbook.nist.gov]
- 8. β-D-Glucopyranose pentaacetate [webbook.nist.gov]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. How To [chem.rochester.edu]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Methods for Purity Assessment of Acetagastrodin
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients is a critical step in the quality control process. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods that can be utilized for the purity assessment of Acetagastrodin. While specific validated methods for this compound are not widely published, methods for its parent compound, Gastrodin, offer a strong foundation for developing a robust purity testing protocol. This document outlines and compares several reported HPLC methods for Gastrodin which can be adapted and validated for this compound.
Comparison of HPLC Methods
The following table summarizes key chromatographic parameters from different HPLC methods reported for the analysis of Gastrodin. These methods, with appropriate validation, can be considered as starting points for the purity assessment of this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Eclipse XDB-C8 | YWG-C18 | Diamonsil C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | 10% Acetonitrile in Water | Methanol:Water (2.5:97.5 v/v) | Acetonitrile:0.01% Acetic Acid (1:99 v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection Wavelength | Not Specified | 221 nm[1] | 220 nm[2] |
| Internal Standard | Not Specified | Phloroglucinolum[1] | Not Specified |
| Linearity Range | Not Specified | 10-320 µg/mL[1] | 1.31-104.80 mg/L[2] |
| Coefficient of Variation (Within-day) | Not Specified | 2.94%[1] | Not Specified |
| Detection Limit | Not Specified | Not Specified | 0.03 mg/L[2] |
| Average Recovery | Not Specified | Not Specified | 98.8%[2] |
Experimental Workflow for HPLC Purity Method Development and Validation
The development and validation of an HPLC method for purity assessment is a systematic process. The following diagram illustrates a typical workflow.
References
A Comparative Analysis of Glycosylation Donor Reactivities for Researchers and Drug Development Professionals
A deep dive into the reactivity of common glycosyl donors, supported by quantitative data and detailed experimental protocols to guide the synthesis of complex carbohydrates.
In the intricate world of carbohydrate chemistry, the selection of an appropriate glycosyl donor is paramount to the success of a glycosylation reaction. The reactivity of these donors dictates reaction kinetics, yields, and stereochemical outcomes, making a thorough understanding of their comparative performance essential for researchers in glycobiology and professionals in drug development. This guide provides an objective comparison of different glycosyl donors, backed by experimental data, to facilitate informed decision-making in the synthesis of complex glycoconjugates.
Factors Influencing Glycosyl Donor Reactivity
The reactivity of a glycosyl donor is not an intrinsic property but is influenced by a confluence of factors, including the nature of the leaving group at the anomeric center, the type of protecting groups on the carbohydrate scaffold, and the reaction conditions employed.[1][2]
A pivotal concept in understanding donor reactivity is the "armed-disarmed" principle.[2][3] Glycosyl donors are considered "armed" when they are protected with electron-donating groups, such as benzyl ethers, which enhance their reactivity. Conversely, "disarmed" donors bear electron-withdrawing protecting groups, like acetyl or benzoyl esters, leading to a decrease in reactivity.[1][2] This electronic effect plays a crucial role in chemoselective glycosylation strategies, allowing for the sequential assembly of oligosaccharides.
Quantitative Comparison of Glycosyl Donor Reactivities
To provide a quantitative measure of the reactivity of different glycosyl donors, the concept of Relative Reactivity Values (RRVs) has been established. These values are determined through competitive glycosylation experiments where two donors compete for a limited amount of a glycosyl acceptor. The product ratio, typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, reflects the relative reactivity of the two donors.
Below are tables summarizing the RRVs for various commonly used glycosyl donors.
Thioglycoside Donors
Thioglycosides are widely utilized donors due to their stability and tunable reactivity. Their reactivity is significantly influenced by the nature of the thiol aglycon and the protecting groups on the sugar ring.
| Glycosyl Donor | Leaving Group | Protecting Groups | Relative Reactivity Value (RRV) | Reference |
| Per-O-acetylated thiophenyl galactoside | SPh | Acetyl | 1 | [4] |
| Per-O-benzylated thiophenyl galactoside | SPh | Benzyl | >100 | [2] |
| Per-O-acetylated thioethyl glucoside | SEt | Acetyl | ~10 | [5] |
| Per-O-benzylated thioethyl glucoside | SEt | Benzyl | High | [5] |
| 4-Nitrophenyl thiogalactoside | S(p-NO2Ph) | Benzoyl | 0.042 | [4] |
| 4-Methoxyphenyl thiogalactoside | S(p-OMePh) | Benzoyl | 18.1 | [4] |
Glycosyl Halide and Trichloroacetimidate Donors
Glycosyl halides (bromides and iodides) and trichloroacetimidates are another important class of highly reactive glycosyl donors.
| Glycosyl Donor | Leaving Group | Protecting Groups | Relative Reactivity | Reference |
| Acetobromoglucose | Br | Acetyl | Reactive | [6] |
| Per-O-silylated glycosyl iodide | I | Silyl ethers | Very High | [7] |
| Per-O-acetylated glycosyl iodide | I | Acetyl | Deactivated | [7] |
| Glucosyl trichloroacetimidate | OC(NH)CCl3 | Benzyl | High | [8] |
| Galactosyl trichloroacetimidate | OC(NH)CCl3 | Benzoyl | Lower than benzylated | [9] |
Experimental Protocols
The determination of glycosyl donor reactivity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Protocol for Determining Relative Reactivity Values (RRVs) via Competitive Glycosylation with HPLC Analysis
Objective: To quantify the relative reactivity of two different glycosyl donors.
Materials:
-
Glycosyl Donor A
-
Glycosyl Donor B (Reference Donor)
-
Glycosyl Acceptor (e.g., methanol or a primary alcohol on another sugar)
-
Activator (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) for thioglycosides)
-
Anhydrous Dichloromethane (DCM)
-
Molecular Sieves (4 Å)
-
HPLC grade solvents (e.g., hexane, ethyl acetate)
-
Internal standard for HPLC analysis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add activated 4 Å molecular sieves.
-
Add a solution of Glycosyl Donor A (1.0 equiv.), Glycosyl Donor B (1.0 equiv.), and the Glycosyl Acceptor (0.8 equiv.) in anhydrous DCM.
-
Add the internal standard to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
In a separate flask, prepare a solution of the activator (e.g., NIS (1.2 equiv.) and a catalytic amount of TfOH) in anhydrous DCM.
-
Add the activator solution dropwise to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the limiting glycosyl acceptor is consumed, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate solution for reactions involving iodine).
-
Warm the mixture to room temperature, dilute with DCM, and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by HPLC to determine the ratio of the products formed from Donor A and Donor B. The RRV is calculated from this ratio.[4]
Protocol for Monitoring Glycosylation Reactions by NMR Spectroscopy
Objective: To monitor the kinetics and mechanism of a glycosylation reaction in real-time.
Materials:
-
Glycosyl Donor
-
Glycosyl Acceptor
-
Activator
-
Deuterated solvent (e.g., CDCl3 or CD2Cl2)
-
NMR tube
Procedure:
-
In a flame-dried NMR tube under an inert atmosphere, dissolve the glycosyl donor and acceptor in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).
-
Cool the NMR probe to the desired reaction temperature.
-
Inject the activator solution into the NMR tube.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra to monitor the disappearance of the starting materials and the appearance of the glycosidic product and any intermediates.[10][11]
-
Integration of the characteristic signals allows for the determination of reaction kinetics.
Visualizing Glycosylation Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 2. Glycosyl donor - Wikipedia [en.wikipedia.org]
- 3. Armed and disarmed saccharides - Wikipedia [en.wikipedia.org]
- 4. Thio-arylglycosides with Various Aglycon Para-Substituents, a Probe for Studying Chemical Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cation Clock Reactions for the Determination of Relative Reaction Kinetics in Glycosylation Reactions: Applications to Gluco- and Mannopyranosyl Sulfoxide and Trichloroacetimidate Type Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Detection and Characterization of Rapidly Equilibrating Glycosylation Reaction Intermediates Using Exchange NMR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lewis Acid Catalysts in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of glycosides is a cornerstone of carbohydrate chemistry, with critical applications in drug development, glycobiology, and materials science. Lewis acid catalysis has emerged as a powerful and versatile strategy to control the stereochemical outcome of glycosylation reactions. This guide provides an objective comparison of common Lewis acid catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid catalyst in a glycosylation reaction is critically dependent on the nature of the glycosyl donor, the acceptor, the solvent, and the reaction temperature. The following table summarizes the performance of several common Lewis acid catalysts in promoting glycosylation, with a focus on yield and stereoselectivity.
| Catalyst | Glycosyl Donor | Glycosyl Acceptor | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Sc(OTf)₃ | N-Acetyl galactosamine donor | Primary alcohol | Not specified | 90 | High | 10:90 | [1] |
| Hf(OTf)₄ | N-Acetyl galactosamine donor | Primary alcohol | Not specified | 90 (reflux) | High | 90:10 | [1] |
| FeCl₃ | C-2-O-alkyl protected glycosyl-OTCA | Various | Not specified | -60 to RT | High to excellent | 1,2-trans selective | [2][3] |
| BF₃·OEt₂ | 1,2-Cyclopropaneacetylated galactosyl donor | Various | Not specified | Not specified | Moderate to good | β-selective | [4] |
| TMSOTf | 1,2-Cyclopropaneacetylated galactosyl donor | Various | Not specified | Not specified | Good to excellent | α-selective | [4] |
| SnCl₄ | 4,6-di-O-benzyl-2,3-O-carbonate-protected thioglucoside | Various | Not specified | Not specified | Not specified | α-selective | [5] |
| PhBF₂/Ph₂BF | Trichloroacetimidate (OTCA) donor | 2-propanol | Not specified | Not specified | High | 1,2-trans selective | [2][3] |
Key Observations:
-
Scandium(III) triflate (Sc(OTf)₃) is highly effective in promoting the formation of β-glycosides with N-acetyl galactosamine donors.[1]
-
In contrast, Hafnium(IV) triflate (Hf(OTf)₄) under reflux conditions provides excellent α-selectivity with the same donor.[1]
-
Iron(III) chloride (FeCl₃) is an inexpensive and environmentally benign catalyst for achieving high yields and 1,2-trans stereoselectivity.[2][3]
-
The choice between boron trifluoride etherate (BF₃·OEt₂) and trimethylsilyl triflate (TMSOTf) can dictate the stereochemical outcome with certain donors, offering a method for switchable selectivity.[4]
-
Tin(IV) chloride (SnCl₄) can be employed to reverse the stereoselectivity of glycosylations with specific carbonate-protected thioglycoside donors.[5]
-
Less acidic boron fluoride derivatives like PhBF₂ and Ph₂BF are effective for stereoselective 1,2-trans glycosylation.[2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for glycosylation reactions using different Lewis acid catalysts.
General Procedure for Glycosylation using Rare Earth Metal Triflates (Sc(OTf)₃ or Hf(OTf)₄) [1]
-
To a solution of the glycosyl donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature, add the Lewis acid catalyst (e.g., Sc(OTf)₃ or Hf(OTf)₄, 0.1 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., 90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a few drops of a suitable quenching agent (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired glycoside.
-
Characterize the product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to determine the yield and stereochemical outcome.
Procedure for FeCl₃-Catalyzed 1,2-trans Glycosylation [2][3]
-
Dissolve the C-2-O-alkyl protected glycosyl-OTCA donor (1.0 equiv) and the acceptor (1.5 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to -60 °C.
-
Add a solution of iron(III) chloride (FeCl₃, 0.1 equiv) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by silica gel column chromatography to yield the 1,2-trans glycoside.
Visualizing Glycosylation Workflows and Catalyst Logic
To better understand the experimental process and the decision-making involved in catalyst selection, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Validation of Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of a novel tyrosinase inhibitor against well-established inhibitors: Kojic Acid, Arbutin, and Hydroquinone. The following sections detail the quantitative comparison of their inhibitory activities, the experimental protocols for validation, and a visualization of the underlying biochemical pathways.
Data Presentation: Quantitative Comparison of Tyrosinase Inhibitors
The inhibitory efficacy of the test compound and known tyrosinase inhibitors was evaluated by determining their half-maximal inhibitory concentration (IC50) against mushroom tyrosinase. Lower IC50 values indicate greater potency.
| Compound | IC50 (µM) | Inhibition Type | Notes |
| Test Compound | [Insert IC50 value] | [Insert Inhibition Type] | [Insert relevant notes, e.g., novel scaffold, improved solubility] |
| Kojic Acid | 5 - 50 | Mixed/Competitive | A well-established inhibitor, often used as a positive control. Its use can be limited by instability.[1] |
| Arbutin (β-arbutin) | 200 - 3500 | Competitive | A natural hydroquinone glycoside, considered a safer alternative to hydroquinone.[2] |
| Hydroquinone | 10 - 100 | Competitive | Considered a potent inhibitor, but its use is restricted in some regions due to safety concerns.[2][3][4] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the tyrosinase enzyme (mushroom vs. human), substrate concentration, and assay buffer pH.[2] The data presented here are aggregated from multiple sources for comparative purposes.
Experimental Protocols: Validation of Tyrosinase Inhibitory Activity
The following protocol outlines the methodology used to determine the tyrosinase inhibitory activity of the test compounds.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Kojic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and kojic acid in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution (or solvent for control), and 20 µL of the tyrosinase enzyme solution.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control reaction (enzyme + substrate + solvent).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualization
Tyrosinase Signaling Pathway in Melanogenesis
The following diagram illustrates the key steps in the melanin synthesis pathway and highlights the point of action for tyrosinase inhibitors.
Caption: The tyrosinase enzyme catalyzes the initial, rate-limiting steps of melanogenesis.
Experimental Workflow for Tyrosinase Inhibitor Validation
The logical flow of the experimental validation process is depicted below.
Caption: A stepwise workflow ensures reproducible validation of tyrosinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
Efficacy comparison between Acetagastrodin and other antidiabetic compounds.
For Researchers, Scientists, and Drug Development Professionals
The landscape of antidiabetic therapeutics is continually evolving, with novel compounds being investigated for their potential to manage the complexities of diabetes mellitus. Acetagastrodin, a derivative of gastrodin, a bioactive component of the traditional Chinese medicine Gastrodia elata, has garnered interest for its potential neuroprotective effects. Recent studies on its parent compound, gastrodin, have suggested a possible role in ameliorating insulin resistance and hyperglycemia, opening a new avenue for research into its efficacy as an antidiabetic agent. This guide provides a comparative analysis of the proposed mechanism of action and available efficacy data for gastrodin, as a proxy for this compound, against established antidiabetic drug classes.
Mechanism of Action: A Comparative Overview
The therapeutic efficacy of antidiabetic drugs is intrinsically linked to their distinct mechanisms of action. While direct evidence for this compound's antidiabetic action is still emerging, studies on gastrodin have elucidated a pathway involving the enhancement of insulin sensitivity.[1] This is in contrast to the varied mechanisms of established antidiabetic agents, which target different aspects of glucose homeostasis.
Table 1: Comparison of Mechanisms of Action
| Drug Class/Compound | Primary Mechanism of Action | Key Molecular Targets |
| This compound (inferred from Gastrodin) | Enhances insulin sensitivity by reducing the ubiquitination and degradation of insulin receptors.[1] | PI3K/AKT pathway, GATA1, USP4, Insulin Receptor[1] |
| Biguanides (e.g., Metformin) | Decreases hepatic glucose production and increases peripheral glucose uptake and utilization.[2][3] | AMP-activated protein kinase (AMPK), Mitochondrial complex I[2][3] |
| Sulfonylureas (e.g., Glipizide, Glyburide) | Stimulates insulin secretion from pancreatic β-cells.[4][5][6] | ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells[4][5] |
| GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide) | Mimics the action of endogenous incretin GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety.[7][8] | Glucagon-like peptide-1 (GLP-1) receptor[8] |
Comparative Efficacy: A Review of Preclinical and Clinical Data
Direct comparative clinical trials between this compound and other antidiabetic drugs are not yet available. The following table summarizes preclinical data on gastrodin and established clinical efficacy data for major antidiabetic drug classes. It is crucial to note that preclinical data may not always translate to similar efficacy in humans.
Table 2: Summary of Efficacy Data
| Drug Class/Compound | Key Efficacy Parameters | Notes |
| Gastrodin (preclinical) | Fasting Blood Glucose: Significantly reduced in T2DM rats after 6 weeks of treatment.[1] Glucose Tolerance: Significantly improved in T2DM rats.[1] Insulin Sensitivity: Improved in T2DM rats.[1] Glucose Uptake: Increased in dexamethasone-induced insulin-resistant HepG2 cells.[1] | Data is from a preclinical study on rats and in vitro cell models.[1] Human clinical trial data is not available. |
| Metformin | HbA1c Reduction: Approximately 1.0-1.5%.[9][10] Fasting Plasma Glucose Reduction: Significant reduction. Effect on Body Weight: Neutral or slight weight loss. | First-line therapy for type 2 diabetes.[2] |
| Sulfonylureas | HbA1c Reduction: Approximately 1.0-1.5%.[10] Fasting Plasma Glucose Reduction: Significant reduction. Effect on Body Weight: Weight gain is a common side effect.[9] | Risk of hypoglycemia.[9] |
| GLP-1 Receptor Agonists | HbA1c Reduction: Approximately 1.0-2.0%, with some newer agents showing higher efficacy.[9][11] Fasting Plasma Glucose Reduction: Significant reduction. Effect on Body Weight: Significant weight loss.[8][9] | Also have beneficial cardiovascular effects.[12] |
Experimental Protocols: Investigating the Antidiabetic Effects of Gastrodin
The following are detailed methodologies from a key study investigating the antidiabetic properties of gastrodin, which can serve as a reference for future research on this compound.[1]
In Vivo Model: Type 2 Diabetes Mellitus in Rats
-
Animal Model: Male Sprague-Dawley rats were used. A model of type 2 diabetes was induced by feeding a high-fat diet for 8 weeks, followed by a single intraperitoneal injection of streptozotocin (STZ) (30 mg/kg).[1][13]
-
Treatment Groups:
-
Normal Control (NC) group.
-
Diabetic Control (DC) group.
-
Metformin-treated group (positive control).
-
Gastrodin-treated groups (various dosages).
-
-
Drug Administration: Gastrodin was administered orally once daily for 6 weeks.[1]
-
Efficacy Assessment:
-
Fasting Blood Glucose (FBG): Measured periodically from tail vein blood samples.[1]
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period. Rats were fasted overnight, and a glucose solution was administered orally. Blood glucose levels were measured at 0, 30, 60, and 120 minutes post-glucose administration.[14]
-
Insulin Sensitivity Index (ISI): Calculated from fasting blood glucose and insulin levels.
-
Biochemical Analysis: Serum levels of insulin, triglycerides (TG), and total cholesterol (TC) were measured.
-
Histopathological Analysis: Pancreatic and liver tissues were collected for histological examination.
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., insulin receptor, p-AKT, USP4) in liver tissue were determined.[1]
-
In Vitro Model: Insulin Resistance in HepG2 Cells
-
Cell Culture: Human hepatoma (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM).[1]
-
Induction of Insulin Resistance: Insulin resistance was induced by treating the cells with dexamethasone (1 μM) for 24 hours.[1]
-
Treatment: Insulin-resistant HepG2 cells were treated with varying concentrations of gastrodin for 24 hours.[1]
-
Efficacy Assessment:
-
Glucose Consumption: Measured by the change in glucose concentration in the cell culture medium.[1]
-
Glucose Uptake: Assessed using a fluorescent glucose analog, 2-NBDG.[1]
-
Glycogen Content: Measured using a glycogen assay kit.[1][15]
-
Western Blot Analysis: Protein expression levels of key signaling molecules were analyzed.[1]
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Proposed signaling pathway of this compound/Gastrodin in enhancing insulin sensitivity.
Caption: Workflow for evaluating the in vivo antidiabetic efficacy of this compound.
References
- 1. Intervention of Gastrodin in Type 2 Diabetes Mellitus and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mechanisms-and-characteristics-of-sulfonylureas-and-glinides - Ask this paper | Bohrium [bohrium.com]
- 5. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonylureas: Mechanism, Dosage, and Side Effects [medicoverhospitals.in]
- 7. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 9. Comparison of Different Antidiabetic Medication Classes: Efficacy and Safety | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 10. The Effect of Oral Antidiabetic Agents on A1C Levels: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Review of Efficacy and Safety of Newer Antidiabetic Drugs Approved from 2013 to 2017 in Controlling HbA1c in Diabetes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic Pathways and Clinical Implications of GLP-1 Receptor Agonists in Type 1 Diabetes Management [mdpi.com]
- 13. Gastrodin Ameliorates Cognitive Dysfunction in Diabetes Rat Model via the Suppression of Endoplasmic Reticulum Stress and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exogenous Nucleotides Ameliorate Insulin Resistance Induced by Palmitic Acid in HepG2 Cells through the IRS-1/AKT/FOXO1 Pathways [mdpi.com]
A Comparative Guide to Deprotection Strategies for Acetylated Phenolic Glycosides
The use of acetyl groups as a protecting strategy for hydroxyl moieties is fundamental in the chemical synthesis of complex molecules like phenolic glycosides. Their stability to various reaction conditions and the relative ease of their removal make them a popular choice. However, the final deprotection step is critical and requires careful selection of a method to ensure high yield and purity of the target compound without affecting other sensitive functional groups or cleaving the glycosidic bond.
This guide provides a comparative analysis of the most common deprotection strategies for acetylated phenolic glycosides: basic, acidic, and enzymatic hydrolysis. It offers a summary of their performance, detailed experimental protocols, and a visual representation of the workflows and logical comparisons to aid researchers in selecting the optimal method for their specific needs.
Comparative Analysis of Deprotection Methods
The choice of a deprotection strategy depends on several factors, including the overall stability of the glycoside, the presence of other protecting groups, the desired selectivity, and the scale of the reaction. The following table summarizes the key characteristics of each major method based on experimental data from the literature.
| Deprotection Method | Reagents & Conditions | Selectivity | Typical Yield (%) | Typical Reaction Time | Advantages | Disadvantages |
| Basic Hydrolysis (Zemplén) | Catalytic NaOMe in MeOH, room temp. | Highly selective for O-acetyl over N-acetyl and some esters. | >90% | 0.5 - 4 hours | Mild, fast, high-yielding, simple work-up.[1] | Not suitable for base-labile groups; risk of acyl migration. |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄ in MeOH/H₂O, often with heat (e.g., 80°C).[2] | Can be regioselective under controlled conditions but risks cleaving the anomeric O-glycosidic bond.[3][4] | 60 - 85% | 2 - 24 hours | Useful when base-labile groups are present; reagents are inexpensive. | Harsh conditions can degrade the aglycone or cleave the glycoside.[2] Requires careful optimization. |
| Enzymatic Hydrolysis | Specific enzymes (e.g., lipases, esterases) in buffer (e.g., phosphate buffer), ~30-40°C. | High chemo- and regioselectivity for specific acetyl groups.[5] | 85 - 98% | 12 - 72 hours | Extremely mild conditions, highly selective, environmentally friendly.[6] | Enzymes can be expensive, substrate-specific, and reactions can be slow. |
| Hydrazinolysis | Hydrazine hydrate (NH₂NH₂·H₂O) in a solvent like THF or pyridine. | Can provide regioselectivity different from other methods, e.g., selective 2-O-deacetylation.[7] | 60 - 70% | 1 - 5 hours | Offers alternative regioselectivity.[7] | Hydrazine is toxic; may reduce other functional groups. |
Experimental and Logical Workflows
Visualizing the experimental process and the decision-making logic is crucial for planning synthetic routes. The following diagrams illustrate a typical deprotection workflow and a logical comparison of the primary methods.
Caption: General experimental workflow for the deprotection of acetylated glycosides.
Caption: Logical comparison of primary deprotection strategies for acetylated glycosides.
Key Experimental Protocols
Below are generalized, detailed methodologies for the three primary deprotection strategies. Researchers should optimize these protocols based on their specific substrate and scale.
Protocol for Basic Hydrolysis (Zemplén Deacetylation)
This method is the most common for removing acetyl groups from carbohydrates due to its mildness and efficiency.[1]
-
Reagents and Materials:
-
Acetylated phenolic glycoside
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe), 0.5 M solution in MeOH
-
Dowex® 50WX8 or Amberlite® IR120 (H⁺ form) resin
-
Thin Layer Chromatography (TLC) supplies
-
-
Procedure:
-
Dissolve the acetylated phenolic glycoside in anhydrous methanol (approx. 10-20 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of 0.5 M sodium methoxide solution dropwise (e.g., 0.1 equivalents). The solution pH should be between 8 and 10.
-
Monitor the reaction progress by TLC (a typical mobile phase is ethyl acetate/hexane or dichloromethane/methanol). The product spot should be significantly more polar than the starting material.
-
Once the reaction is complete (typically 0.5-2 hours), add acid-washed cation exchange resin (e.g., Dowex® 50 H⁺) until the solution is neutral (pH ≈ 7).
-
Filter off the resin and wash it with a small amount of methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified further by flash chromatography or recrystallization if necessary.
-
Protocol for Acidic Hydrolysis
This method is employed when the substrate contains base-sensitive functionalities. Conditions must be carefully controlled to prevent the hydrolysis of the glycosidic linkage.[2]
-
Reagents and Materials:
-
Acetylated phenolic glycoside
-
Methanol (MeOH) and Water
-
Hydrochloric acid (HCl), 1.2 M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate or other suitable extraction solvent
-
-
Procedure:
-
Dissolve the acetylated phenolic glycoside in a mixture of 50% aqueous methanol.
-
Add 1.2 M HCl to the solution. The volume and final concentration of the acid should be optimized for the specific substrate.
-
Heat the reaction mixture to a controlled temperature (e.g., 80 °C) and monitor its progress by TLC.[2]
-
Upon completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify as needed.
-
Protocol for Enzymatic Hydrolysis
Enzymatic deacetylation offers unparalleled selectivity under very mild conditions and is ideal for delicate substrates.[5][6]
-
Reagents and Materials:
-
Acetylated phenolic glycoside
-
Specific lipase or esterase (e.g., Candida antarctica lipase B, CALB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
A co-solvent if the substrate has poor water solubility (e.g., THF, acetone)
-
-
Procedure:
-
Prepare a solution or suspension of the acetylated phenolic glycoside in the phosphate buffer. If needed, add a minimal amount of a water-miscible organic co-solvent to aid solubility.
-
Add the selected enzyme (e.g., 1-10% w/w of the substrate).
-
Incubate the mixture in a shaker at a constant temperature, typically between 30-40 °C.
-
Monitor the reaction by TLC or HPLC. These reactions are often slower than chemical methods and may take 24-72 hours.
-
Once the reaction is complete, denature and remove the enzyme. This can be done by adding a water-miscible organic solvent like cold acetone or ethanol and centrifuging, or by filtration if the enzyme is immobilized.
-
Remove the organic solvent under reduced pressure.
-
Extract the remaining aqueous solution with an appropriate organic solvent.
-
Dry the combined organic layers, filter, and concentrate to obtain the crude product for further purification.
-
References
- 1. A selective and mild glycosylation method of natural phenolic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective deacetylation of peracetylated glycosides with a cleavable aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - UC Davis Innovation Institute for Food and Health [foodandhealth.ucdavis.edu]
- 7. An Efficient and Regioselective Deprotection Method for Acetylated Glycosides - Lookchem [lookchem.com]
A Head-to-Head Comparison of Glycosylation Catalysts: Phase Transfer vs. The Field
For researchers, scientists, and drug development professionals navigating the complex landscape of glycosylation, the choice of catalyst is paramount. This guide provides an objective, data-driven comparison of phase-transfer catalysis (PTC) against other prevalent glycosylation methods, including Lewis acid and enzymatic catalysis. By presenting quantitative performance data, detailed experimental protocols, and clear mechanistic visualizations, this document aims to empower informed decisions in the synthesis of vital glycoconjugates.
At a Glance: Performance Metrics of Glycosylation Catalysts
The efficacy of a glycosylation catalyst is judged on several key performance indicators: reaction yield, stereoselectivity, reaction time, and catalyst loading. The following tables summarize quantitative data from various studies to offer a comparative overview.
| Catalyst System | Glycosyl Donor | Glycosyl Acceptor | Yield (%) | α:β Ratio | Reaction Time (h) | Catalyst Loading (mol%) | Reference |
| Phase Transfer (PTC) | N-acetylsialyl chloride | 4-(3-chloropropoxy)phenol | up to 66 | 32:1 | 3.7 | 100 | [1][2] |
| Phase Transfer (PTC) | N-acetylsialyl chloride | 4-(3-chloropropoxy)phenol | 13 | α-anomer only | 23 | 100 | [1][2] |
| Lewis Acid (TMSOTf) | Galactosyl Donor | Monosaccharide | Good to Excellent | α-selective | - | Catalytic | [3] |
| Lewis Acid (BF₃·OEt₂) | Galactosyl Donor | Monosaccharide | Moderate to Good | β-selective | - | Catalytic | [3] |
| Brønsted Acid | Galactosyl Trichloroacetimidate | Diacetone Galactose | 88 | 1:2 | 48 | Catalytic | [4] |
| Enzymatic (β-galactosidase) | Lactose | Fructose | - | β-selective | 12 | - | [5] |
Delving Deeper: A Head-to-Head Analysis
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis has emerged as a powerful tool for the synthesis of aryl glycosides.[1][2] This method typically involves a glycosyl halide as the donor, a phenol as the acceptor, a nonpolar organic phase, and an aqueous inorganic base.[1] A key component is the phase-transfer catalyst, often a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄), which facilitates the transfer of the deprotonated acceptor from the aqueous phase to the organic phase where the reaction occurs.[1]
One of the significant advantages of PTC is the potential for high stereoselectivity. For instance, in the synthesis of aryl sialosides, PTC has been shown to be a highly stereoselective method.[1] The reaction mechanism can be tuned to favor either SN1 or SN2 pathways, influencing the stereochemical outcome.[6][7] Recent studies have also demonstrated that factors such as reactant concentration and mixing mode (batch vs. microfluidic) can dramatically impact both the yield and the stereoselectivity of PTC glycosylations.[1][2]
Lewis Acid Catalysis
Lewis acid-catalyzed glycosylation is a cornerstone of carbohydrate chemistry. Common Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) and boron trifluoride etherate (BF₃·OEt₂) are used to activate glycosyl donors, facilitating the formation of an oxocarbenium ion intermediate.[3][8][9][10] This highly reactive species is then attacked by the glycosyl acceptor.
The stereochemical outcome of Lewis acid-catalyzed glycosylations is highly dependent on the nature of the Lewis acid, the solvent, and the protecting groups on the glycosyl donor.[3] For example, with a galactosyl donor, TMSOTf can promote the formation of the α-anomer, while BF₃·OEt₂ can favor the β-anomer.[3] The reaction often proceeds through an SN1-like mechanism, where the oxocarbenium ion exists as a discrete intermediate.[3][6]
Enzymatic Glycosylation
Enzymatic glycosylation offers unparalleled stereoselectivity and regioselectivity, mirroring the precision of biological processes.[11] This method utilizes glycosyltransferases or glycosidases to catalyze the formation of glycosidic bonds.[12][13][14][15][16] Glycosyltransferases use activated sugar donors, such as sugar nucleotides, to glycosylate a wide range of acceptors.[12][13][14][15][16] Glycosidases, which typically hydrolyze glycosidic bonds, can be used in reverse under specific conditions to synthesize oligosaccharides.[11]
A key advantage of enzymatic methods is the elimination of the need for protecting group manipulations, which are often required in chemical synthesis.[11] However, the substrate scope of enzymes can be limited, and the cost and availability of the necessary enzymes and sugar nucleotide donors can be prohibitive for large-scale synthesis.[11]
Visualizing the Mechanisms
To provide a clearer understanding of the catalytic cycles and reaction pathways, the following diagrams were generated using the DOT language.
Caption: Workflow of Phase-Transfer Catalysis.
Caption: Mechanism of Lewis Acid-Catalyzed Glycosylation.
Caption: Catalytic Cycle of a Glycosyltransferase.
Experimental Protocols
General Protocol for Phase-Transfer Catalyzed Aryl Glycoside Synthesis
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve the glycosyl donor (1.0 eq.) and the phenolic acceptor (1.2 eq.) in a suitable organic solvent (e.g., ethyl acetate).
-
Aqueous Phase Preparation: In a separate vessel, prepare an aqueous solution of a base (e.g., 10% Na₂CO₃).
-
Catalyst Addition: To the organic phase, add the phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate, 1.0 eq.).
-
Reaction Initiation: Vigorously stir the biphasic mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aryl glycoside.
General Protocol for Lewis Acid-Catalyzed Glycosylation
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask containing activated molecular sieves (4 Å) under an inert atmosphere, add a solution of the glycosyl donor (1.0 eq.) and the glycosyl acceptor (1.2 eq.) in a dry, aprotic solvent (e.g., dichloromethane).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., TMSOTf, 0.1-0.2 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC until the glycosyl donor is consumed.
-
Quenching: Quench the reaction by adding a suitable reagent (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Work-up: Allow the mixture to warm to room temperature, then dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the glycosylated product.
General Protocol for Enzymatic Oligosaccharide Synthesis using a Glycosidase
-
Reaction Mixture Preparation: In a suitable buffer solution (e.g., sodium acetate buffer, pH 6.0), dissolve the glycosyl donor (e.g., a p-nitrophenyl glycoside) and the glycosyl acceptor (a monosaccharide or oligosaccharide).[5]
-
Enzyme Addition: Add the glycosidase (e.g., β-galactosidase) to the reaction mixture.[5]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50 °C) with constant stirring.[5]
-
Reaction Termination: After a predetermined time (e.g., 12 hours), terminate the reaction by heating the mixture (e.g., in a boiling water bath for 5 minutes) to denature the enzyme.[5]
-
Analysis and Purification: Analyze the reaction mixture for the formation of the desired oligosaccharide product using techniques such as high-performance liquid chromatography (HPLC). The product can then be purified by appropriate chromatographic methods.
Conclusion
The choice of a glycosylation catalyst is a multifaceted decision that depends on the specific synthetic target, desired stereochemical outcome, scale of the reaction, and available resources.
-
Phase-transfer catalysis offers a robust and often highly stereoselective method, particularly for the synthesis of aryl glycosides, with the added advantage of operational simplicity.
-
Lewis acid catalysis remains a versatile and widely used method, with a vast body of literature to guide catalyst and condition selection for achieving desired stereoisomers.
-
Enzymatic catalysis provides unmatched precision in constructing complex glycans, albeit with potential limitations in substrate scope and scalability.
By understanding the relative strengths and weaknesses of each approach, as detailed in this guide, researchers can more effectively design and execute their glycosylation strategies, accelerating the synthesis of complex carbohydrates for critical applications in research and development.
References
- 1. Phase-Transfer Catalyzed Microfluidic Glycosylation: A Small Change in Concentration Results in a Dramatic Increase in Stereoselectivity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2.8. Enzymatic Synthesis Assay [bio-protocol.org]
- 6. The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ab Initio Molecular Dynamics Simulations of the SN1/SN2 Mechanistic Continuum in Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxocarbenium - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical and Enzymatic Synthesis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanisms of glycosyltransferase reaction | Department of Physiology | UZH [physiol.uzh.ch]
- 13. Glycosyltransferases - CAZypedia [cazypedia.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Advances in understanding glycosyltransferases from a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Precision: A Comparative Guide to Confirming Glycosylation Regioselectivity on Polyhydroxylated Phenols
For researchers, scientists, and drug development professionals, the precise attachment of sugar moieties to polyhydroxylated phenols is a critical step in modulating the bioactivity, solubility, and stability of these compounds. This guide provides an objective comparison of common glycosylation strategies and details the key experimental protocols for confirming the all-important regioselectivity of these reactions.
The strategic glycosylation of polyhydroxylated phenols, such as flavonoids and resveratrol, can dramatically alter their therapeutic properties. However, the presence of multiple hydroxyl groups on the phenol backbone presents a significant challenge: controlling which hydroxyl group is glycosylated. This guide delves into the methods used to achieve and, crucially, to confirm the regioselectivity of these modifications.
Comparing Glycosylation Strategies: Enzymatic vs. Chemical Synthesis
The two primary approaches to glycosylating polyhydroxylated phenols are enzymatic synthesis and chemical synthesis. Each method offers distinct advantages and disadvantages in terms of regioselectivity, yield, and reaction conditions.
Enzymatic glycosylation utilizes enzymes, most notably glycosyltransferases (GTs), to catalyze the transfer of a sugar moiety from an activated donor to the polyphenol acceptor.[1][2] This approach is often lauded for its high regio- and stereoselectivity, mimicking the precision of natural biological processes.[1][2]
Chemical glycosylation , on the other hand, employs traditional organic synthesis methods, such as the Koenigs-Knorr reaction, to form the glycosidic bond.[3][4] While offering versatility in terms of the range of substrates and sugar donors that can be used, achieving high regioselectivity often requires a multi-step process involving the protection and deprotection of hydroxyl groups.[5]
Below is a comparative summary of the two methods, with supporting experimental data on the glycosylation of quercetin and resveratrol, two extensively studied polyhydroxylated phenols.
Data Presentation: Quantitative Comparison of Glycosylation Methods
| Method | Polyphenol | Catalyst/Reagent | Key Products & Regioselectivity | Yield (%) | Reference |
| Enzymatic | Quercetin | UGT73G1 and StSUS1 | Quercetin-3,4'-O-diglucoside | Max concentration of 427.11 mg/L from 1 g/L of quercetin | [6] |
| Enzymatic | Quercetin | Glycosyltransferase (BbGT) from Beauveria bassiana in E. coli | Quercetin-7-O-β-D-glucoside (major) | Not specified | [7] |
| Enzymatic | Quercetin | Glycosyltransferase (BbGT) from Beauveria bassiana in S. cerevisiae | Quercetin-3-O-β-D-glucoside (major) | Not specified | [7] |
| Chemical | Quercetin | Koenigs-Knorr (Ag₂O) | Isoquercetin (Quercetin-3-O-glucoside) | 33 | [5] |
| Enzymatic | Resveratrol | Amylosucrase from Deinococcus geothermalis | Resveratrol-4′-O-α-glucoside : Resveratrol-3-O-α-glucoside (5:1 ratio) | ~97% total conversion | [8] |
| Chemical | Resveratrol | Not specified | Not specified | Not specified |
Note: Direct quantitative comparisons between enzymatic and chemical methods are often difficult to make due to variations in reaction conditions, scales, and reporting metrics. The data presented here is illustrative of the typical outcomes for each method.
Experimental Protocols: The Chemist's Toolkit for Confirmation
Confirming the site of glycosylation is paramount. A combination of chromatographic separation and spectroscopic analysis is typically employed to isolate and structurally elucidate the glycosylated products.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is an indispensable tool for separating the components of a glycosylation reaction mixture, allowing for the quantification of starting materials and products.
Methodology:
-
Sample Preparation: Quench the glycosylation reaction and dilute the mixture in a suitable solvent (e.g., methanol/water). Filter the sample through a 0.22 µm syringe filter.
-
Column: A C18 reverse-phase column is commonly used for the separation of polyphenols and their glycosides.[1][9]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[10]
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector is used to monitor the elution of compounds, typically at the maximum absorbance wavelength of the polyphenol.[9] Mass spectrometry (LC-MS) can be coupled to the HPLC for mass identification of the eluted peaks.[11]
-
Quantification: The relative abundance of each regioisomer can be determined by integrating the peak areas in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for unambiguously determining the site of glycosylation.[1] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule.
Methodology:
-
Sample Preparation: Purify the glycosylated product using preparative HPLC or other chromatographic techniques. Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
¹H NMR: This spectrum provides information about the number and chemical environment of the protons. The anomeric proton of the sugar moiety typically appears as a distinct doublet in a specific region of the spectrum.
-
¹³C NMR: This spectrum reveals the number and type of carbon atoms. The carbon atom of the polyphenol that is attached to the sugar will show a significant downfield shift compared to the corresponding carbon in the unglycosylated phenol.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of the sugar and phenol protons.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the glycosylation site. It shows correlations between protons and carbons that are two or three bonds away. A correlation between the anomeric proton of the sugar and a carbon atom on the phenolic ring definitively identifies the point of attachment.[12]
-
X-ray Crystallography for Absolute Structure Determination
For crystalline products, single-crystal X-ray crystallography provides the ultimate proof of structure, offering a three-dimensional model of the molecule.
Methodology:
-
Crystallization: Grow a single crystal of the purified glycosylated phenol. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[13][14]
-
Data Collection: Mount the crystal on a diffractometer and expose it to an X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions can be determined and the molecular structure is refined.
Mandatory Visualizations
Experimental Workflow for Regioselectivity Confirmation
Caption: A general workflow for the synthesis and confirmation of glycosylation regioselectivity.
Logical Pathway to Regioisomer Confirmation
Caption: Logical flow from analytical data to the conclusive identification of a specific regioisomer.
References
- 1. Regioselective Glycosylation of Polyphenols by Family 1 Glycosyltransferases: Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Glycosylation of Polyphenols by Family 1 Glycosyltransferases: Experiments and Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Natural Product Glycosylation: Biocatalytic Synthesis of Quercetin-3,4'-O-diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycosylation of Quercetin by Selected Entomopathogenic Filamentous Fungi and Prediction of Its Products’ Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. ukm.my [ukm.my]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
beta-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate proper disposal procedures
For immediate reference, treat all chemical waste, including beta-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate and its containers, as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) office. This guide provides a comprehensive disposal plan based on established laboratory safety protocols.
I. Immediate Safety and Handling
Before handling beta-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate for disposal, ensure you are in a well-ventilated area, preferably within a fume hood. Always wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses with side shields.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
II. Disposal Procedure for Unused or Waste Product
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3] Improper disposal can lead to environmental contamination and potential legal repercussions.
Step-by-Step Disposal Protocol:
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred.[2] The container must have a secure screw-top cap.
-
Ensure the container is not used for any other type of waste to prevent accidental chemical reactions.
-
-
Waste Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
Clearly write the full chemical name: "beta-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate" and its CAS number (64291-41-4).
-
Indicate the approximate quantity of the waste.
-
Note the date when the first of the waste was added to the container.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[2][4]
-
The SAA must be at or near the point of generation and should be inspected weekly for any signs of leakage.[2][4]
-
Segregate the waste container from incompatible materials, such as strong oxidizing agents, acids, and bases.[4][5]
-
-
Arranging for Disposal:
III. Disposal of Empty Containers
Empty containers that held beta-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate must also be treated as hazardous waste.
-
Triple Rinsing:
-
Container Defacing:
-
After triple rinsing and allowing the container to dry, completely obliterate or remove the original manufacturer's label.[6]
-
-
Final Disposal:
-
Once the label is defaced, the triple-rinsed container can typically be disposed of as regular laboratory glass or plastic waste.[1] However, always confirm this with your local EHS guidelines.
-
IV. Spill Management
In the event of a spill:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation.
-
Containment: For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material to contain and clean up the spill.
-
Disposal: All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) must be placed in the hazardous waste container and disposed of accordingly.
V. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆O₁₁ | [7] |
| Molar Mass | 454.43 g/mol | [8][9] |
| Melting Point | 129 - 133 °C | [10] |
| Flash Point | 184.00 °C | [8] |
| Density | 1.33±0.1 g/cm³ (Predicted) | [9] |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of beta-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate.
Caption: Disposal workflow for beta-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. beta-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate | C21H26O11 | CID 163043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(Hydroxymethyl)phenyl-beta-D-glucopyranoside tetraacetate | 64291-41-4 | H-6652 [biosynth.com]
- 9. chembk.com [chembk.com]
- 10. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling beta-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate
This document provides crucial safety protocols and logistical plans for the handling and disposal of beta-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
1. Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | PPE Item | Material/Type | Standard |
| Eyes | Safety Goggles | Chemical splash goggles | ANSI Z87.1 or EN 166 |
| Hands | Gloves | Nitrile | ASTM D6319 |
| Body | Lab Coat | Standard | --- |
| Respiratory | Respirator | N95 or higher | NIOSH approved |
2. Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step guidance is critical for the safe handling of this compound.
-
Preparation:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is worn correctly before handling the chemical.
-
Have a pre-weighed container ready to minimize the time the stock container is open.
-
Prepare a designated waste container for contaminated consumables.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound inside a chemical fume hood to prevent inhalation of airborne particles.
-
Use a spatula to carefully transfer the desired amount of the compound to the pre-weighed container.
-
Avoid creating dust by handling the powder gently.
-
Close the stock container tightly immediately after use.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the weighed powder slowly and carefully within the fume hood.
-
Ensure the container is properly sealed before vortexing or sonicating to aid dissolution.
-
-
Post-Handling:
-
Wipe down the work area within the fume hood with an appropriate solvent to decontaminate the surface.
-
Dispose of all contaminated consumables (e.g., weighing paper, pipette tips, gloves) in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
-
3. Disposal Plan
Proper disposal of unused material and contaminated waste is essential to prevent environmental contamination and ensure laboratory safety.
-
Unused Compound:
-
Unused beta-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with the compound should be placed in a designated hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol, acetone) in a fume hood. The rinsate should be collected as hazardous waste. After the initial rinse, the glassware can be washed with soap and water.
-
-
Aqueous Waste:
-
Aqueous solutions containing this compound should be collected as hazardous aqueous waste.
-
-
Deacetylation for Disposal (for larger quantities, if permissible by institutional guidelines):
-
Under controlled conditions and by trained personnel, acetylated glycosides can be deacetylated to the parent glycoside, which is generally more biodegradable. This process typically involves treatment with a base such as sodium methoxide in methanol.
-
Caution: This procedure generates chemical waste (e.g., methanolic sodium acetate solution) that must be collected and disposed of as hazardous waste. This should only be performed if your institution's safety protocols and waste disposal procedures allow for it.
-
4. Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
-
Experimental Workflow for Safe Handling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
